molecular formula C8H7NO3 B1180208 connexin 45 CAS No. 131461-62-6

connexin 45

Cat. No.: B1180208
CAS No.: 131461-62-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Connexin 45 is a useful research compound. Its molecular formula is C8H7NO3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

131461-62-6

Molecular Formula

C8H7NO3

Origin of Product

United States

Foundational & Exploratory

The Function and Regulation of Connexin 45 (GJC1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical component of gap junctions, the intercellular channels responsible for direct communication between adjacent cells.[1] These channels facilitate the passage of ions, second messengers, and small metabolites, thereby coordinating cellular activities in various tissues.[2] Cx45 is notably expressed in the heart, nervous system, and developing embryonic tissues, playing pivotal roles in cardiac conduction, neuronal signaling, and embryogenesis.[3][4] Dysregulation of Cx45 function has been implicated in several pathologies, including cardiac arrhythmias and congenital heart defects, making it a significant target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the function and regulation of the this compound gene (GJC1), with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern its activity.

Core Functions of this compound

This compound is integral to the formation of gap junction channels that exhibit distinct biophysical properties. Each channel is formed by the docking of two hemichannels, or connexons, one from each of the adjacent cells. A connexon itself is a hexamer of connexin proteins.[2] Cx45 can form homomeric channels (composed solely of Cx45) as well as heteromeric channels by co-oligomerizing with other connexin isoforms, such as Connexin 43 (Cx43), which adds another layer of regulatory complexity.[6][7]

Cardiac Function

In the cardiovascular system, Cx45 is essential for proper electrical impulse propagation.[3] It is one of the three major connexins expressed in the heart, alongside Cx40 and Cx43.[8] Cx45 is the first connexin to be expressed during cardiac development and is prominently found in the sinoatrial and atrioventricular nodes, as well as the His-Purkinje system in the adult heart, highlighting its specialized role in the cardiac conduction system.[4][9] The loss of Cx45 function leads to severe developmental defects, including endocardial cushion defects and conduction blocks, which are often embryonic lethal.[10]

Neuronal Function

In the central nervous system (CNS), Cx45 is expressed in various neuronal populations, including the thalamus, hippocampus, and cerebellum.[11] It plays a role in the synchronization of neuronal firing and is involved in developmental processes within the brain.[11][12] Studies in the developing retina have shown that while Cx45 is not essential for the generation of retinal waves, it modulates the firing patterns of individual retinal ganglion cells, which is crucial for the proper wiring of the visual system.[12][13]

Quantitative Data Summary

The biophysical properties of this compound channels have been extensively studied. The following tables summarize key quantitative data for easy comparison.

ParameterCell Type/SystemValueReference(s)
Unitary Conductance (γj) HeLa cells38 ± 14 pS[14]
SKHep1 cells17.8 pS[8]
Chick Embryo26 ± 6 pS[15]
Voltage Sensitivity (V0) Xenopus oocytes20 mV[7]
HeLa cellsParameters similar to Cx45-based GJs[16]
pH Sensitivity SKHep1 cells~20% of control at pHi 6.7; closed at pHi 6.3[8]

Table 1: Electrophysiological Properties of this compound Gap Junction Channels

Permeant MoleculeCell Type/SystemRelative PermeabilityReference(s)
Lucifer Yellow (LY) HeLa cellsProgressively decreasing permeability (Cx32 > Cx26 > Cx45)[6]
DAPI HeLa cellsProgressively increasing permeability (Cx45 > Cx26 > Cx32)[6]
2',7'-dichlorofluorescein Chick EmbryoPermeable[12][15]
6-carboxyfluorescein Chick EmbryoNot permeable[12][15]
Alexa Dyes Xenopus oocytes45-fold drop in permeability from smallest to largest dye[17][18]

Table 2: Permeability of this compound Gap Junction Channels to Fluorescent Dyes

Regulation of this compound

The expression and function of GJC1 are tightly regulated at multiple levels, including transcriptional control, post-translational modifications, and protein-protein interactions.

Transcriptional Regulation

The promoter of the GJC1 gene contains binding sites for several transcription factors that modulate its expression. Understanding these regulatory elements is key to deciphering the cell-type-specific and developmental expression patterns of Cx45.

GJC1_Transcriptional_Regulation AP4 AP-4 GJC1 GJC1 Gene (this compound) AP4->GJC1 Binds to promoter AML1a AML1a AML1a->GJC1 Binds to promoter Evi1 Evi-1 Evi1->GJC1 Binds to promoter HOXA5 HOXA5 HOXA5->GJC1 Binds to promoter Ik2 Ik-2 Ik2->GJC1 Binds to promoter

GJC1 Transcriptional Regulators.
Post-Translational Modifications

Phosphorylation is a key post-translational modification that regulates Cx45 channel function, trafficking, and stability. Several kinases have been identified that phosphorylate Cx45, often in response to extracellular signals.

Cx45_Phosphorylation PKC Protein Kinase C (PKC) Cx45 This compound PKC->Cx45 Phosphorylates cSrc c-Src cSrc->Cx45 Phosphorylates (Y324, Y356) MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cx45 Regulates ChannelGating Channel Gating Cx45->ChannelGating Affects Trafficking Trafficking & Stability Cx45->Trafficking Affects

Post-Translational Modification of Cx45.

PKC and c-Src Signaling: Activation of Protein Kinase C (PKC) and the tyrosine kinase c-Src can lead to the phosphorylation of Cx45. While c-Src-mediated phosphorylation of Cx43 is known to inhibit gap junctional communication, its effect on Cx45 appears to be different, suggesting isoform-specific regulation. c-Src has been shown to phosphorylate Cx45 on tyrosine residues Y324 and Y356.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key regulator of connexin expression and function. While much of the research has focused on Cx43, evidence suggests that this pathway also influences Cx45.[5]

Protein-Protein Interactions

This compound interacts with several scaffolding and regulatory proteins that influence its localization and function. A key interacting partner is Zonula Occludens-1 (ZO-1), a protein typically associated with tight junctions.

Cx45_ZO1_Interaction Cx45 This compound (C-terminus) ZO1 Zonula Occludens-1 (ZO-1) Cx45->ZO1 Directly interacts via PDZ binding motif (SVWI) Localization Plasma Membrane Localization ZO1->Localization Regulates Actin Actin Cytoskeleton Interaction ZO1->Actin Links to ChannelAssembly Gap Junction Assembly/Stability ZO1->ChannelAssembly Modulates

Interaction of Cx45 with ZO-1.

The interaction between Cx45 and ZO-1 is mediated by a C-terminal PDZ binding motif on Cx45.[19][20] This interaction is thought to play a role in the trafficking of Cx45 to the plasma membrane, its stabilization within gap junction plaques, and its connection to the actin cytoskeleton.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and regulation of this compound.

Dual Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for measuring the conductance and gating properties of gap junction channels between pairs of cells.

Objective: To measure the macroscopic and single-channel currents of Cx45 gap junctions.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture of cells expressing Cx45 (e.g., transfected HeLa or SKHep1 cells)

  • Extracellular (bath) solution (in mM): 140 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 2 BaCl₂, 5 HEPES (pH 7.4).

  • Intracellular (pipette) solution (in mM): 130 CsCl, 10 NaAsp, 0.26 CaCl₂, 1 MgCl₂, 2 EGTA, 7 TEACl, 5 HEPES (pH 7.2).

Procedure:

  • Grow cells expressing Cx45 on glass coverslips to 80-100% confluency.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution at 30°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Using micromanipulators, approach a pair of adjacent cells with two separate patch pipettes.

  • Establish a gigaohm seal between the pipette tip and the cell membrane of each cell.

  • Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration in both cells.

  • Clamp the voltage of one cell (cell 1) at a holding potential (e.g., 0 mV) and apply a series of voltage steps to the other cell (cell 2) to create a transjunctional voltage (Vj).

  • Record the junctional current (Ij) in cell 1, which is equal in magnitude and opposite in polarity to the current in cell 2.

  • Calculate the junctional conductance (Gj) using Ohm's law: Gj = Ij / Vj.

  • To study voltage-dependent gating, apply long voltage steps and fit the decay of the junctional current to a Boltzmann equation to determine parameters such as V0.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture Cx45-expressing cells on coverslips Approach_Cells Approach cell pair with pipettes Cell_Culture->Approach_Cells Solution_Prep Prepare extracellular and intracellular solutions Solution_Prep->Approach_Cells Pipette_Pulling Pull patch pipettes Pipette_Pulling->Approach_Cells Giga_Seal Establish Gigaohm seals Approach_Cells->Giga_Seal Whole_Cell Achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply voltage steps (Vj) Whole_Cell->Voltage_Clamp Record_Current Record junctional current (Ij) Voltage_Clamp->Record_Current Calculate_Gj Calculate junctional conductance (Gj) Record_Current->Calculate_Gj Analyze_Gating Analyze voltage-dependent gating Calculate_Gj->Analyze_Gating

Dual Whole-Cell Patch Clamp Workflow.
Immunohistochemistry (IHC) for this compound

IHC is used to visualize the subcellular localization of Cx45 protein in tissue sections or cultured cells.

Objective: To determine the distribution of Cx45 protein.

Materials:

  • Tissue sections (paraffin-embedded or frozen) or cultured cells on coverslips

  • Primary antibody: Rabbit or mouse anti-Connexin 45 antibody (dilution typically 1:100 to 1:500)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit/mouse)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Antigen retrieval buffer (for paraffin (B1166041) sections, e.g., citrate (B86180) buffer, pH 6.0)

  • Mounting medium with DAPI

Procedure for Paraffin-Embedded Sections:

  • Deparaffinize and rehydrate tissue sections.

  • Perform heat-induced antigen retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

  • Wash sections with PBS.

  • Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with primary anti-Cx45 antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash with PBS.

  • Counterstain nuclei with DAPI.

  • Mount coverslips using mounting medium.

  • Visualize using a fluorescence or confocal microscope.

Scrape-Loading Dye Transfer Assay

This is a simple and rapid method to assess gap junctional intercellular communication (GJIC) in a population of cells.

Objective: To qualitatively or semi-quantitatively measure the extent of cell-to-cell communication via gap junctions.

Materials:

  • Cultured cells grown to confluence on a petri dish or coverslip

  • Fluorescent dye solution: Lucifer Yellow (e.g., 1 mg/mL in PBS)

  • High molecular weight dye for control (optional): Rhodamine Dextran (e.g., 1 mg/mL in PBS)

  • Surgical scalpel blade or needle

  • Fluorescence microscope

Procedure:

  • Wash the confluent cell monolayer with PBS.

  • Add a small volume of the fluorescent dye solution to the cells.

  • Gently make a few scrapes or cuts across the cell monolayer with a scalpel blade.

  • Incubate for 5-10 minutes at 37°C to allow the dye to be taken up by the damaged cells and transfer to adjacent cells.

  • Wash the cells thoroughly with PBS to remove extracellular dye.

  • Immediately observe the cells under a fluorescence microscope.

  • The extent of dye transfer from the scrape line to neighboring cells is an indicator of GJIC.

Co-Immunoprecipitation (Co-IP) of this compound and ZO-1

Co-IP is used to investigate the in vivo interaction between Cx45 and its binding partners, such as ZO-1.

Objective: To determine if Cx45 and ZO-1 physically associate within the cell.

Materials:

  • Cell lysate from cells co-expressing Cx45 and ZO-1

  • Primary antibody for immunoprecipitation (e.g., anti-Cx45 antibody)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Primary antibodies for Western blotting (anti-Cx45 and anti-ZO-1)

Procedure:

  • Lyse cells in Co-IP lysis buffer and clear the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-Cx45) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using primary antibodies against both Cx45 (to confirm successful immunoprecipitation) and ZO-1 (to detect the co-immunoprecipitated protein).

Conclusion

This compound is a multifaceted protein with indispensable roles in intercellular communication, particularly in the cardiac and nervous systems. Its function is intricately regulated at the transcriptional, translational, and post-translational levels, involving a complex interplay of transcription factors, protein kinases, and interacting proteins. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of GJC1 and explore its potential as a therapeutic target. A deeper understanding of the signaling pathways that govern Cx45 function will undoubtedly pave the way for novel strategies to address pathologies associated with its dysregulation.

References

An In-depth Technical Guide to Connexin 45: Protein Structure and Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx45), also known as Gap Junction Protein Gamma 1 (GJC1) or Gap Junction Alpha-7 Protein (GJA7), is a critical member of the connexin family of proteins that form gap junctions.[1][2] These junctions are essential for direct cell-to-cell communication by allowing the passage of ions and small molecules, playing a vital role in numerous physiological processes, particularly in the cardiovascular and nervous systems.[3] This technical guide provides a comprehensive overview of the structure and domains of the this compound protein, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows.

This compound Protein Structure and Domains

This compound is a transmembrane protein with a well-defined topology characteristic of the connexin family. It consists of four alpha-helical transmembrane domains (TM1-TM4), two extracellular loops (EC1 and EC2), a single cytoplasmic loop (CL), and intracellular N- and C-termini.[2][4] Six this compound monomers oligomerize to form a hemichannel, or connexon, in the cell membrane. Two connexons from adjacent cells then dock to form a complete gap junction channel.

Quantitative Data Summary
PropertyHuman this compound (UniProt: P36383)Mouse this compound (UniProt: P28229)
Gene Name GJC1Gjc1
Aliases GJA7, CX45Gja7, Cxn-45
Amino Acid Count 396396
Molecular Weight (kDa) ~45~45
N-terminus 1 - 221 - 22
Transmembrane Domain 1 23 - 4323 - 43
Extracellular Loop 1 44 - 7844 - 78
Transmembrane Domain 2 79 - 9979 - 99
Cytoplasmic Loop 100 - 163100 - 163
Transmembrane Domain 3 164 - 184164 - 184
Extracellular Loop 2 185 - 208185 - 208
Transmembrane Domain 4 209 - 229209 - 229
C-terminus 230 - 396230 - 396
Domain Descriptions
  • N-terminus (NT): This intracellular domain is involved in the voltage gating of the gap junction channel.

  • Transmembrane Domains (TM1-TM4): These hydrophobic alpha-helical domains anchor the protein within the plasma membrane and form the wall of the channel pore.

  • Extracellular Loops (EC1 & EC2): These loops are crucial for the docking of hemichannels from adjacent cells to form a complete gap junction. They contain conserved cysteine residues that form disulfide bonds, stabilizing the loop structure.

  • Cytoplasmic Loop (CL): This domain is highly variable among different connexins and is a site for post-translational modifications that can regulate channel function. Compared to other connexin subfamilies, this compound possesses an unusually long cytoplasmic loop.[1]

  • C-terminus (CT): This long intracellular tail is a major regulatory hub. It contains multiple phosphorylation sites and binding motifs for interacting proteins, such as Zonula Occludens-1 (ZO-1).[3] The C-terminal domain is also involved in the trafficking, assembly, and turnover of gap junctions. A specific region within the C-terminus (residues 333-361) has been identified as an alpha-helical structure that mediates dimerization of the C-terminal domain.[3]

Experimental Protocols

Detailed methodologies for key experiments used to study this compound are provided below.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to identify proteins that interact with this compound in their native cellular environment.

Materials:

  • Cells expressing this compound

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-connexin 45 antibody

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., lysis buffer without detergents)

  • Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add control IgG and protein A/G magnetic beads to the protein lysate.

    • Incubate for 1 hour at 4°C on an end-over-end rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the anti-connexin 45 antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C on an end-over-end rotator.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in Elution Buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to release the protein complexes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by Western blotting.

Western Blotting for Protein Detection

This technique is used to detect and quantify the amount of this compound protein in a sample.

Materials:

  • Protein lysate (from Co-IP or whole-cell extract)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-connexin 45)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE:

    • Load protein samples onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-connexin 45 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Immunofluorescence for Protein Localization

This method is used to visualize the subcellular localization of this compound.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-connexin 45)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization:

    • Wash cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking:

    • Wash cells with PBS.

    • Block non-specific binding by incubating with blocking solution for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-connexin 45 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the localization of this compound using a fluorescence microscope.

Scrape-Loading Dye Transfer Assay for Functional Analysis

This assay assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.[5][6][7]

Materials:

  • Confluent cell monolayer

  • Lucifer Yellow dye solution

  • Rhodamine-dextran (as a control for cell damage)

  • PBS

  • Microscope with fluorescence capabilities

Procedure:

  • Cell Preparation:

    • Grow cells to a confluent monolayer.

  • Scraping and Dye Loading:

    • Rinse the cells with PBS.

    • Add a solution containing Lucifer Yellow and Rhodamine-dextran to the cells.

    • Make a scrape across the cell monolayer with a fine needle or scalpel blade.

  • Dye Transfer:

    • Incubate for 2-5 minutes to allow the dye to be taken up by the scraped cells and transferred to adjacent cells through gap junctions.

  • Washing and Imaging:

    • Wash the cells several times with PBS to remove extracellular dye.

    • Immediately visualize the cells using a fluorescence microscope. The extent of Lucifer Yellow transfer to neighboring cells indicates the level of gap junctional intercellular communication.

Dual Whole-Cell Patch Clamp for Electrophysiological Characterization

This technique provides a direct measure of the electrical conductance of gap junction channels between two adjacent cells.[8][9][10][11]

Materials:

  • Cell pairs expressing this compound

  • Patch clamp rig with two amplifiers

  • Micromanipulators

  • Glass micropipettes

  • Extracellular and intracellular solutions

Procedure:

  • Cell Preparation:

    • Identify a pair of adjacent cells expressing this compound.

  • Patching:

    • Using micromanipulators, bring a glass micropipette into contact with each cell of the pair and form a giga-ohm seal.

  • Whole-Cell Configuration:

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration for both cells.

  • Voltage Clamp and Recording:

    • Clamp the voltage of one cell and apply voltage steps while recording the current in the second cell. The current flowing from one cell to the other through the gap junctions is measured.

  • Data Analysis:

    • Calculate the junctional conductance (Gj) from the measured junctional current (Ij) and the transjunctional voltage (Vj).

Visualizations

This compound Protein Domain Structure

Connexin45_Structure cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EC1 EC1 TM2 TM2 EC1->TM2 EC2 EC2 TM4 TM4 EC2->TM4 TM1 TM1 TM1->EC1 CL Cytoplasmic Loop TM2->CL TM3 TM3 TM3->EC2 CT C-terminus TM4->CT NT N-terminus NT->TM1 CL->TM3

Caption: Topological model of this compound protein domains.

Signaling Pathway: this compound Interaction with ZO-1

Connexin45_ZO1_Pathway Cx45 This compound ZO1 ZO-1 Cx45->ZO1 Binds to C-terminus GapJunction Gap Junction Plaque Cx45->GapJunction Forms ZO1->GapJunction Scaffolding Actin Actin Cytoskeleton ZO1->Actin Anchoring Signaling Signaling Molecules ZO1->Signaling Recruitment

Caption: Interaction of this compound with the scaffolding protein ZO-1.

Experimental Workflow for this compound Research

Connexin45_Workflow cluster_cloning Gene Cloning & Expression cluster_biochemical Biochemical Analysis cluster_imaging Cellular Imaging cluster_functional Functional Assays Cloning Clone Cx45 cDNA into expression vector Transfection Transfect cells (e.g., HeLa, N2a) Cloning->Transfection WB Western Blot for protein expression Transfection->WB IF Immunofluorescence for subcellular localization Transfection->IF SLDT Scrape-Loading Dye Transfer for communication Transfection->SLDT PatchClamp Dual Whole-Cell Patch Clamp for channel conductance Transfection->PatchClamp CoIP Co-Immunoprecipitation for protein interactions WB->CoIP

Caption: A typical experimental workflow for studying this compound.

References

Unraveling the Role of Connexin 45 in the Heart's Electrical Symphony: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of Connexin 45 (Cx45) expression and function within the cardiac conduction system. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative expression, experimental evaluation, and regulatory mechanisms governing this critical gap junction protein.

Introduction: The Maestro of Nodal Conduction

The coordinated propagation of the electrical impulse through the heart is fundamental to its rhythmic contraction. This symphony of cellular communication is orchestrated by specialized gap junction channels, with this compound (GJA7) playing a pivotal role, particularly within the pacemaking and conduction tissues.[1][2] Unlike the more ubiquitously expressed Connexin 43 (Cx43) in the working myocardium, Cx45 is predominantly localized to the sinoatrial (SA) node and the atrioventricular (AV) node.[3][4][5] Its unique biophysical properties, characterized by low single-channel conductance, are instrumental in establishing the slow conduction velocity necessary for the proper delay between atrial and ventricular contraction.[6][7] This guide will explore the nuanced expression of Cx45 across the cardiac conduction system, detail the methodologies to investigate its presence and function, and illuminate the signaling pathways that regulate this crucial protein.

Quantitative Expression of this compound

The expression of this compound varies significantly across the different components of the cardiac conduction system. While absolute quantitative data remains a subject of ongoing research, a compilation of relative expression levels from multiple studies provides a clear picture of its distribution.

This compound Protein Expression

Immunohistochemical and Western blot analyses have consistently demonstrated the highest levels of Cx45 protein in the SA and AV nodes.[4][8] Its expression is comparatively lower in the His-Purkinje system and sparse in the working myocardium of the ventricles.[8][9]

Cardiac Conduction System ComponentRelative this compound Protein ExpressionCo-expressed ConnexinsSource(s)
Sinoatrial (SA) Node HighCx30.2[3][5]
Atrioventricular (AV) Node HighCx40 (lower levels), Cx30.2[1][4][7]
His Bundle ModerateCx40[1][8]
Bundle Branches ModerateCx40[1][8]
Purkinje Fibers Low to ModerateCx40, Cx43 (distally)[8][9]
Working Myocardium (Ventricular) Very Low / UndetectableCx43[9][10]
This compound (GJA7) mRNA Expression

The mRNA levels of GJA7, the gene encoding Cx45, generally correlate with protein expression patterns. Quantitative real-time PCR (RT-qPCR) and in situ hybridization studies have confirmed the enrichment of GJA7 transcripts in the nodal tissues.[2][7]

Cardiac Conduction System ComponentRelative this compound (GJA7) mRNA ExpressionSource(s)
Sinoatrial (SA) Node High[3]
Atrioventricular (AV) Node High[7]
His Bundle Moderate[1]
Bundle Branches Moderate[1]
Purkinje Fibers Low[9]
Working Myocardium (Ventricular) Very Low[10]

Experimental Protocols for Studying this compound

Accurate and reproducible methodologies are paramount for elucidating the role of Cx45. This section provides detailed protocols for the key experimental techniques used to assess Cx45 expression and function.

Immunohistochemistry (IHC) for this compound

This protocol is optimized for the detection of Cx45 in frozen cardiac tissue sections.

Tissue Preparation:

  • Perfuse the heart with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Fix the heart in 4% paraformaldehyde (PFA) in PBS for 4-6 hours at 4°C.

  • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose (B13894) in PBS at 4°C until the tissue sinks.

  • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane (B150273) cooled with liquid nitrogen.

  • Store tissue blocks at -80°C.

  • Cut 7-10 µm thick sections using a cryostat and mount on positively charged slides.[11]

Immunostaining:

  • Air dry the sections for 30 minutes at room temperature.

  • Wash sections 3 times for 5 minutes each in PBS.

  • Perform antigen retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 95-100°C for 10-20 minutes. Allow to cool for 20 minutes.

  • Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS containing 0.1% Triton X-100 for 1 hour at room temperature.

  • Incubate with a primary antibody against this compound overnight at 4°C. Recommended antibodies and dilutions include:

    • Rabbit polyclonal anti-Cx45 (Proteintech, Cat# 22184-1-AP), dilution 1:400.[12]

    • Rabbit polyclonal anti-Cx45 (Thermo Fisher Scientific, Cat# 40-7000), dilution 1:100.[13]

    • Mouse monoclonal anti-Cx45 (5C7G1) (Thermo Fisher Scientific, Cat# 41-5800), dilution 1:100.[3]

    • Rabbit polyclonal anti-Cx45 (Abbiotec, Cat# 251345), dilution 1:200-1:500.[14]

  • Wash sections 3 times for 5 minutes each in PBS.

  • Incubate with an appropriate fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) at a 1:500 dilution for 1 hour at room temperature in the dark.

  • Wash sections 3 times for 5 minutes each in PBS in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash sections twice with PBS.

  • Mount coverslips with an anti-fade mounting medium.

  • Visualize using a fluorescence or confocal microscope.[15][16]

G cluster_prep Tissue Preparation cluster_stain Immunostaining prep1 Perfuse with PBS prep2 Fix in 4% PFA prep1->prep2 prep3 Cryoprotect in Sucrose prep2->prep3 prep4 Embed in OCT and Freeze prep3->prep4 prep5 Cryosectioning (7-10 µm) prep4->prep5 stain1 Antigen Retrieval prep5->stain1 stain2 Permeabilize (Triton X-100) stain1->stain2 stain3 Block (Normal Serum) stain2->stain3 stain4 Primary Antibody (anti-Cx45) stain3->stain4 stain5 Secondary Antibody stain4->stain5 stain6 Counterstain (DAPI) stain5->stain6 stain7 Mount and Visualize stain6->stain7

Figure 1: Workflow for Immunohistochemical Staining of this compound.

Western Blotting for this compound

This protocol is designed for the detection of Cx45 from cardiac tissue lysates.

Sample Preparation:

  • Excise and snap-freeze cardiac tissue in liquid nitrogen.

  • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine protein concentration using a BCA assay.

Electrophoresis and Transfer:

  • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 90 minutes or semi-dry transfer for 30-60 minutes.

  • Confirm transfer by Ponceau S staining.

Immunodetection:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound overnight at 4°C with gentle agitation. Recommended antibodies and dilutions include:

    • Rabbit polyclonal anti-Cx45 (Proteintech, Cat# 22184-1-AP), dilution 1:2000.[12]

    • Rabbit polyclonal anti-Cx45 (Thermo Fisher Scientific, Cat# 40-7000), dilution 1:500-1:1000.[13]

    • Rabbit polyclonal anti-Cx45 (Abbiotec, Cat# 251345), dilution 1:200-1:500.[14]

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) at a 1:5000-1:10000 dilution for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[17][18]

G cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Immunodetection sample1 Homogenize Tissue sample2 Centrifuge and Collect Supernatant sample1->sample2 sample3 Determine Protein Concentration sample2->sample3 gel1 SDS-PAGE sample3->gel1 gel2 Transfer to PVDF Membrane gel1->gel2 detect1 Block Membrane gel2->detect1 detect2 Primary Antibody Incubation detect1->detect2 detect3 Secondary Antibody Incubation detect2->detect3 detect4 ECL Detection detect3->detect4

Figure 2: Western Blotting Workflow for this compound Detection.

Real-Time Quantitative PCR (RT-qPCR) for GJA7

This protocol outlines the steps for quantifying GJA7 mRNA levels in cardiac tissue.

RNA Extraction and cDNA Synthesis:

  • Extract total RNA from snap-frozen cardiac tissue using a TRIzol-based method or a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer and by gel electrophoresis.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

RT-qPCR:

  • Prepare a reaction mix containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for GJA7.

  • Example of human GJA7 primers for SYBR Green RT-qPCR:

    • Forward: 5'-AAGGGCAGGGAACAACTTGAT-3'

    • Reverse: 5'-GTGGGCAAACTGCACAACATT-3'[19]

  • Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the RT-qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Analyze the data using the ΔΔCt method to determine the relative expression of GJA7.[20]

Electrophysiology: Dual Whole-Cell Patch Clamp

This technique is used to measure the conductance of Cx45 gap junction channels between pairs of cells.

Cell Preparation:

  • Use a cell line with low endogenous connexin expression (e.g., N2a or HeLa cells) transfected to express Cx45.

  • Plate cells at a density that allows for the formation of cell pairs.

Recording:

  • Identify a cell pair with good optical properties for patch clamping.

  • Establish a whole-cell patch-clamp configuration on both cells of the pair using two separate patch pipettes.

  • Clamp the voltage of one cell (cell 1) at a holding potential (e.g., 0 mV).

  • Apply a series of voltage steps to the other cell (cell 2) and measure the resulting current in cell 1 (junctional current, Ij).

  • Calculate the junctional conductance (Gj) using the formula: Gj = Ij / (V2 - V1), where V1 and V2 are the membrane potentials of cell 1 and cell 2, respectively.[21]

Regulation of this compound Expression and Function

The expression and function of Cx45 are tightly regulated at multiple levels, including transcription, post-translational modifications, and protein-protein interactions.

Transcriptional Regulation

The expression of GJA7 is controlled by a network of cardiac-specific transcription factors. Key players include GATA4, Nkx2-5, and Tbx5, which are known to cooperatively regulate the expression of many cardiac genes.[22][23][24] These transcription factors bind to specific sites in the promoter region of the GJA7 gene, thereby controlling its transcription in a spatially and temporally specific manner during cardiac development and in the adult heart.

G GATA4 GATA4 GJA7 GJA7 Gene GATA4->GJA7 Transcriptional Activation Nkx2_5 Nkx2-5 Nkx2_5->GJA7 Transcriptional Activation Tbx5 Tbx5 Tbx5->GJA7 Transcriptional Activation Cx45 This compound Protein GJA7->Cx45 Transcription & Translation Conduction Cardiac Conduction Properties Cx45->Conduction Modulates

Figure 3: Transcriptional Regulation of this compound by Key Cardiac Transcription Factors.

Post-Translational Modification: Phosphorylation

Phosphorylation is a critical mechanism for regulating the function of connexin channels, including their gating, trafficking, and degradation. The non-receptor tyrosine kinase c-Src has been identified as a kinase that can phosphorylate Cx43.[25][26][27] While the direct phosphorylation of Cx45 by c-Src is an area of active investigation, it is known that tyrosine kinase activity can modulate Cx45 channel function.[28] Phosphorylation of the C-terminal tail of Cx45 is believed to be involved in the voltage and pH gating of the channel.[28]

G c_Src c-Src Kinase Cx45 This compound c_Src->Cx45 Phosphorylation p_Cx45 Phosphorylated this compound Cx45->p_Cx45 Gating Channel Gating p_Cx45->Gating Modulates Trafficking Protein Trafficking p_Cx45->Trafficking Modulates

Figure 4: Post-Translational Regulation of this compound by c-Src Mediated Phosphorylation.

Functional Significance and Logical Relationships

The distinct distribution and biophysical properties of Cx45 are fundamental to the hierarchical and coordinated propagation of the cardiac impulse.

Role in Slow Conduction

The low single-channel conductance of Cx45 is a key determinant of the slow conduction velocity observed in the SA and AV nodes.[6] This "conduction delay" at the AV node is essential for allowing the atria to fully contract and eject blood into the ventricles before ventricular contraction begins.

Electrical Coupling in the Conduction System

The cardiac conduction system exhibits a complex mosaic of connexin expression. In the AV node, the predominance of low-conductance Cx45 ensures slow and decremental conduction. As the impulse travels down the His-Purkinje system, the expression of high-conductance Cx40 becomes more prominent, facilitating rapid conduction to the ventricular myocardium.[9][29] Cx45 is also present in the His-Purkinje system, where it may form heteromeric channels with Cx40, further modulating conduction properties.

G cluster_ccs Cardiac Conduction System SA_Node SA Node (High Cx45, Low Conductance) AV_Node AV Node (High Cx45, Low Conductance) SA_Node->AV_Node Slow Conduction His_Purkinje His-Purkinje System (High Cx40, Moderate Cx45, High Conductance) AV_Node->His_Purkinje Slow to Fast Transition Ventricles Ventricular Myocardium (High Cx43, High Conductance) His_Purkinje->Ventricles Fast Conduction

Figure 5: Logical Relationship of Connexin Expression and Impulse Propagation Speed.

Conclusion and Future Directions

This compound is an indispensable component of the cardiac conduction system, with its restricted expression and low conductance properties being critical for normal heart rhythm. This technical guide provides a foundational understanding of Cx45 expression, the methodologies for its study, and its regulatory mechanisms. Future research, including high-resolution quantitative proteomics and detailed analysis of the GJA7 promoter, will further unravel the intricate role of Cx45 in cardiac electrophysiology. A deeper understanding of Cx45 regulation and function holds significant promise for the development of novel therapeutic strategies for cardiac arrhythmias and conduction disturbances.

References

The Pivotal Role of Connexin 45 in Embryonic Heart Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical functions of Connexin 45 (Cx45), also known as GJA7, in the embryogenesis of the heart. We synthesize key findings on its spatiotemporal expression, its indispensable role in the formation and function of the cardiac conduction system and heart valves, and its interplay with crucial signaling pathways. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding and spur further research in cardiac development and therapeutic intervention.

Introduction: The Significance of this compound in Cardiogenesis

Gap junctions, composed of connexin proteins, are essential for direct intercellular communication, allowing the passage of ions and small molecules. In the developing heart, this communication is paramount for the coordinated contraction and morphogenesis of the intricate cardiac structures. Among the cardiac connexins, which also include Connexin 40 (Cx40) and Connexin 43 (Cx43), Cx45 is the first to be expressed and plays a unique and non-redundant role.[1][2][3] Its precise regulation and function are fundamental for the normal development of the heart, and its absence leads to severe, lethal embryonic defects.[1][3][4]

Spatiotemporal Expression of this compound in the Embryonic Heart

The expression of Cx45 is tightly regulated throughout cardiac development, with its localization shifting as different cardiac structures mature.

  • Early Embryonic Stages: Cx45 is the first connexin to be expressed in the developing heart and is the only one present before embryonic day 9 (E9).[1][5] At the stage of the first heart contractions (around E8.5), Cx45 is expressed in low amounts in all cardiac compartments, including the inflow and outflow tracts and the atrioventricular (AV) canal, suggesting its role in coordinating these initial peristaltic contractions.[2]

  • Mid-Embryonic Stages: Around E9.5, there is a selective upregulation of Cx45 in the endocardial cells overlying the atrioventricular canal (AVC) and the outflow tract (OT), implicating it in the development of cardiac cushions, the precursors of heart valves.[6] By E12.5, high levels of Cx45 are detected in regions corresponding to the developing conduction tissues, such as the conus myocardium and the developing interatrial septum.[7] In contrast, Cx40 and Cx43 are largely absent from these Cx45-high regions at this stage.[7]

  • Late Embryonic Stages: As development proceeds, Cx45 expression becomes progressively restricted to the developing conduction system.[1][7] From E14 onwards, while Cx40 expression becomes more prominent in the bundle branches and atria, Cx45 remains the sole connexin in the developing AV bundle at E15.5.[1][7] By E17.5, both Cx45 and Cx40 are present in most regions of the conduction system, though their localization is not completely identical.[7]

The Critical Role of this compound in Cardiac Conduction System Development

Cx45 is indispensable for the proper formation and function of the cardiac conduction system. Its absence leads to severe conduction abnormalities.

  • Atrioventricular Conduction Block: Germline knockout of Cx45 in mice results in embryonic lethality around E9.5-E10.5.[1][6][8] A key phenotype is the development of an atrioventricular block, where the electrical impulse from the atria fails to propagate to the ventricles.[1][3][4] An incomplete conduction block at the atrioventricular canal appears at E8.5 and becomes more severe by E9.5 in Cx45-deficient embryos.[4]

  • Myocardial-Specific Deletion: Mice with a cardiomyocyte-specific deletion of Cx45 also exhibit embryonic lethality at a similar stage, displaying a comparable conduction block.[5][9][10] This confirms that the myocardial expression of Cx45 is essential for establishing proper impulse propagation.[4][9] Interestingly, these conditional knockout mice still die from pump failure around E10, highlighting the critical role of Cx45 in early cardiac function.[5]

The following diagram illustrates the consequences of Cx45 knockout on embryonic heart development.

cluster_0 Wild-Type Embryonic Heart Development cluster_1 Cx45 Knockout Phenotype Normal Cx45 Expression Normal Cx45 Expression Coordinated Contraction Coordinated Contraction Normal Cx45 Expression->Coordinated Contraction Proper AV Conduction Proper AV Conduction Normal Cx45 Expression->Proper AV Conduction Endocardial Cushion Formation Endocardial Cushion Formation Normal Cx45 Expression->Endocardial Cushion Formation Viable Embryo Viable Embryo Proper AV Conduction->Viable Embryo Endocardial Cushion Formation->Viable Embryo Cx45 Deletion Cx45 Deletion Conduction Block Conduction Block Cx45 Deletion->Conduction Block Endocardial Cushion Defect Endocardial Cushion Defect Cx45 Deletion->Endocardial Cushion Defect Embryonic Lethality Embryonic Lethality Conduction Block->Embryonic Lethality Endocardial Cushion Defect->Embryonic Lethality

Logical flow of Cx45 function in heart development.

The Role of this compound in Heart Valve Development

Cx45 plays a crucial role in the formation of the heart valves through its involvement in the development of endocardial cushions.

  • Endocardial Cushion Defects: Global knockout of Cx45 leads to a failure in the formation of endocardial cushions.[1][6] This defect is attributed to an impairment of the epithelial-to-mesenchymal transformation (EMT) of the cardiac endothelium.[1]

  • Signaling Pathway Involvement: Cx45 appears to function upstream of the transcription factor NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) in this process.[4][6] In Cx45 knockout mice, there is a significant decrease in the number of cushion endocardial cells with active (intranuclear) NFATc1.[6] It is hypothesized that Cx45-containing gap junctions provide a pathway for calcium ions (Ca2+) to diffuse between endocardial cells, creating a Ca2+ gradient that is necessary for the activation of calcineurin, which in turn dephosphorylates and activates NFATc1.[6]

The proposed signaling pathway is visualized below.

cluster_0 Cx45-Mediated Signaling in Endocardial Cushion Formation Ca2+ Influx Ca2+ Influx Cx45 Gap Junction Cx45 Gap Junction Ca2+ Influx->Cx45 Gap Junction Intercellular Diffusion Calcineurin Calcineurin Cx45 Gap Junction->Calcineurin Activates NFATc1 (active) NFATc1 (active) Calcineurin->NFATc1 (active) Dephosphorylates NFATc1 (inactive) NFATc1 (inactive) Nucleus Nucleus NFATc1 (active)->Nucleus Translocation Gene Transcription for EMT Gene Transcription for EMT Nucleus->Gene Transcription for EMT Initiates

Cx45-NFATc1 signaling pathway in valve development.

Quantitative Data on this compound and Cardiac Connexins

The biophysical properties of channels formed by different connexins underscore their specialized roles in the heart.

ConnexinSingle-Channel Conductance (pS)Voltage Sensitivity (V1/2)Gj,minPrimary Location in Adult Heart
Cx45 3013 mV0.12Sinoatrial node, Atrioventricular node, His-Purkinje system
Cx40 15044 mV0.5Atria, His-Purkinje system
Cx43 12060 mV0.4Working myocardium (ventricles and atria)

Data compiled from multiple sources.[1][5]

In adult mice with an inducible, cardiomyocyte-specific deletion of Cx45, while the animals are viable, they exhibit significant electrophysiological changes. Notably, the expression of Cx30.2, another connexin in the conduction system, is post-transcriptionally reduced by approximately 70% in these mutant hearts.[11][12][13] This suggests a stabilizing interaction between Cx45 and Cx30.2.

Key Experimental Protocols

Understanding the function of Cx45 has been made possible through a variety of advanced experimental techniques.

6.1. Generation of this compound Knockout Mice

  • Objective: To study the in vivo function of Cx45 by ablating its expression.

  • Methodology:

    • Targeting Vector Construction: A targeting vector is designed to replace the Cx45 coding region with a reporter gene (e.g., lacZ) and a selection marker (e.g., neomycin resistance gene) via homologous recombination in embryonic stem (ES) cells.

    • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for.

    • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

    • Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are generated, and those that transmit the targeted allele through their germline are identified.

    • Breeding: Heterozygous mice are interbred to generate homozygous Cx45 knockout mice.

  • For Conditional Knockouts: A similar approach is used, but the Cx45 gene is flanked by loxP sites ("floxed"). These mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., α-actin for cardiomyocytes) to achieve targeted deletion.[9][10]

6.2. Immunohistochemistry and Confocal Microscopy for Connexin Localization

  • Objective: To visualize the spatial distribution of Cx45 protein in heart tissue sections.

  • Methodology:

    • Tissue Preparation: Embryonic or adult hearts are harvested, fixed (e.g., in paraformaldehyde), and cryoprotected (e.g., in sucrose). The tissue is then embedded and sectioned using a cryostat.

    • Immunolabeling:

      • Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with serum) to prevent non-specific antibody binding.

      • Sections are incubated with a primary antibody specific to Cx45. For co-localization studies, primary antibodies against other connexins (e.g., Cx40, Cx43) or other markers are used simultaneously.

      • After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

    • Imaging: The labeled sections are mounted and imaged using a confocal microscope to obtain high-resolution images of protein localization.[7]

The following diagram outlines the general workflow for immunohistochemistry.

cluster_0 Immunohistochemistry Workflow Tissue Collection Tissue Collection Fixation & Sectioning Fixation & Sectioning Tissue Collection->Fixation & Sectioning Permeabilization & Blocking Permeabilization & Blocking Fixation & Sectioning->Permeabilization & Blocking Primary Antibody Incubation Primary Antibody Incubation Permeabilization & Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Confocal Microscopy Confocal Microscopy Secondary Antibody Incubation->Confocal Microscopy

Workflow for visualizing protein localization.

6.3. Dual Whole-Cell Patch Clamp for Measuring Gap Junctional Conductance

  • Objective: To quantify the electrical coupling between pairs of cells expressing specific connexins.

  • Methodology:

    • Cell Culture: A cell line deficient in endogenous connexins (e.g., N2A cells) is transfected to express the connexin of interest (e.g., wild-type or mutant Cx45).

    • Patch Clamp Setup: Two adjacent, transfected cells are identified. A micropipette electrode is attached to each cell to achieve a whole-cell patch clamp configuration.

    • Voltage Clamp and Current Measurement: One cell is held at a constant voltage, while a voltage step is applied to the other cell. The current that flows through the gap junctions into the first cell (the transjunctional current) is measured.

    • Conductance Calculation: The gap junctional conductance is calculated by dividing the transjunctional current by the transjunctional voltage.[3]

Conclusion and Future Directions

This compound is a cornerstone of embryonic heart development. Its early and specific expression patterns are critical for establishing the initial coordinated contractions of the heart, the proper propagation of electrical impulses through the developing conduction system, and the formation of the heart valves via a Ca2+-NFATc1 signaling pathway. The severe and lethal phenotypes observed in Cx45 knockout models underscore its indispensable and non-redundant functions.

For researchers and drug development professionals, a thorough understanding of Cx45's role is crucial. Future research should focus on:

  • Identifying downstream targets of Cx45-mediated signaling: Beyond NFATc1, what other signaling molecules and transcriptional programs are regulated by Cx45-dependent intercellular communication?

  • Investigating the interplay with other connexins: How does the dynamic interplay and potential formation of heteromeric/heterotypic channels between Cx45, Cx40, and Cx43 contribute to the refinement of the cardiac conduction system?

  • Exploring the therapeutic potential of modulating Cx45: Could targeted modulation of Cx45 expression or function offer novel therapeutic avenues for congenital heart defects or arrhythmias?

A deeper molecular understanding of Cx45's function will undoubtedly pave the way for innovative strategies to diagnose, prevent, and treat congenital heart disease.

References

physiological role of connexin 45 in adult tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Role of Connexin 45 in Adult Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Cx45), a member of the gap junction protein family encoded by the GJC1 gene, plays critical, tissue-specific roles in adult physiology.[1] While its expression is less ubiquitous than other connexins like Cx43, its function is indispensable in specialized tissues, including the cardiac conduction system, the nervous system, and the renal juxtaglomerular apparatus. Cx45 forms gap junction channels with a characteristically low unitary conductance and high voltage sensitivity, properties that are key to its regulatory functions. In the heart, Cx45 is essential for optimal atrioventricular nodal conduction.[2] In the retina, it facilitates signaling in specific neuronal pathways.[3][4] In the kidney, it is integral to the regulation of renin secretion and blood pressure.[5][6] This guide provides a comprehensive overview of the biophysical properties, tissue-specific expression, and physiological functions of Cx45, along with detailed experimental protocols and signaling pathway visualizations to support further research and drug development efforts.

Introduction to Connexins and Gap Junctions

Connexins are a family of transmembrane proteins that form intercellular channels known as gap junctions.[1][7] Six connexin proteins oligomerize to form a hemichannel, or connexon, in the plasma membrane.[1] A complete gap junction channel is formed when a connexon from one cell docks with a connexon from an adjacent cell, creating a direct pathway for intercellular communication.[1][7] These channels allow the passage of ions, second messengers, and small metabolites (typically <1 kDa), thereby mediating both electrical and metabolic coupling between cells.[8] In addition to forming gap junctions, connexons can also exist as unopposed hemichannels, which can open to release signaling molecules like ATP into the extracellular space.[9][10] The diversity and differential expression of connexins, each forming channels with distinct biophysical properties, allow for precise functional modulation in various tissues.[11]

Biophysical Properties of this compound Channels

Cx45 channels are distinguished by their relatively small single-channel conductance and pronounced sensitivity to transjunctional voltage, making them unique among cardiac connexins.[1][8] This high voltage sensitivity may be crucial in preventing retrograde impulse propagation from the working myocardium to the specialized conduction system.[1]

PropertyValueCell Type / ConditionCitation
Homotypic Unitary Conductance (γj) ~30 pSTransfected cells[8]
~20 pS and ~40 pSHeLa cells (phosphorylating conditions)[12]
~26 pSTransfected cells[13]
Hemichannel Unitary Conductance (γhc) ~57 pS (extrapolated to Vm = 0 mV)HeLa and RIN cells (Ca2+-free solution)[14]
49 - 73 pSHeLa cells (cell-attached patch)[13]
Voltage Sensitivity (Vj,o) ~13 mVTransfected cells[8]
~20 mVCardiac connexins review[15]
Half-life 1 to 5 hoursGeneral (including Cx45)[16]

Physiological Role of this compound in Adult Tissues

Cardiovascular System

In the adult heart, Cx45 expression is largely restricted to the specialized cardiac conduction system, including the sinoatrial (SA) node, atrioventricular (AV) node, His bundle, and Purkinje fibers.[2][17] It is the predominant connexin in the mammalian AV node.[2] While its deletion in the embryonic heart is lethal due to severe cardiovascular defects,[2][18][19] its role in the adult is more nuanced.

  • Atrioventricular Conduction: Induced deletion of Cx45 in adult mouse cardiomyocytes leads to a significant decrease in atrioventricular nodal conductivity, as evidenced by prolonged PQ and AH intervals during ECG.[2] This demonstrates that Cx45 is required for optimal impulse propagation through the AV node.[2]

  • Protein Stabilization: Cx45 deficiency in the adult heart also leads to a post-transcriptional reduction of Cx30.2, a co-expressed connexin in the conduction system.[2] Mice deficient in both Cx45 and Cx30.2 show even more severe impairment of AV nodal conduction.[2]

  • Vascular and Lymphatic Systems: Cx45 is expressed in vascular smooth muscle cells (VSMCs).[20] Recent studies have also identified Cx45 expression in the endothelium of murine lymphatic vessels, where it is required for the proper function of lymphatic valves.[21] Deletion of Cx45 in lymphatic endothelial cells leads to compromised valve function, including back-leak and abnormal leaflet morphology.[21]

Nervous System

Cx45 is one of the principal neuronal connexins, playing key roles in specific circuits within the central nervous system (CNS).

  • Retina: In the mammalian retina, Cx45 is a key neuronal connexin, particularly in the inner plexiform layer (IPL).[3] It is expressed in a subpopulation of ON cone bipolar cells and in bistratified ganglion cells, which are associated with direction selectivity.[22][23] Cx45 mediates the gap junctional coupling of these bistratified ganglion cells.[4][23] Deletion of Cx45 disrupts the rod/cone signaling pathway between AII amacrine cells and ON cone bipolar cells, leading to impaired visual transmission.[4] Interestingly, a high percentage of Cx45-containing gap junctions in the IPL are colocalized with Cx36.[3]

  • Brain: In the adult mouse brain, Cx45 expression becomes restricted to specific neuronal populations, including those in the thalamus, the CA3 region of the hippocampus, and the cerebellum.[24] It is not typically found in astrocytes or mature oligodendrocytes.[24] Cx45 is also expressed in transit-amplifying cells and neuroblasts in the postnatal subventricular zone (SVZ), a key neurogenic region.[25][26] Studies show that Cx45 modulates the proliferation of these precursor cells, potentially via ATP signaling through hemichannels.[25]

  • Spinal Cord: In the adult mouse spinal cord, Cx45-expressing neurons are localized to laminae I–III of the dorsal horn, an area critically involved in nociception.[27] These neurons are primarily a population of interneurons.[27]

Renal System

Cx45 is a critical component of the juxtaglomerular apparatus (JGA), the primary site of renin production and a key regulator of blood pressure.

  • JGA Expression: Cx45 is expressed in the afferent and efferent arteriole smooth muscle cells, renin-producing juxtaglomerular cells, and mesangial cells.[5][6][28]

  • Renin Secretion and Blood Pressure: Conditional knockout mice with reduced Cx45 expression in the JGA exhibit increased renin expression, elevated plasma renin activity, and higher systemic blood pressure.[5][6][29] This suggests that Cx45-mediated gap junctional communication within the JGA is part of a negative feedback loop that suppresses renin secretion.[5]

  • Renal Autoregulation: Cx45 plays a role in renal autoregulation.[20] In isolated perfused nephrons from Cx45 knockout mice, the afferent arteriolar constriction in response to acute pressure increases is significantly reduced, indicating an effect on the myogenic response.[20]

Other Tissues
  • Urinary Bladder: Cx45, along with Cx43, is expressed in all layers of the porcine urothelium.[9] Evidence suggests that Cx45 hemichannels are involved in the release of ATP from urothelial cells in response to mechanical stretch, contributing to bladder sensory mechanisms.[9]

Signaling Pathways and Functional Mechanisms

Cx45 contributes to physiological regulation through both direct channel-mediated communication and hemichannel-mediated signaling.

Intercellular Calcium Signaling

In vascular smooth muscle cells of the renal arterioles, Cx45 is involved in the propagation of calcium waves. Studies using Cx45-deficient mice and Cx45 mimetic peptides have shown that the propagation of mechanically induced calcium waves is slower without functional Cx45 channels.[5] This propagation occurs via direct gap junction coupling, as it is not blocked by ATP receptor antagonists, indicating a direct cell-to-cell passage of ions or second messengers like IP₃.[5]

Calcium_Wave_Propagation cluster_0 VSMC 1 cluster_1 VSMC 2 Stimulus Mechanical Stimulus PLC PLC Activation Stimulus->PLC IP3_Ca ↑ IP3 & Ca²⁺ PLC->IP3_Ca IP3_Ca2 ↑ IP3 & Ca²⁺ IP3_Ca->IP3_Ca2 IP₃ / Ca²⁺ Response Contraction IP3_Ca2->Response

Caption: Cx45-mediated intercellular calcium signaling in VSMCs.
Purinergic Signaling in Neurogenesis

In the subventricular zone, Cx45 modulates the proliferation of transit-amplifying precursor cells through a mechanism involving ATP signaling.[25] It is proposed that Cx45 hemichannels release ATP into the extracellular space. This ATP then acts on P2X purinergic receptors, triggering an influx of calcium and activating the ERK1/2 signaling pathway, which ultimately promotes cell cycle reentry and proliferation.[25]

Purinergic_Signaling_Neurogenesis cluster_cell Transit-Amplifying Cell (SVZ) Cx45_HC Cx45 Hemichannel ATP_out Extracellular ATP ATP_in ATP ATP_in->Cx45_HC Release P2X P2X Receptor Ca_in ↑ [Ca²⁺]i P2X->Ca_in ERK ERK1/2 Activation Ca_in->ERK Proliferation Cell Cycle Reentry (Proliferation) ERK->Proliferation ATP_out->P2X Binds

Caption: Cx45 hemichannel-mediated purinergic signaling in SVZ cells.

Key Experimental Protocols

The study of Cx45 relies on a combination of molecular biology, histology, and electrophysiology techniques. The lack of highly specific antibodies has historically been a challenge, leading to the widespread use of reporter gene mouse models.[5]

Generation and Use of Conditional Knockout (cKO) Mice

To circumvent the embryonic lethality of global Cx45 knockout, researchers use the Cre-loxP system to delete Cx45 in a tissue-specific and/or inducible manner.[2][5]

cKO_Workflow cluster_breeding Mouse Breeding cluster_induction Gene Deletion cluster_analysis Phenotypic Analysis Mouse1 Cx45flox/flox Mouse Progeny Cx45flox/flox:Cre Mouse Mouse1->Progeny Mouse2 Tissue-specific Cre (e.g., αMyHC-CreER(T2)) Mouse2->Progeny Induction Tamoxifen Administration (Inducible Cre) Progeny->Induction Deletion Cx45 Gene Deletion in Target Tissue Induction->Deletion Validation Verify Deletion (Immunoblot / IHC) Deletion->Validation ECG ECG / Electrophysiology Validation->ECG BP Blood Pressure Measurement Validation->BP Histo Histology Validation->Histo

Caption: Workflow for studying Cx45 using conditional knockout mice.
  • Methodology:

    • Breeding: Mice carrying a "floxed" Cx45 allele (Cx45fl/fl), where loxP sites flank the gene, are crossed with mice expressing Cre recombinase under a tissue-specific promoter (e.g., αMyHC for cardiomyocytes, Nestin for VSMCs and some neurons).[2][5] For temporal control, an inducible Cre-ER(T2) variant is used, which is activated by tamoxifen.[2]

    • Induction: Adult progeny (Cx45fl/fl:Cre-ER(T2)) are treated with tamoxifen, which activates Cre recombinase in the target cells. Cre then excises the DNA between the loxP sites, deleting the Cx45 gene.[2]

    • Verification: Deletion is confirmed at the protein level using Western blotting or immunohistochemistry on tissue samples.[2] For example, immunoblot analysis of heart lysates from cardiomyocyte-specific knockout mice shows a significant reduction in Cx45 protein.[2]

    • Phenotypic Analysis: Functional consequences are assessed using appropriate techniques, such as in vivo ECG to measure cardiac conduction intervals or radiotelemetry to measure systemic blood pressure.[2][5]

Immunohistochemistry (IHC) and Reporter Genes

Due to challenges with antibody specificity, many studies utilize transgenic mice where the Cx45 coding sequence is replaced by a reporter gene like lacZ (encoding β-galactosidase) or eGFP.[5][22][27]

  • Methodology:

    • Tissue Preparation: Animals are euthanized and tissues are harvested, fixed (e.g., with paraformaldehyde), and processed (e.g., frozen or paraffin-embedded).[17]

    • Sectioning: Tissues are cut into thin sections using a cryostat or microtome.[17]

    • Staining (Reporter Gene): For lacZ reporters, sections are incubated with X-Gal, which produces a blue precipitate in cells where β-galactosidase is active (and thus where the Cx45 promoter is active).[5] For eGFP reporters, the endogenous fluorescence is observed, often enhanced with an anti-GFP antibody.[5][27]

    • Staining (Antibody): For traditional IHC, sections are incubated with a primary antibody against Cx45 or a co-localized marker protein, followed by a fluorophore-conjugated secondary antibody.[17][30]

    • Imaging: Sections are imaged using light or confocal microscopy.[17] Co-localization with cell-type-specific markers (e.g., NeuN for neurons, SMA for smooth muscle) is used to identify the exact cell types expressing Cx45.[2][27]

Dual Whole-Cell Patch Clamp

This electrophysiological technique is the gold standard for measuring the conductance and gating properties of gap junction channels between two adjacent cells.

  • Methodology:

    • Cell Preparation: Pairs of cells (often transfected with a specific connexin) are cultured.

    • Patching: Two patch-clamp electrodes are used to establish a whole-cell recording configuration, one for each cell in the pair.

    • Voltage Protocol: One cell is held at a constant potential while the other is subjected to voltage steps. This imposes a transjunctional voltage (Vj) across the gap junction.

    • Current Measurement: The current required to hold the first cell at its constant potential is measured. This current is equal in magnitude and opposite in sign to the junctional current (Ij) flowing through the gap junction channels.

    • Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / Vj.[15] By applying various voltage steps, a full profile of the channel's voltage sensitivity can be determined.[15]

Conclusion and Implications for Drug Development

This compound is a low-conductance, high-resistance gap junction protein with highly specialized and non-redundant functions in adult tissues. Its critical role in cardiac AV nodal conduction, neuronal signaling, and blood pressure regulation makes it a compelling, albeit challenging, target for therapeutic intervention.

  • Therapeutic Opportunities:

    • Cardiology: Modulators of Cx45 could potentially be developed to treat certain types of heart block or arrhythmias originating in the AV node. Given its restricted expression, such drugs could offer greater specificity than agents targeting the more widespread Cx43.

    • Hypertension: Agents that enhance Cx45-mediated signaling within the JGA could represent a novel antihypertensive strategy by promoting the natural feedback inhibition of the renin-angiotensin system.

    • Neurobiology: In the context of CNS injury or disease, targeting Cx45-mediated purinergic signaling could influence neurogenesis and recovery.

  • Challenges and Future Directions:

    • Specificity: A major hurdle is developing small molecules or biologics that can specifically modulate Cx45 channels without affecting other connexin isoforms.

    • Dual Function: The dual role of connexins in forming both gap junctions and hemichannels complicates drug design. A therapeutic agent must selectively target one function without detrimentally affecting the other.

    • Model Systems: The continued development and characterization of robust cell-based assays (e.g., I-YFP GJIC assays) and refined animal models are essential for screening and validating potential Cx45-modulating compounds.[31]

Further research into the precise molecular mechanisms of Cx45 regulation, its interaction partners, and its role in pathophysiology will be crucial to unlocking its therapeutic potential.

References

connexin 45 knockout mouse phenotype and lethality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Connexin 45 Knockout Mouse: Phenotype and Lethality

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Cx45), encoded by the Gjc1 gene, is a crucial gap junction protein involved in direct intercellular communication.[1][2] Its role is fundamental during embryonic development, particularly in the cardiovascular system.[3][4][5][6] Gene targeting studies in murine models have revealed that the absence of Cx45 leads to severe developmental defects and embryonic lethality.[3][4][7] To overcome this lethality and investigate its functions in adult tissues, conditional knockout strategies have been employed. This guide provides a comprehensive overview of the phenotype and lethality associated with global and conditional Cx45 knockout mice, details the experimental protocols used for their generation and analysis, and illustrates key biological pathways and experimental workflows.

Lethality and Phenotype of Cx45 Knockout Mice

Global Cx45 Knockout (Cx45⁻/⁻)

The complete absence of this compound in mice results in embryonic lethality.[3][4][7]

  • Timing of Lethality: Homozygous Cx45-deficient embryos die between embryonic day (E) 9.5 and 10.5.[3][7] This lethality occurs shortly after the heart begins to beat.[8][9]

  • Core Phenotype: Defective Vascular and Cardiac Development: The primary cause of death is severe cardiovascular abnormalities.[3][4][6][10] While the initial formation of endothelial cells (vasculogenesis) appears normal, their subsequent organization and maturation into a functional vascular network are impaired.[3][7]

    • Vascular Abnormalities: Key defects include impaired formation of vascular trees in the yolk sac and a failure to develop a proper smooth muscle layer surrounding major arteries.[3][5][7] This disrupts the transformation of nascent vessels into a mature circulatory system.[3][7]

    • Cardiac Defects: As a consequence of the vascular defects, the hearts of most Cx45-deficient embryos are dilated.[3][5][7] Some studies also report endocardial cushion defects, which are crucial for heart valve and septum formation.[9][11]

  • Associated Phenotypes: The defective vascular development is accompanied by widespread programmed cell death (apoptosis) throughout the embryo, starting around E8.5.[3][7]

Conditional Cx45 Knockout Models

To bypass the embryonic lethality of the global knockout, conditional models using the Cre-loxP system have been developed.[4][12][13] These models allow for the deletion of Cx45 in specific cell types or at specific times, revealing its roles in adult physiology.

  • Cardiomyocyte-Specific Knockout: Deleting Cx45 specifically in cardiac myocytes also results in embryonic lethality at approximately E10, similar to the global knockout.[6][8][9] This confirms that the cardiac function of Cx45 is essential for embryonic survival.[8][9]

  • Inducible Adult Cardiomyocyte Knockout: When Cx45 is deleted in the cardiomyocytes of adult mice (e.g., using a tamoxifen-inducible Cre system), the mice are viable.[4][11] However, they exhibit significant cardiac conduction abnormalities, specifically a decrease in atrioventricular (AV) nodal conductivity.[4][11] This demonstrates the importance of Cx45 for optimal impulse propagation in the adult heart's conduction system.[4]

  • Neuron-Specific Knockout: Deletion of Cx45 in neurons does not cause lethality.[6][10] These mice are viable but show defects in visual signal transmission in the retina, where Cx45 is expressed in bipolar, amacrine, and ganglion cells.[6][10][14]

  • Smooth Muscle & Endothelial Cell-Specific Knockout: Mice with Cx45 deletion targeted to either smooth muscle cells or endothelial cells are viable, suggesting a degree of functional compensation by other connexins in these specific cell types for survival.[15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Cx45 knockout mice.

Table 1: Lethality and Core Phenotypes of Cx45 Knockout Mouse Models

Knockout Model Genetic Background Timing of Lethality Primary Phenotype Reference(s)
Global Knockout (Cx45⁻/⁻) Mixed E9.5 - E10.5 Defective vascular development, cardiac dilation, massive apoptosis. [3][7]
Cardiomyocyte-Specific Knockout Not Specified ~E10 Atrioventricular conduction block, heart failure. [8][9]
Inducible Adult Cardiomyocyte KO C57BL/6N Viable Decreased atrioventricular nodal conductivity. [4]
Neuron-Specific Knockout C57BL/6 Viable Impaired visual signal transmission in the retina. [10]

| Double Cx45/Cx30.2 Knockout (Adult) | Not Specified | Viable | Stronger impairment of AV nodal conduction than single Cx45 KO. |[4][11] |

Table 2: Electrophysiological and Molecular Changes in Adult Conditional Cx45 Knockout Hearts

Parameter Model Observation Quantitative Change Reference(s)
AV Nodal Conduction Inducible Adult Cardiomyocyte KO Impaired impulse propagation. Significant decrease in conductivity. [4]
Cx30.2 Protein Expression Inducible Adult Cardiomyocyte KO Post-transcriptional reduction. ~70-80% decrease in protein level. [4]

| Cx45 Protein Expression | Inducible Adult Cardiomyocyte KO | Incomplete deletion due to non-myocyte expression. | ~70% reduction in total heart protein. |[4] |

Experimental Protocols

Generation of Conditional Knockout Mice

The Cre-loxP system is the standard method for generating conditional Cx45 knockout mice to circumvent embryonic lethality.[12][13]

Methodology:

  • Targeting Vector Construction: A targeting vector is created where exon 3 of the Gjc1 gene (containing the entire coding region) is flanked by two loxP sites.[10] A selection marker, such as neomycin resistance, is often included.[16]

  • Homologous Recombination in ES Cells: The targeting vector is introduced into embryonic stem (ES) cells, typically by electroporation.[12][17] Through homologous recombination, the loxP-flanked ("floxed") Cx45 allele replaces the wild-type allele.[12][17]

  • Generation of Chimeric Mice: Successfully targeted ES cells are injected into early-stage mouse blastocysts, which are then implanted into a surrogate mother.[16] The resulting pups are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.[16]

  • Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the floxed allele have it in all their cells (germline transmission). These mice are designated Cx45fl/fl.

  • Tissue-Specific Deletion: The Cx45fl/fl mice are then crossed with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., αMyHC-Cre for cardiomyocytes, Nestin-Cre for neurons).[4][13][15] In the offspring, Cre recombinase will be expressed only in the target tissue, where it recognizes the loxP sites and excises the Cx45 coding region, leading to a tissue-specific knockout.[13]

Phenotypic Analysis of Cardiac Defects

A multi-modal approach is required to characterize the complex cardiovascular phenotypes.

Methodology:

  • Fetal Echocardiography: Non-invasive ultrasound imaging is used to assess cardiovascular structure and function in living embryos (in utero).[18]

    • Equipment: High-frequency ultrasound biomicroscopy (UBM) with transducers of 30-50 MHz is required to achieve the necessary resolution (e.g., 30 µm axial) for visualizing the small fetal mouse heart.[18][19]

    • Procedure: Pregnant female mice are anesthetized, and ultrasound gel is applied to the abdomen. The transducer is used to scan the uterus to identify fetuses.

    • Analysis: B-mode imaging is used to assess morphology, identify structural defects like septal defects, and measure ventricular dimensions. Color flow and spectral Doppler are used to assess blood flow patterns and hemodynamics.[19]

  • Histological Analysis:

    • Tissue Collection: Embryos are dissected at specific gestational stages (e.g., E9.5, E15.5).[20] Hearts are isolated under a dissecting microscope, fixed in 4% paraformaldehyde, and prepared for sectioning.[20][21]

    • Embedding and Sectioning: Tissues can be embedded in paraffin (B1166041) or a cryo-embedding medium like OCT.[20] A microtome or cryostat is used to cut thin sections (e.g., 5-10 µm).[20]

    • Staining: Hematoxylin and Eosin (H&E) staining is routinely performed to visualize tissue morphology and identify structural defects such as ventricular septal defects or abnormalities in muscle compaction.[20]

    • Immunohistochemistry: Antibodies against specific proteins (e.g., smooth muscle actin) can be used to analyze the development of specific cell layers in the vasculature.[4]

  • Electrocardiography (ECG) for Adult Mice:

    • Procedure: For adult conditional knockout mice, surface ECGs are recorded to assess cardiac electrical activity. Mice are anesthetized, and electrodes are placed on the limbs.

    • Analysis: The ECG traces are analyzed to measure key intervals such as the PQ interval (atrioventricular conduction time) and the QRS duration (ventricular depolarization time) to identify conduction abnormalities.[4]

Visualizations: Pathways and Workflows

Signaling Pathway: Cx45 in Vascular Development

The embryonic lethality in Cx45⁻/⁻ mice is linked to defective signaling required for vascular maturation. Evidence suggests that Cx45-mediated communication is necessary for proper TGF-β signaling, which induces the differentiation of mesenchymal cells into mural cells (smooth muscle cells and pericytes) that stabilize blood vessels.[3][7][22]

G Simplified TGF-β Signaling in Vascular Maturation cluster_cells Cellular Interactions cluster_pathway Molecular Pathway EC Endothelial Cell Cx45 Cx45 Gap Junction EC->Cx45 Contact MC Mesenchymal Precursor Cell SMC Smooth Muscle Cell (Mural Cell) MC->SMC MC->Cx45 Contact Signal Intercellular Signal Cx45->Signal Enables KO_Note In Cx45 KO: - Intercellular signal fails - TGF-β activation is reduced - Mural cell differentiation is impaired Cx45->KO_Note TGFB TGF-β Activation Signal->TGFB TGFB->MC Induces Differentiation G Workflow for Conditional Cx45 Knockout Mouse Analysis cluster_generation Mouse Line Generation cluster_analysis Phenotypic Analysis cluster_results Data & Outcome A1 Cx45fl/fl Mouse (Floxed Allele) B Cross Breed (A1 x A2) A1->B A2 Cre-Driver Mouse (Tissue-Specific Promoter) A2->B C Conditional KO Offspring (Cx45fl/fl:Cre+) B->C D1 Genotyping (PCR) C->D1 Verify Genotype D2 Embryo Collection (Timed Mating) C->D2 D3 Adult Tissue Collection C->D3 E1 Fetal Echocardiography D2->E1 E2 Histology (H&E, IHC) D2->E2 E3 Adult ECG D3->E3 F Characterize Phenotype: - Assess Cardiac Structure - Analyze Vascular Maturation - Measure Electrical Conduction E1->F E2->F E3->F G Logical Outcomes of Cx45 Gene Deletion cluster_global Global Knockout cluster_conditional Conditional Knockout start Cx45 Gene Targeting in Mouse g_ko Deletion in all cells start->g_ko c_ko Deletion in specific cell type (e.g., Adult Cardiomyocytes) start->c_ko g_pheno Severe Cardiovascular Developmental Defects g_ko->g_pheno g_result Embryonic Lethality (E9.5 - E10.5) g_pheno->g_result anno Conditional strategy bypasses lethality to uncover adult physiological roles. c_pheno Tissue-Specific Phenotype (e.g., AV Conduction Defect) c_ko->c_pheno c_result Viable Mouse Model for Postnatal Study c_pheno->c_result

References

Connexin 45: A Critical Mediator in Vascular Development and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Connexin 45 (Cx45), a key protein in the formation of gap junctions, plays an indispensable role in the maturation and stabilization of the developing vasculature. While not essential for initial vasculogenesis, Cx45 is fundamentally required for the recruitment of mural cells (vascular smooth muscle cells and pericytes) to nascent endothelial tubes. This process is critical for the structural integrity and functionality of the arterial system. Global knockout of the Cx45 gene (Gja4) in murine models results in embryonic lethality between days E9.5 and E10.5, characterized by a catastrophic failure to form a stable vascular network. The underlying mechanism involves the disruption of heterocellular communication between endothelial cells and mesenchymal mural cell precursors, which is necessary for the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide provides a comprehensive overview of the function of Cx45 in vascular biology, detailing its expression, the signaling pathways it governs, quantitative data from key studies, and the experimental protocols used to elucidate its function.

Expression of this compound in the Vasculature

This compound expression is spatially and temporally regulated within the vascular system. In embryonic development, Cx45 is highly expressed in both endothelial cells and the surrounding mesenchymal cells that will differentiate into mural cells.[1] However, in most adult tissues, its expression becomes more restricted.

  • Vascular Smooth Muscle Cells (VSMCs): Numerous studies confirm that Cx45 is predominantly and physiologically expressed in the VSMCs of arterioles and arteries.[2][3][4] This expression is crucial for communication between smooth muscle cells.

  • Endothelial Cells (ECs): While global knockout points to a critical role for Cx45 in endothelial-mesenchymal signaling,[5] its expression in adult endothelial cells is low and often undetectable in many vascular beds, such as murine arterioles.[3][6] Other connexins, like Cx37 and Cx40, are the dominant isoforms in adult endothelium.[7]

  • Specialized Vasculature: Some studies have reported Cx45 expression in the endothelial cells of specific vascular beds, such as cerebral arteries, suggesting a more heterogeneous expression pattern than previously understood.[2]

The Role of Cx45 in Embryonic Vascular Development

The definitive role of Cx45 in vascular development has been elucidated primarily through gene knockout studies in mice.

Global Cx45 Knockout Phenotype

The targeted deletion of the Cx45 gene is embryonic lethal, with embryos dying between E9.5 and E10.5.[4][5][8] The key defects observed are:

  • Normal Vasculogenesis: The initial phase of blood vessel formation, where endothelial cells differentiate and assemble into a primitive vascular plexus, appears normal.[4][5]

  • Failed Angiogenesis and Vessel Maturation: Subsequent remodeling, sprouting, and maturation of this primitive network are severely impaired.[4][5] This includes:

    • Impaired formation of vascular trees in the yolk sac.[4][5]

    • Failure of the major arteries to develop a surrounding smooth muscle layer.[4][5]

    • Widespread apoptosis (programmed cell death) throughout the embryo due to vascular insufficiency.[5][8]

Cell-Specific Knockout Phenotypes

Interestingly, mice with a cell-specific deletion of Cx45 in either endothelial cells or smooth muscle cells are viable.[6] This suggests that the embryonic lethality of the global knockout is due to the loss of communication between these two cell types, which is essential for vessel maturation.

Signaling Pathways: Cx45-Mediated Mural Cell Recruitment

The primary mechanism by which Cx45 governs vascular development is through mediating the communication required for mural cell recruitment and differentiation. This process is critically dependent on the activation of TGF-β.[2][5][7][9]

Endothelial cells of nascent vessels release platelet-derived growth factor B (PDGF-B) to recruit surrounding mesenchymal precursor cells. Upon contact, direct communication between the endothelial cell and the mesenchymal cell via Cx45-containing gap junctions is required to activate latent TGF-β present in the extracellular matrix.[2][9] Activated TGF-β then signals the mesenchymal cell to differentiate into a functional mural cell (smooth muscle cell or pericyte), which invests the endothelial tube, providing structural support and regulating vessel tone.

The absence of Cx45 disrupts this heterocellular communication, preventing TGF-β activation and leading to a failure of mural cell investment.[2][5] The endothelial tubes, lacking support, cannot withstand hemodynamic pressure, leading to vessel dilation, hemorrhage, and embryonic death.

TGF_Pathway cluster_Mesenchyme Mesenchymal Precursor Cell EC Endothelial Cell PDGFB PDGF-B Secretion EC->PDGFB GJ Cx45 Gap Junction Communication EC->GJ PDGFRB PDGFRβ PDGFB->PDGFRB Recruitment MPC Mesenchymal Precursor Cell MPC->GJ TGFBR TGF-β Receptor SM_Genes Upregulation of Smooth Muscle Genes (α-SMA, SM22α) TGFBR->SM_Genes MuralCell Differentiated Mural Cell SM_Genes->MuralCell LatentTGFB Latent TGF-β ActiveTGFB Active TGF-β LatentTGFB->ActiveTGFB ActiveTGFB->TGFBR GJ->LatentTGFB

Caption: Cx45-mediated signaling for mural cell differentiation.

Quantitative Data Summary

While in vivo quantification of vascular defects in lethal knockout models is challenging, in vitro models and electrophysiological studies have provided key quantitative insights into Cx45 function.

ParameterFindingExperimental SystemReference
Embryonic Lethality Death occurs between E9.5 and E10.5.Global Cx45 Knockout Mouse[4][5]
Vessel Maturation Failure to develop a smooth muscle layer around major arteries.Global Cx45 Knockout Mouse[4][5]
TGF-β Signaling Largely decreased TGF-β1 protein in the yolk sac of Cx45-/- embryos.Global Cx45 Knockout Mouse[5]
Mural Cell Differentiation Upregulation of SM-α-actin and SM22α restored in Cx43-/- cells by re-expressing Cx45 upon co-culture with ECs.In Vitro Co-culture Model[2][10]
Gap Junction Conductance Single channel conductance of ~30 pS.Dual Whole-Cell Patch Clamp[2]
Heterocellular Coupling Functional gap junctions formed between Cx45-expressing mesenchymal cells and endothelial cells.Dual Whole-Cell Patch Clamp[2][3]

Key Experimental Protocols

The following methodologies have been central to understanding the role of Cx45 in vascular biology.

Generation of Cx45-Deficient Mice

This protocol describes the generation of a global knockout mouse where the Cx45 coding sequence is replaced by a reporter gene (lacZ), allowing for both gene inactivation and expression tracking.

Knockout_Workflow cluster_construct 1. Targeting Vector Construction cluster_es_cells 2. ES Cell Targeting cluster_mouse_gen 3. Mouse Generation start Isolate Cx45 Genomic DNA construct Replace Cx45 coding region with lacZ-Neo cassette via homologous recombination in E. coli start->construct vector Final Targeting Vector (Cx45 5' arm - lacZ - Neo - Cx45 3' arm) construct->vector electroporation Electroporate vector into Embryonic Stem (ES) Cells vector->electroporation selection Select for targeted clones using Neomycin (G418) electroporation->selection screening Screen clones by Southern Blot or PCR for correct integration selection->screening es_clone Correctly Targeted ES Cell Clone screening->es_clone injection Inject targeted ES cells into blastocysts es_clone->injection implant Implant blastocysts into pseudopregnant female mice injection->implant chimeras Birth of Chimeric Pups (mix of host and ES cells) implant->chimeras breeding Breed chimeras with wild-type mice to test for germline transmission chimeras->breeding het_mice Generation of Heterozygous Cx45+/- Mice breeding->het_mice

Caption: Workflow for generating Cx45 knockout mice.
In Vitro Blood Vessel Assembly Model

This co-culture model is used to specifically assess the role of heterocellular communication in mural cell differentiation.[2][9][10]

  • Cell Preparation:

    • Mesenchymal cells are isolated from Cx43-/- mouse embryos. These cells have very low levels of endogenous Cx45 and cannot form functional gap junctions with endothelial cells.[9][11]

    • These Cx43-/- cells are then stably transfected with a full-length Cx45 cDNA to create "ReCx45" cells, which express Cx45 as their primary connexin.

    • Bovine aortic endothelial cells (ECs) are cultured separately.

  • Co-culture:

    • ECs are plated onto gelatin-coated dishes.

    • Once the ECs are adherent, ReCx45 mesenchymal cells (or control cells) are seeded on top of the endothelial monolayer.

  • Analysis of Differentiation:

    • After a set period of co-culture (e.g., 3 days), the cells are harvested.

    • Total protein is extracted and subjected to Western blot analysis.

    • Blots are probed with antibodies against mural cell-specific proteins, such as smooth muscle α-actin (α-SMA), SM22α, and calponin, to quantify the extent of differentiation.

  • Analysis of Communication and Signaling:

    • Dye Transfer: To confirm gap junction functionality, Lucifer Yellow dye can be injected into one cell type and its transfer to the other cell type is observed via microscopy.

    • TGF-β Activation: The conditioned media from the co-cultures is collected and assayed (e.g., using a mink lung epithelial cell reporter assay) to measure the amount of activated TGF-β.[9]

Dual Whole-Cell Patch Clamping

This electrophysiological technique is used to directly measure the conductance of gap junction channels between two coupled cells.[12][13]

  • Cell Pairing: Two cells (e.g., an EC and a ReCx45 cell from the in vitro model) that are in physical contact are identified.

  • Patch Pipette Placement: A separate glass micropipette, filled with a conductive solution, is attached to the membrane of each cell in the pair, forming a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: The membrane patch under each pipette is ruptured by suction, allowing direct electrical access to the interior of both cells.

  • Voltage Clamping: The voltage of one cell (Cell 1) is held constant, while the voltage of the second cell (Cell 2) is stepped through a series of command potentials.

  • Current Measurement: The current required to hold Cell 1 at its constant voltage is measured. Any current that flows from Cell 2 to Cell 1 through the gap junctions will be detected by the amplifier connected to Cell 1.

  • Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law (gj = Ij / Vj), where Ij is the measured junctional current and Vj is the transjunctional voltage (the voltage difference between the two cells).

Role in Angiogenesis and Therapeutic Implications

While the primary role of Cx45 is in developmental vessel maturation, its function has implications for pathological angiogenesis, such as in tumor growth and ischemia. Angiogenesis requires not only the sprouting of new endothelial tubes but also their stabilization through mural cell recruitment.

  • Tumor Angiogenesis: Tumor vessels are notoriously abnormal and leaky, often characterized by poor mural cell coverage.[14] The signaling pathways governed by Cx45 are essential for creating stable, non-leaky vessels. Therefore, modulating Cx45 function could be a strategy to "normalize" the tumor vasculature, potentially improving the delivery and efficacy of chemotherapeutic agents.

  • Ischemic Diseases: In conditions like peripheral artery disease or myocardial infarction, therapeutic angiogenesis aims to restore blood flow. Ensuring that newly formed vessels are properly stabilized with mural cells is critical for their long-term function. Strategies to enhance Cx45-mediated communication could improve the outcomes of pro-angiogenic therapies.

The logical consequences of Cx45 deletion underscore its central role as a mediator of intercellular communication essential for building a functional vascular system.

Logical_Consequences start Global Deletion of this compound gj_fail Failure of Heterocellular Gap Junction Communication (EC-Mesenchyme) start->gj_fail tgfb_fail Inability to Activate Latent TGF-β gj_fail->tgfb_fail diff_fail Mesenchymal Precursors Fail to Differentiate into Mural Cells tgfb_fail->diff_fail mural_fail Lack of Mural Cell Investment on Arteries diff_fail->mural_fail vessel_instability Vessel Instability & Structural Weakness mural_fail->vessel_instability dilation Dilation, Hemorrhage, Impaired Blood Flow vessel_instability->dilation apoptosis Widespread Apoptosis dilation->apoptosis lethality Embryonic Lethality (E9.5 - E10.5) apoptosis->lethality

Caption: Pathological cascade resulting from global Cx45 deletion.

Conclusion

This compound is a linchpin in the development of the vascular system, acting as the essential communication conduit between endothelial cells and mural cell precursors. Its function is paramount for activating the TGF-β signaling required for mural cell differentiation and the subsequent stabilization of nascent arteries. While vasculogenesis can proceed in its absence, the lack of Cx45-mediated communication leads to a failure of vessel maturation, resulting in embryonic lethality. Understanding the precise mechanisms of Cx45 function and regulation offers promising avenues for developing novel therapeutic strategies aimed at normalizing pathological angiogenesis in cancer and promoting effective revascularization in ischemic diseases.

References

The Role of Connexin 45 in Lymphatic Valve Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphatic system is a critical component of the circulatory and immune systems, responsible for maintaining tissue fluid homeostasis, facilitating immune surveillance, and absorbing dietary fats. A key feature of this network is the presence of unidirectional valves within collecting lymphatic vessels, which are essential for preventing the backflow of lymph and ensuring its centripetal transport. The formation, maturation, and maintenance of these delicate valve structures are complex processes governed by a precise interplay of genetic programs and biomechanical forces.

Gap junctions, clusters of intercellular channels formed by connexin (Cx) proteins, play a pivotal role in coordinating cellular activities by allowing the direct passage of ions, second messengers, and small metabolites between adjacent cells. In the lymphatic endothelium, four primary connexin isoforms have been identified: Cx37, Cx43, Cx45, and Cx47. While mutations in several connexin genes are linked to lymphedema, the specific contribution of each isoform to lymphatic valve integrity is an area of active investigation.

This technical guide focuses on the emerging role of Connexin 45 (Cx45), encoded by the GJC1 gene, in the function of lymphatic valves. Recent evidence has identified Cx45 as a crucial, previously unrecognized component of the lymphatic endothelial cell (LEC) machinery, essential for both the development and lifelong maintenance of competent lymphatic valves.

Expression of this compound in Lymphatic Endothelium

This compound is widely expressed in the endothelial lining of murine lymphatic vessels, including those in popliteal, mesenteric, and dermal networks.[1][2] Unlike Cx43 and Cx37, which show differential expression on the upstream and downstream sides of valve leaflets, Cx45 expression is uniformly distributed in LECs throughout both valve and non-valve regions.[2][3] This widespread expression pattern suggests a fundamental role for Cx45 in LEC communication, extending beyond the specialized environment of the valve-forming region.[1][2] Its expression has been confirmed at the mRNA and protein levels in purified LEC populations.[3]

The Critical Role of this compound in Lymphatic Valve Function

The primary function of lymphatic valves is to prevent the retrograde flow (reflux or backflow) of lymph. Genetic deletion of Cx45 in lymphatic endothelial cells has been shown to severely compromise this function.

Functional Deficits in Cx45-Deficient Valves

Studies using mice with LEC-specific deletion of Cx45 (driven by either constitutive Lyve1-Cre or inducible Prox1-CreERT2) have demonstrated significant defects in valve function.[1][3] These defects manifest as:

  • Increased Back Leak: A primary indicator of valve incompetence is "back leak," where lymph flows backward through a closed or partially closed valve when an adverse pressure gradient is applied. In ex vivo tests on isolated popliteal lymphatic vessels, a significantly higher percentage of valves from Cx45-deficient mice exhibit abnormal back leak compared to control mice.[1][3]

  • Impaired Valve Closure: Functional valves should close efficiently under a minimal adverse pressure gradient. Valves lacking Cx45 often require an abnormally high adverse pressure gradient to achieve closure, indicating a mechanical or structural defect.[1][3]

  • In Vivo Backflow: These ex vivo findings are corroborated by in vivo experiments. After injecting a tracer dye (Evans Blue Dye) into the footpad of mice, constitutive deletion of Cx45 in LECs leads to observable backflow of the dye into side branches of popliteal lymphatic networks, a phenomenon not seen in control animals.[1][4]

Morphological Defects in Valve Leaflets

The functional impairments in Cx45-deficient valves are rooted in distinct morphological abnormalities of the valve leaflets. Deletion of Cx45 results in leaflets that are shorter and exhibit increased asymmetry.[1][2] These structural changes likely prevent the leaflets from coapting properly to form a tight seal, thus explaining the observed back leak.[1] This phenotype is comparable to defects observed following the loss of Cx43.[1][2]

Interestingly, unlike the deletion of Cx43, the loss of Cx45 does not appear to alter the total number of valves that form in mesenteric or dermal lymphatic networks.[1][4] Furthermore, the expression patterns of canonical valve-associated proteins such as PROX1, ITGA9, and CLAUDIN5 remain unchanged, suggesting that Cx45 is not required for the initial steps of valve specification but is critical for the subsequent morphogenesis and maturation of the leaflets into a functionally robust structure.[1][4]

Quantitative Analysis of this compound Deficiency Phenotypes

The following tables summarize the key quantitative data from studies assessing the impact of Cx45 deletion on lymphatic valve function.

Functional Parameter Genotype / Condition Percentage of Valves with Defect Reference
Elevated Back Leak Constitutive Deletion (Lyve1-Cre; Cx45Δ/fl)42%[1][3]
Postnatal Deletion (Prox1-CreERT2; Cx45fl/fl)21%[1][3]
Abnormal Closure Pressure Constitutive Deletion (Lyve1-Cre; Cx45Δ/fl)38%[1][3]

Table 1: Summary of Lymphatic Valve Functional Defects in Cx45-Deficient Mice.

Morphological Parameter Genotype Measurement (Arbitrary Units / µm) Significance Reference
Leaflet Length Control(Value not explicitly stated, but significantly longer)p < 0.05[3]
Lyve1-Cre; Cx45Δ/fl(Value not explicitly stated, but significantly shorter)p < 0.05[3]
Leaflet Asymmetry Control(Value not explicitly stated, but significantly less asymmetric)p < 0.05[3]
Lyve1-Cre; Cx45Δ/fl(Value not explicitly stated, but significantly more asymmetric)p < 0.05[3]

Table 2: Summary of Valve Leaflet Morphological Defects in Cx45-Deficient Mice.

Signaling Pathways and Mechanotransduction

The precise signaling pathways through which Cx45 exerts its function in lymphatic valve development are not fully elucidated. However, it is understood that valve formation is intrinsically linked to mechanotransduction—the process by which cells convert mechanical stimuli (like fluid shear stress) into biochemical signals.

Lymph flow dynamics are a key driver of valve formation. Oscillatory shear stress, which occurs in regions of developing valves, induces the expression of key transcription factors PROX1 and FOXC2. FOXC2, in turn, is known to regulate the expression of connexins (specifically Cx37) and calcineurin signaling, which are essential for valve maturation.[5] While a direct regulatory link between FOXC2 and Cx45 has not been definitively established, it is plausible that Cx45 is part of this mechanosensitive signaling cascade. Cx45-mediated intercellular communication may be required to coordinate the cellular responses—such as migration, elongation, and junctional reinforcement—downstream of these primary mechanosensors.

The diagram below illustrates the established signaling network for lymphatic valve development and the hypothesized position of Cx45 within this framework.

Lymphatic_Valve_Signaling cluster_0 Mechanical & Upstream Signals cluster_1 Key Transcription Factors cluster_2 Downstream Effectors & Connexins cluster_3 Cellular & Morphological Outcome Flow Oscillatory Lymph Flow Mechanosensors Mechanosensory Complex (e.g., VEGFR3, VE-Cadherin) Flow->Mechanosensors Activates PROX1 PROX1 Upregulation Mechanosensors->PROX1 FOXC2 FOXC2 Upregulation Mechanosensors->FOXC2 Calcineurin Calcineurin-NFAT Signaling FOXC2->Calcineurin Cx37 Connexin 37 FOXC2->Cx37 Cx45 This compound (Hypothesized Position) FOXC2->Cx45 Regulates? Morphogenesis Valve Leaflet Elongation & Maturation Calcineurin->Morphogenesis Cx37->Morphogenesis Coordinates Cx45->Morphogenesis Coordinates Function Competent Valve Function Morphogenesis->Function

Caption: Hypothesized signaling cascade for lymphatic valve development, integrating mechanical cues and Cx45.

Comparative Role of Connexins in Lymphatic Valve Function

Lymphatic endothelial cells express four different connexin isoforms, and their relative importance for valve function is a key area of research. Recent studies have established a functional hierarchy.[1][6]

Connexin_Hierarchy l1 Most Critical l2 Cx37 Cx37 Cx43 Cx43 l3 l4 Least Critical Cx45 Cx45 Cx37->Cx45 Cx43->Cx45 Cx47 Cx47 Cx45->Cx47

Caption: Functional hierarchy of connexin isoforms in maintaining lymphatic valve integrity.

Based on functional tests of single lymphatic valves from mice with selective deficiencies, the hierarchy of importance is:

Cx37 = Cx43 > Cx45 > Cx47 [1][6]

Loss of either Cx37 or Cx43 results in particularly severe valve defects.[1] While the defects associated with Cx45 loss are significant and lead to functional incompetence, they are considered intermediate in this hierarchy.[1] In contrast, the loss of Cx47 alone does not appear to cause significant back leak or closure defects.[1] This hierarchy underscores the complex and non-redundant roles of different connexin isoforms in the specialized environment of the lymphatic valve.

Experimental Methodologies

A variety of specialized techniques are required to study lymphatic valve function and the role of proteins like Cx45. The workflows and key protocols are detailed below.

Workflow for Assessing Cx45 Function in Mouse Models

Experimental_Workflow model_node model_node invivo_node invivo_node exvivo_node exvivo_node analysis_node analysis_node A Generate LEC-Specific Cx45 Knockout Mouse (e.g., Prox1-CreERT2; Cx45fl/fl) B Induce Gene Deletion (e.g., Tamoxifen injection) A->B C In Vivo Functional Assay (Evans Blue Dye Injection) B->C E Isolate Popliteal or Mesenteric Lymphatic Vessels B->E D Observe and Quantify Lymph Backflow C->D F Ex Vivo Valve Function Test (Pressurized Perfusion System) E->F H Whole-Mount Immunostaining of Mesentery / Vessel E->H G Measure Back Leak & Closure Pressure F->G I Confocal Imaging & Analysis of Valve Morphology H->I

References

Downstream Signaling Pathways Activated by Connexin 45: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical gap junction protein with highly specific expression patterns and essential physiological roles. Predominantly found in the cardiac conduction system, developing heart, specific neuronal populations, and vascular smooth muscle, Cx45 forms channels that mediate direct intercellular communication and hemichannels that facilitate paracrine signaling. Beyond its canonical role in electrical coupling, emerging evidence reveals that Cx45 is a key player in intricate downstream signaling cascades that regulate fundamental cellular processes, including proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of these complex molecular interactions.

Core Signaling Pathways

This compound initiates or modulates several key signaling pathways, primarily through its function as a hemichannel facilitating ATP release and through direct protein-protein interactions. The principal downstream cascades identified are:

  • ATP Release, Purinergic Signaling, and the ERK1/2 Pathway

  • Transforming Growth Factor-β (TGF-β) Signaling

  • Calcium/Calmodulin (CaM) Dependent Signaling

  • Regulation by Phosphorylation: The Role of c-Src and Other Kinases

  • Potential Crosstalk with the PI3K/Akt Pathway

ATP Release, Purinergic Signaling, and the ERK1/2 Pathway

A significant channel-independent function of Cx45 involves its role as a hemichannel, which can open to release signaling molecules like adenosine (B11128) triphosphate (ATP) into the extracellular space. This extracellular ATP then acts as a paracrine signal, activating purinergic P2 receptors on the same or neighboring cells, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a central regulator of cell proliferation and differentiation.

Signaling Pathway Diagram

Connexin45_ATP_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cx45 This compound Hemichannel ATP_out Extracellular ATP Cx45->ATP_out P2Y_R P2Y Receptor PLC Phospholipase C (PLC) P2Y_R->PLC Activates ATP_in Intracellular ATP ATP_in->Cx45 Release PKC Protein Kinase C (PKC) PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation Regulates ATP_out->P2Y_R Activation

Cx45-mediated ATP release and subsequent ERK1/2 activation.
Quantitative Data

ParameterValueCell Type/ConditionReference
ATP Release (Hypotonic Stretch)3.8 ± 1.3-fold increasePorcine urothelial cells[1]
ATP Release (Extracellular Ca2+ depletion)5.4 ± 2.9-fold increasePorcine urothelial cells[1]
Inhibition of ATP release by Cx45 mimetic peptide67% reductionPorcine urothelial cells[1][2]
Experimental Protocols

Measurement of ATP Release

This protocol is adapted for measuring ATP released from cultured cells expressing Cx45.

  • Cell Culture: Plate cells in a 96-well luminometer plate and culture to desired confluency.

  • Assay Preparation: Prepare an ATP standard curve (e.g., 1 nM to 1 µM). Prepare ATP detection cocktail containing luciferase and D-luciferin in an appropriate buffer.

  • Stimulation: Replace the culture medium with a physiological buffer. Stimulate ATP release using a chosen method (e.g., hypotonic solution for mechanical stress, or a calcium-free buffer).

  • Detection: Add the ATP detection cocktail to each well.

  • Luminometry: Immediately measure the luminescence using a plate reader.

  • Quantification: Calculate the ATP concentration in the samples based on the standard curve.

Western Blot for ERK Phosphorylation

  • Cell Treatment: Culture cells to 70-80% confluency. Stimulate with ATP or a P2Y receptor agonist for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK levels.

Transforming Growth Factor-β (TGF-β) Signaling

Cx45 plays a crucial role in vascular development by mediating the differentiation of mesenchymal progenitor cells into mural cells (pericytes and vascular smooth muscle cells). This process is dependent on the activation of TGF-β. Cx45-containing gap junctions between endothelial cells and mesenchymal precursors are necessary for this activation.

Signaling Pathway Diagram

Connexin45_TGFb_Pathway cluster_cells Cell-Cell Interaction Endothelial_Cell Endothelial Cell Cx45_GJ Cx45 Gap Junction Endothelial_Cell->Cx45_GJ Mesenchymal_Cell Mesenchymal Progenitor Cell Mesenchymal_Cell->Cx45_GJ Latent_TGFb Latent TGF-β Cx45_GJ->Latent_TGFb Required for Activation Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb Activation TGFb_R TGF-β Receptor Active_TGFb->TGFb_R Binds SMAD SMAD2/3 TGFb_R->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Mural_Cell_Genes Mural Cell-Specific Gene Expression (e.g., α-SMA, SM22α) SMAD4->Mural_Cell_Genes Translocates to nucleus & activates transcription Differentiation Mural Cell Differentiation Mural_Cell_Genes->Differentiation

Cx45-dependent activation of TGF-β signaling in mural cell differentiation.
Experimental Protocols

Luciferase Reporter Assay for TGF-β Activity

This assay measures the transcriptional activity of SMAD proteins, the downstream effectors of TGF-β signaling.

  • Cell Transfection: Co-transfect mesenchymal cells with a SMAD-responsive luciferase reporter plasmid (containing SMAD binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Co-culture: After 24 hours, co-culture the transfected mesenchymal cells with endothelial cells.

  • Lysis: After 24-48 hours of co-culture, lyse the cells.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the TGF-β/SMAD pathway.

Calcium/Calmodulin (CaM) Dependent Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger, and many of its effects are mediated by the calcium-binding protein Calmodulin (CaM). Cx45 directly interacts with CaM in a Ca2+-dependent manner. This interaction is a key mechanism for regulating Cx45 channel function (gating), and potentially for initiating further downstream signaling events.

Signaling Pathway Diagram

Connexin45_CaM_Pathway Ca_in Intracellular Ca²⁺ (Increased) CaM Calmodulin (CaM) Ca_in->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Cx45 This compound (Cytosolic Loop) Ca_CaM->Cx45 Direct Interaction Channel_Gating Channel Gating (Closure) Cx45->Channel_Gating Modulates Downstream_Effectors Other Downstream Effectors (e.g., Kinases/Phosphatases?) Cx45->Downstream_Effectors Potential Activation

Ca²⁺/Calmodulin-dependent interaction with this compound.
Quantitative Data

ParameterValueMethodReference
Binding Affinity (Kd) of CaM to Cx45 peptide~5.0 ± 0.6 nMFluorescence Spectroscopy[1]
CaM Binding Site on Cx45Cytosolic Loop (residues 164-186)Peptide Model & BRET[1]
Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) for Protein-Protein Interaction

BRET is used to study protein-protein interactions in living cells.

  • Plasmid Construction: Create expression vectors for Cx45 fused to a Renilla luciferase (Rluc) donor and CaM fused to a Yellow Fluorescent Protein (YFP) acceptor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with the Cx45-Rluc and CaM-YFP plasmids.

  • Cell Preparation: After 48 hours, harvest the cells and resuspend them in a physiological buffer.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cell suspension.

    • Immediately measure the luminescence emission at two wavelengths simultaneously: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio upon cell stimulation (e.g., with a calcium ionophore to increase intracellular Ca2+) compared to a baseline indicates a Ca2+-dependent interaction between Cx45 and CaM.

Regulation by Phosphorylation

Phosphorylation is a primary mechanism for regulating connexin function, including trafficking, assembly, degradation, and channel gating. Cx45 is a phosphoprotein, with multiple kinases identified as regulators.

Key Kinases and Their Effects
KinasePhosphorylation EffectFunctional Consequence on Cx45Reference
Protein Kinase A (PKA) Increases phosphorylationDecreases junctional conductance by ~21%[3]
Protein Kinase C (PKC) Increases phosphorylationIncreases junctional conductance by ~51%[3]
c-Src Tyrosine Kinase Phosphorylates Y324 and Y356Does not impair gap junctional intercellular communication (GJIC)[4]
Experimental Protocols

In Vitro Kinase Assay with Mass Spectrometry

This protocol identifies specific phosphorylation sites on Cx45 by a particular kinase.

  • Protein Purification: Purify recombinant Cx45 (or its cytoplasmic domains) and the active kinase of interest (e.g., c-Src).

  • Kinase Reaction: Incubate the purified Cx45 with the kinase in a reaction buffer containing ATP.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • In-gel Digestion: Excise the Cx45 band and perform in-gel digestion with trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) chromatography.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.

Potential Crosstalk with the PI3K/Akt Pathway

While a direct regulatory link between Cx45 and the PI3K/Akt pathway is not yet firmly established, this pathway is a central hub for cell survival, proliferation, and metabolism. Evidence from studies on other connexins, such as Cx43 and Cx50, suggests that connexins can be both upstream regulators and downstream targets of PI3K/Akt signaling. Given the co-expression and potential for heteromeric channel formation between different connexins, it is plausible that Cx45 is also involved in this network, possibly through indirect mechanisms. Further research is required to elucidate the precise nature of this potential interaction.

Logical Relationship Diagram

Connexin45_PI3K_Pathway Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activate PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Cx45 This compound Akt->Cx45 Potential Phosphorylation? Cx45->PI3K Potential Regulation?

Hypothesized relationship between this compound and the PI3K/Akt pathway.

Summary and Future Directions

This compound is far more than a simple channel-forming protein. It is a dynamic signaling hub that translates extracellular cues and intracellular states into profound physiological responses. The downstream pathways detailed in this guide—involving ATP release, ERK activation, TGF-β signaling, calcium/calmodulin modulation, and intricate regulation by phosphorylation—highlight the multifaceted nature of Cx45.

For researchers and drug development professionals, understanding these pathways offers new avenues for therapeutic intervention. Targeting the hemichannel activity of Cx45 could modulate inflammatory responses and cell proliferation. Modulating the interaction of Cx45 with its binding partners, such as Calmodulin, or influencing its phosphorylation state could offer strategies to control cardiac conduction and vascular development. While the link to the PI3K/Akt pathway remains an area for future investigation, its potential involvement underscores the central role of connexins in integrated cell signaling networks. Continued exploration of these pathways will undoubtedly uncover further complexities and provide novel targets for the treatment of a range of cardiovascular and neurological disorders.

References

Regulation of Connexin 45 Expression by Transcription Factors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical gap junction protein with highly regulated expression, particularly in the cardiovascular and nervous systems. Its precise spatial and temporal expression is paramount for normal physiological function, and dysregulation is implicated in various pathologies, including cardiac arrhythmias and developmental defects. This technical guide provides a comprehensive overview of the transcriptional regulation of Cx45 expression, with a focus on the key transcription factors involved: Nkx2-5, Specificity Protein 1 (Sp1), T-box transcription factor 5 (Tbx5), and Myocyte Enhancer Factor 2C (MEF2C). We delve into the signaling pathways that modulate the activity of these transcription factors, present quantitative data on their regulatory effects, and provide detailed experimental protocols for investigating these interactions. This guide is intended to serve as a valuable resource for researchers in academia and industry who are focused on understanding the molecular mechanisms governing Cx45 expression and developing novel therapeutic strategies targeting gap junction communication.

Introduction to this compound and its Transcriptional Regulation

This compound is a member of the connexin family of proteins that form gap junction channels, enabling direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[1][2] In the heart, Cx45 is crucial for the proper function of the cardiac conduction system.[3] The expression of Cx45 is tightly controlled at the transcriptional level, ensuring its presence in specific cell types and at particular developmental stages.[1][4] Alterations in Cx45 expression are associated with cardiovascular diseases, making the study of its regulatory mechanisms a key area of research.[2][5]

The transcriptional regulation of the GJC1 gene is a complex process orchestrated by a concert of transcription factors that bind to specific DNA sequences in its promoter and enhancer regions.[1][6] This guide will focus on four major transcription factors that have been identified as key regulators of Cx45 expression: Nkx2-5, Sp1, Tbx5, and MEF2C.

Key Transcription Factors Regulating this compound Expression

Nkx2-5: A Master Regulator of Cardiac Development

Nkx2-5 is a homeodomain-containing transcription factor that plays a pivotal role in heart development and the regulation of cardiac-specific gene expression.[7] It is one of the earliest markers of the cardiac lineage and is essential for the formation of the heart tube and the specification of different cardiac cell types.[7][8]

Regulatory Effect on Cx45: Studies have shown that Nkx2-5 is a direct transcriptional regulator of Cx45. Knockout of the Nkx2-5 gene in human induced pluripotent stem cells (hiPSCs) leads to a complete suppression of this compound expression, highlighting its critical role in initiating and maintaining Cx45 transcription in cardiac cells.[9]

Specificity Protein 1 (Sp1): A Ubiquitous Modulator

Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich sequences (GC boxes) in the promoter regions of a wide variety of genes, including many "housekeeping" genes.[6] It is involved in basal and inducible gene expression and can interact with other transcription factors to fine-tune transcription.[6] The promoter of the GJC1 gene contains putative Sp1 binding sites, suggesting a role for Sp1 in the regulation of Cx45 expression.[6]

Tbx5: A Key Player in Cardiac Conduction System Development

Tbx5 is a T-box transcription factor that is crucial for the development of the heart and limbs.[10] In the heart, Tbx5 is particularly important for the formation and function of the cardiac conduction system.[10] It often works in concert with other cardiac transcription factors, such as Nkx2-5, to regulate a network of genes involved in cardiac development and function.[7]

Regulatory Effect on Cx45: Tbx5 is known to regulate the expression of other connexins, such as Cx40.[9] While direct binding of Tbx5 to the Cx45 promoter and its quantitative effect on Cx45 expression require further investigation, its co-expression with Cx45 in the developing conduction system and its interaction with Nkx2-5 suggest an indirect or cooperative role in regulating Cx45 levels.[10][11]

MEF2C: A Critical Factor in Cardiomyocyte Differentiation

MEF2C is a member of the MADS-box family of transcription factors and is a key regulator of cardiomyocyte differentiation and maturation.[11][12] It interacts with other cardiac transcription factors, including Tbx5 and Nkx2-5, to control a broad network of cardiac genes.[13][14]

Regulatory Effect on Cx45: Similar to Tbx5, the direct regulation of Cx45 by MEF2C has not been extensively quantified. However, knockout studies of Mef2c in mice result in severe cardiac defects, and given its interaction with Nkx2-5 and Tbx5, it is likely part of the larger regulatory network that influences Cx45 expression during cardiogenesis.[4][11]

Quantitative Data on this compound Regulation

The following table summarizes the available quantitative data on the regulation of this compound expression by the discussed transcription factors. It is important to note that for some interactions, precise quantitative data from targeted experiments on the GJC1 promoter is still lacking in the published literature.

Transcription FactorExperimental SystemMethodChange in Cx45 Expression/Promoter ActivityReference
Nkx2-5 Human iPSC-derived cardiac cellsCRISPR/Cas9 Knockout & ImmunofluorescenceComplete suppression of Cx45 signal[9]
Sp1 --Data not available-
Tbx5 --Data not available-
MEF2C --Data not available-

Signaling Pathways and Regulatory Networks

The activity of Nkx2-5, Sp1, Tbx5, and MEF2C is modulated by various upstream signaling pathways, which in turn affects their ability to regulate Cx45 expression. These transcription factors do not act in isolation but form a complex regulatory network.

G BMP BMP Signaling Nkx2_5 Nkx2-5 BMP->Nkx2_5 Activates Wnt Wnt Signaling Wnt->Nkx2_5 Modulates MAPK MAPK Pathway Sp1 Sp1 MAPK->Sp1 Phosphorylates Cx45 This compound (GJC1) Nkx2_5->Cx45 Directly Activates Sp1->Cx45 Basal Activation Tbx5 Tbx5 Tbx5->Nkx2_5 Co-regulates Tbx5->Cx45 Indirectly Regulates MEF2C MEF2C MEF2C->Nkx2_5 Co-regulates MEF2C->Tbx5 Interacts MEF2C->Cx45 Indirectly Regulates

Caption: Simplified signaling network for Cx45 regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of Cx45 expression by transcription factors.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to identify the in vivo binding of a transcription factor to a specific DNA sequence, such as the GJC1 promoter.

G cluster_0 Cell Preparation cluster_1 Immunoprecipitation cluster_2 DNA Analysis Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) CellLysis 2. Lyse cells and isolate nuclei Crosslinking->CellLysis ChromatinShearing 3. Shear chromatin (Sonication or Enzymatic Digestion) CellLysis->ChromatinShearing IP 4. Immunoprecipitate with antibody against TF of interest ChromatinShearing->IP Wash 5. Wash to remove non-specific binding IP->Wash ReverseCrosslink 6. Reverse crosslinks and purify DNA Wash->ReverseCrosslink qPCR 7. qPCR analysis with primers for GJC1 promoter ReverseCrosslink->qPCR

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cross-linking: Treat cells (e.g., cardiomyocytes) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Nkx2-5). Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a region of the GJC1 promoter containing the putative transcription factor binding site. The enrichment of this region in the immunoprecipitated DNA compared to a negative control (e.g., IgG immunoprecipitation) indicates binding of the transcription factor.[15]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a protein to a specific DNA sequence.

G ProbePrep 1. Prepare labeled DNA probe (e.g., with Biotin or 32P) BindingReaction 2. Incubate probe with nuclear extract or purified TF ProbePrep->BindingReaction Electrophoresis 3. Separate on a non-denaturing polyacrylamide gel BindingReaction->Electrophoresis Detection 4. Detect the position of the labeled probe Electrophoresis->Detection G Cloning 1. Clone GJC1 promoter into a luciferase reporter vector Transfection 2. Co-transfect cells with reporter and TF expression vector Cloning->Transfection Lysis 3. Lyse cells and add luciferin substrate Transfection->Lysis Measurement 4. Measure luminescence Lysis->Measurement

References

Connexin 45: A Key Regulator of Function in Non-Excitable Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx43), a member of the connexin family of proteins, plays a crucial role in direct intercellular communication through the formation of gap junction channels. While extensively studied in excitable tissues like the heart, its functional significance in non-excitable cells is increasingly recognized as pivotal for tissue homeostasis, development, and pathology. This technical guide provides a comprehensive overview of the multifaceted functions of Cx45 in non-excitable cells, with a focus on its role in cell differentiation, intercellular signaling, and the modulation of gene expression. We delve into the quantitative aspects of Cx45-mediated communication, detail key experimental methodologies, and visualize the intricate signaling pathways involved.

Core Functions of this compound in Non-Excitable Cells

This compound is integral to the proper functioning of a variety of non-excitable cell types, including osteoblasts, mesenchymal stem cells, vascular smooth muscle cells, and lymphatic endothelial cells. Its primary role is to form gap junction channels that allow the passage of ions and small signaling molecules, thereby coordinating the behavior of cell populations.

Modulation of Gap Junctional Intercellular Communication (GJIC)

A defining characteristic of Cx45 channels is their selective permeability compared to other connexins, notably Connexin 43 (Cx43). Homomeric Cx45 channels exhibit lower permeability to larger molecules, suggesting a more specialized role in intercellular signaling.

Table 1: Comparative Permeability of Cx45 and Cx43 Channels

Cell TypeConnexin(s) ExpressedTracer Molecule (Molecular Weight)Extent of Dye TransferReference(s)
Rat Osteoblastic Cells (ROS 17/2.8)Endogenous Cx43Lucifer Yellow (443 Da)High[1]
Rat Osteoblastic Cells (UMR 106-01)Predominantly Endogenous Cx45Lucifer Yellow (443 Da)Poor[1]
HeLa cells transfected with Cx43Cx43Lucifer Yellow (443 Da)High[2]
HeLa cells transfected with Cx45Cx45Lucifer Yellow (443 Da)Low[2]
HeLa cells co-transfected with Cx43 and Cx45Cx43 and Cx45Lucifer Yellow (443 Da)Low[2]
HeLa cells transfected with Cx43Cx43Neurobiotin (287 Da)High[2]
HeLa cells transfected with Cx45Cx45Neurobiotin (287 Da)High[2]
HeLa cells co-transfected with Cx43 and Cx45Cx43 and Cx45Neurobiotin (287 Da)High[2]

The co-expression of Cx45 with Cx43 can lead to the formation of heteromeric channels with unique properties, often resulting in a dominant-negative effect of Cx45 on the permeability to larger molecules[2]. This differential permeability allows for a nuanced regulation of intercellular communication, where the passage of specific signaling molecules can be finely tuned.

Role in Cellular Differentiation

Cx45 plays a significant role in guiding the differentiation of several non-excitable cell lineages.

  • Osteoblast Differentiation: In osteoblastic cells, the expression of Cx45 is associated with the modulation of genes crucial for bone matrix formation. Overexpression of Cx45 in cells that primarily express Cx43 leads to a decrease in the expression of osteocalcin (B1147995) (OC) and bone sialoprotein (BSP)[3][4][5]. Conversely, increasing Cx43 expression in cells with high endogenous Cx45 levels upregulates the transcription of these osteogenic markers[3][4][5]. This suggests that the specific composition of connexin channels, and thereby the nature of the intercellular signals exchanged, is critical for the progression of osteoblast differentiation.

  • Mural Cell Differentiation: During vasculogenesis, Cx45 is essential for the differentiation of mesenchymal precursor cells into mural cells (vascular smooth muscle cells and pericytes). This process is dependent on heterocellular communication between endothelial cells and mesenchymal progenitors, which leads to the activation of transforming growth factor-beta (TGF-β)[6][7][8][9][10]. Cx45-containing gap junctions are critical for this TGF-β activation, which in turn promotes the upregulation of mural cell-specific proteins[6][7][10].

Table 2: Effect of Connexin Expression on Osteoblast Gene Transcription

Cell LineTransfected ConnexinChange in Dye CouplingChange in Osteocalcin (OC) mRNAChange in Bone Sialoprotein (BSP) mRNAReference(s)
ROS 17/2.8 (high Cx43)Cx45DecreasedDecreasedDecreased[3][4][5]
MC3T3-E1 (high Cx43)Cx45DecreasedDecreasedDecreased[3][4]
UMR 106-01 (high Cx45)Cx43IncreasedIncreasedIncreased[3][4]
Function in Vascular and Lymphatic Systems

In the vascular system, Cx45 is expressed in smooth muscle cells and plays a role in regulating vascular tone and blood pressure[11][12][13]. Recent studies have also uncovered a critical role for Cx45 in the lymphatic system. It is widely expressed in the endothelium of lymphatic vessels and is required for the proper function of lymphatic valves, which are essential for preventing the backflow of lymph[14][15][16][17]. Deletion of Cx45 in lymphatic endothelial cells leads to compromised valve function, including increased back-leak[14][15][16].

Signaling Pathways Involving this compound

The functional effects of Cx45 are mediated through its influence on key signaling pathways. The most well-documented is its role in the activation of the TGF-β pathway.

Cx45 and TGF-β Signaling in Mural Cell Differentiation

The differentiation of mesenchymal precursors into mural cells is a critical step in blood vessel formation and stabilization. This process is initiated by direct contact between endothelial cells and mesenchymal cells, leading to the activation of latent TGF-β. Cx45-mediated gap junctional communication between these two cell types is a prerequisite for this activation. While the precise molecular mechanism is still under investigation, it is hypothesized that the passage of a small signaling molecule through the Cx45 channels is necessary to trigger the enzymatic cleavage of the latency-associated peptide (LAP) from the TGF-β complex, thereby releasing the active form of TGF-β[6]. Active TGF-β then binds to its receptors on the mesenchymal cell, initiating a downstream signaling cascade that leads to the expression of mural cell-specific genes.

TGF_beta_activation cluster_0 Endothelial Cell cluster_1 Mesenchymal Precursor Cell EC Endothelial Cell GJIC Cx45 Gap Junction EC->GJIC MPC Mesenchymal Precursor MPC->GJIC TGFbR TGF-β Receptor Mural_Genes Mural Cell Gene Expression TGFbR->Mural_Genes Activates Signal Signaling Molecule GJIC->Signal Passage Latent_TGFb Latent TGF-β Signal->Latent_TGFb Activates Cleavage Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb Active_TGFb->TGFbR Binds to

Cx45-mediated GJIC in mural cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in non-excitable cells.

Scrape-Loading Dye Transfer Assay

This assay is used to assess gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye between adjacent cells.

Materials:

  • Confluent cell culture in a 35 mm dish or multi-well plate.

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free.

  • Lucifer Yellow CH, lithium salt (e.g., from Sigma-Aldrich), 1 mg/mL in PBS.

  • Rhodamine-dextran (10,000 MW), 1 mg/mL in PBS (as a control for membrane integrity).

  • Surgical steel blade or scalpel.

  • Fluorescence microscope with appropriate filters for Lucifer Yellow and Rhodamine.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Wash the confluent cell monolayer three times with pre-warmed (37°C) PBS.

  • Add a solution containing both 1 mg/mL Lucifer Yellow and 1 mg/mL Rhodamine-dextran to the cells.

  • Create a clean scrape or cut across the cell monolayer using a sterile surgical blade.

  • Incubate the cells at 37°C for 3-5 minutes to allow dye loading and transfer.

  • Wash the cells three times with warm PBS to remove extracellular dye.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Acquire images using a fluorescence microscope. Rhodamine-dextran will label the cells directly damaged by the scrape, while Lucifer Yellow will be seen in these cells and in the coupled neighboring cells.

  • Quantify the extent of dye transfer by measuring the area of Lucifer Yellow fluorescence extending from the scrape line (subtracting the area of Rhodamine-dextran fluorescence) using image analysis software[18].

scrape_loading_workflow start Confluent Cell Monolayer wash1 Wash with PBS start->wash1 add_dye Add Lucifer Yellow & Rhodamine-Dextran wash1->add_dye scrape Scrape Cell Monolayer add_dye->scrape incubate Incubate (3-5 min) scrape->incubate wash2 Wash to Remove Extracellular Dye incubate->wash2 fix Fix with Paraformaldehyde wash2->fix image Fluorescence Microscopy fix->image quantify Quantify Dye Transfer image->quantify

Workflow for the Scrape-Loading Dye Transfer Assay.

Dual Whole-Cell Patch Clamp

This electrophysiological technique allows for the direct measurement of the conductance of gap junction channels between a pair of coupled cells.

Materials:

  • Inverted microscope with micromanipulators.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Pipette puller.

  • Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4).

  • Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 10 NaCl, 0.5 MgCl2, 10 HEPES, 1 EGTA; pH 7.2).

Procedure:

  • Identify a pair of adjacent cells for recording.

  • Using a micromanipulator, approach each cell with a separate patch pipette filled with intracellular solution.

  • Establish a high-resistance (gigaohm) seal between the pipette tip and the cell membrane of each cell.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration for both cells.

  • Clamp the voltage of one cell (cell 1) and apply voltage steps, while recording the current in the second cell (cell 2), which is held at a constant voltage.

  • The current recorded in cell 2 is the junctional current (Ij) flowing from cell 1.

  • The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / (V1 - V2), where V1 and V2 are the membrane potentials of cell 1 and cell 2, respectively.

  • This technique can also be used to measure the conductance of single gap junction channels[19][20][21].

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with a protein of interest (in this case, Cx45).

Materials:

  • Cell lysate containing the protein complex.

  • Antibody specific to Cx45.

  • Protein A/G-conjugated agarose (B213101) or magnetic beads.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with a low concentration of non-ionic detergent).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Lyse the cells to release the protein complexes.

  • Pre-clear the lysate by incubating it with Protein A/G beads to remove non-specifically binding proteins.

  • Incubate the pre-cleared lysate with the anti-Cx45 antibody to form an antibody-protein complex.

  • Add Protein A/G beads to the lysate to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complex from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins[22][23][24][25][26].

co_ip_workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear add_ab Incubate with anti-Cx45 Antibody preclear->add_ab add_beads Capture with Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Protein Complex wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze

Workflow for Co-Immunoprecipitation of Cx45.

Conclusion and Future Directions

This compound is a critical regulator of cellular function in a diverse range of non-excitable cells. Its unique permeability characteristics and its ability to form heteromeric channels with other connexins provide a sophisticated mechanism for controlling intercellular communication. The established link between Cx45, TGF-β signaling, and cellular differentiation highlights its importance in developmental processes and tissue homeostasis.

Future research should focus on elucidating the full spectrum of signaling molecules that are selectively permeable to Cx45 channels and identifying the downstream effectors that mediate its diverse cellular functions. A deeper understanding of the regulatory mechanisms governing Cx45 expression and channel gating will be crucial. For drug development professionals, targeting the specific functions of Cx45 could offer novel therapeutic strategies for a variety of conditions, including bone disorders, vascular diseases, and lymphatic dysfunction. The continued exploration of Cx45 function in non-excitable cells promises to uncover new insights into the fundamental principles of intercellular communication and its role in health and disease.

References

Methodological & Application

Application Notes: Immunofluorescence Staining of Connexin 45 in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent detection of Connexin 45 (Cx45) in both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections. This compound, also known as GJA7 or GJC1, is a gap junction protein crucial for direct intercellular communication by forming channels that allow the passage of ions and small molecules.[1][2] Visualizing its localization and expression levels within tissues is vital for understanding its role in various physiological and pathological processes.

This document outlines validated methodologies, antibody selection, and key quantitative parameters to ensure reliable and reproducible results.

Antibody Selection

A variety of polyclonal and monoclonal antibodies against this compound are commercially available. It is crucial to select an antibody that has been validated for immunofluorescence (IF) or immunohistochemistry (IHC) applications.[1][2][3][4] Reactivity of the antibody with the species of the tissue under investigation (e.g., human, mouse, rat) must be confirmed.[1]

Experimental Protocols

Two primary protocols are provided below, tailored for either frozen or FFPE tissue sections. The choice of method depends on the specific research question, the required tissue preservation, and the antibody being used.

Protocol 1: Immunofluorescence Staining of this compound in Frozen Tissue Sections

This protocol is suitable for preserving the antigenicity of many proteins.

Materials:

  • Freshly dissected tissue

  • Optimal Cutting Temperature (OCT) compound

  • Positively charged glass slides

  • -20°C Methanol (B129727) (for fixation)

  • Phosphate Buffered Saline (PBS)

  • Blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS with 0.1-0.4% Triton X-100)[5][6]

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Tissue Preparation and Sectioning:

    • Rapidly freeze freshly dissected tissues on dry ice.[7]

    • Embed the frozen tissue in OCT compound in a cryomold.[7]

    • Cut 6-8 µm sections using a cryostat and mount them on positively charged glass slides.[7]

    • Store the slides at -20°C for up to one month.[7]

  • Fixation:

    • Thaw the slides at room temperature for approximately 30 minutes.[5]

    • Immerse the slides in pre-cooled -20°C methanol for 10 minutes.[7]

  • Staining:

    • Rehydrate the sections by washing them three times in PBS for 5 minutes each.

    • Cover the tissue sections with blocking solution and incubate for 30-60 minutes at room temperature in a humidified chamber.[5]

    • Drain the blocking solution and apply the primary anti-Connexin 45 antibody diluted in the blocking solution.

    • Incubate overnight at 4°C in a humidified chamber.[5][7]

    • Wash the slides three times with PBS for 10 minutes each.[5]

    • Apply the fluorophore-conjugated secondary antibody, diluted in the blocking solution, and incubate for 1-2 hours at room temperature, protected from light.

    • Wash the slides three times with PBS for 10 minutes each in the dark.

  • Mounting and Imaging:

    • Apply a drop of antifade mounting medium with a nuclear counterstain (e.g., DAPI) onto the tissue section.

    • Carefully place a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish.

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Immunofluorescence Staining of this compound in FFPE Tissue Sections

This method provides excellent morphological preservation.

Materials:

  • Formalin-fixed, paraffin-embedded tissue blocks

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[8][9]

  • Hydrophobic barrier pen

  • Blocking solution

  • Primary and secondary antibodies

  • Antifade mounting medium with a nuclear counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or substitute) two times for 5-15 minutes each.[8][10]

    • Rehydrate the sections by sequential immersion in 100% ethanol (2x5 min), 95% ethanol (1x5 min), and 70% ethanol (1x5 min).[10][11]

    • Rinse with distilled water for at least 1 minute.[10]

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in pre-heated antigen retrieval buffer.[12][13]

    • Heat the slides in a microwave, pressure cooker, or steamer. For example, microwave until boiling and then maintain at a sub-boiling temperature for 10-20 minutes.[6][12][14]

    • Allow the slides to cool to room temperature in the buffer for at least 30 minutes.[6][8]

    • Wash the sections with distilled water.[14]

  • Staining:

    • Draw a circle around the tissue section with a hydrophobic barrier pen.[6]

    • Permeabilize the sections with a buffer containing 0.1-0.4% Triton X-100 in PBS for 10-15 minutes (optional, depending on the antibody and antigen localization).[6]

    • Follow steps 3.2 to 3.7 from Protocol 1.

  • Mounting and Imaging:

    • Follow steps 4.1 to 4.4 from Protocol 1.

Data Presentation

Quantitative Parameters for this compound Immunofluorescence

ParameterFrozen SectionsFFPE SectionsNotes
Tissue Section Thickness 6-8 µm[7]3-6 µmThinner sections for FFPE can improve morphology.
Fixation -20°C Methanol (10 min)[7]4% Paraformaldehyde (PFA) or Formalin (overnight)[10]Fixation time in PFA/formalin should be optimized.
Antigen Retrieval Not typically requiredHIER: Sodium Citrate (10mM, pH 6.0) or Tris-EDTA (pH 9.0)[2][8][9]The optimal buffer and heating method should be determined empirically.
Primary Antibody Dilution 1:100 - 1:1000 (polyclonal)[7][15]1:200 - 1:400[2]Optimal dilution must be determined for each antibody and tissue type.
Primary Antibody Incubation Overnight at 4°C[7]Overnight at 4°C[6][16]Shorter incubations at room temperature (1-2 hours) are also possible.[6]
Secondary Antibody Dilution 1:200 - 1:500[7]1:300 - 1:500[17]Dilution depends on the fluorophore and antibody brightness.
Secondary Antibody Incubation 1-2 hours at room temperature1-2 hours at room temperature[6]Protect from light to prevent photobleaching.

Visualizations

Connexin45_IF_Workflow cluster_frozen Frozen Tissue Protocol cluster_ffpe FFPE Tissue Protocol F_Start Start: Fresh Tissue F_Freeze Rapid Freezing & OCT Embedding F_Start->F_Freeze F_Section Cryosectioning (6-8 µm) F_Freeze->F_Section F_Fix Fixation (-20°C Methanol) F_Section->F_Fix F_Block Blocking F_Fix->F_Block F_PriAb Primary Antibody Incubation (Anti-Cx45) F_Block->F_PriAb F_SecAb Secondary Antibody Incubation F_PriAb->F_SecAb F_Mount Mounting & Coverslipping F_SecAb->F_Mount F_Image Fluorescence Imaging F_Mount->F_Image P_Start Start: FFPE Tissue Block P_Section Microtome Sectioning (3-6 µm) P_Start->P_Section P_Deparaffin Deparaffinization & Rehydration P_Section->P_Deparaffin P_Antigen Antigen Retrieval (HIER) P_Deparaffin->P_Antigen P_Block Blocking P_Antigen->P_Block P_PriAb Primary Antibody Incubation (Anti-Cx45) P_Block->P_PriAb P_SecAb Secondary Antibody Incubation P_PriAb->P_SecAb P_Mount Mounting & Coverslipping P_SecAb->P_Mount P_Image Fluorescence Imaging P_Mount->P_Image

Caption: Workflow for this compound immunofluorescence on frozen and FFPE sections.

Troubleshooting

Common issues in immunofluorescence include weak or no staining, high background, and non-specific signals.

  • Weak or No Staining:

    • Confirm the primary antibody is validated for the application and tissue species.[18]

    • Increase the concentration of the primary or secondary antibody.[19]

    • Optimize antigen retrieval conditions for FFPE sections (try different buffers or heating times).[9]

    • Ensure the protein of interest is expressed in the target tissue.[18]

  • High Background:

    • Titrate the primary antibody to find the optimal concentration; high concentrations can increase non-specific binding.[20]

    • Increase the duration or concentration of the blocking step.[20]

    • Ensure adequate washing between antibody incubation steps.

    • Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[18]

For further troubleshooting, it is recommended to consult detailed guides on immunohistochemistry.[19][20]

References

Application Notes and Protocols for Connexin 45 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol and antibody selection guide for the successful detection of Connexin 45 (Cx45) via Western blot. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction to this compound

This compound, also known as GJA7 (Gap Junction Protein Alpha 7), is a 45 kDa transmembrane protein that is a critical component of gap junctions.[1] These junctions are intercellular channels that permit the passage of ions and small molecules between adjacent cells, thereby playing a crucial role in cell-to-cell communication. Cx45 is prominently expressed in the cardiac conduction system, where it is essential for the proper propagation of electrical impulses.[2][3][4][5][6] It is also involved in other physiological processes, including the release of ATP, which acts as a signaling molecule in various tissues.[7][8][9][10][11] Accurate detection and quantification of Cx45 are vital for studies related to cardiac function, neurological disorders, and other cellular communication-dependent processes.

Antibody Selection for this compound

The selection of a high-quality primary antibody is paramount for the successful detection of this compound. Below is a summary of commercially available antibodies that have been validated for Western blotting.

Antibody Name Host Species/Clonality Immunogen Tested Applications Recommended Dilution (WB) Supplier Catalog Number
This compound (5C7G1)Mouse / MonoclonalPeptide from C-terminal region of mouse this compoundWB, IHC (Frozen)2 µg/mLThermo Fisher Scientific41-5800[12]
This compound (G-7)Mouse / MonoclonalAmino acids 251-335 near the N-terminus of human this compoundWB, IP, IF, ELISA1:100-1:1000Santa Cruz Biotechnologysc-374354[1]
This compound PolyclonalRabbit / PolyclonalRecombinant protein within Human this compound aa 257-396WB, IHC (Paraffin), ICC/IF1:500-1:1000Thermo Fisher ScientificPA5-109322
Anti-Connexin 45/GJA7/Cx45Rabbit / PolyclonalSynthetic Peptide within Human GJC1WB, IHC-PNot SpecifiedAbcamab135474
This compound PolyclonalRabbit / PolyclonalNot SpecifiedWB, IHC1:1000-1:4000Proteintech22184-1-AP[13]

Detailed Western Blot Protocol for this compound

This protocol provides a comprehensive guide for the detection of this compound in cell lysates and tissue homogenates.

Sample Preparation

a. Cell Lysate Preparation:

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10^7 cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. Tissue Homogenate Preparation:

  • Excise the tissue of interest and wash with ice-cold PBS.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold RIPA buffer with protease and phosphatase inhibitors (approximately 500 µL per 10 mg of tissue).

  • Homogenize the tissue using a mechanical homogenizer.

  • Incubate on ice for 2 hours with constant agitation.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

SDS-PAGE
  • Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer (containing β-mercaptoethanol) to a final 1x concentration.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the samples and a molecular weight marker onto a 10% or 12.5% SDS-polyacrylamide gel. The appropriate gel percentage depends on the size of the protein of interest; for Cx45 (45 kDa), a 10% or 12.5% gel is suitable.[14]

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is recommended for optimal transfer of a 45 kDa protein.

  • Assemble the transfer stack according to the manufacturer's instructions.

  • Perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against this compound at the recommended dilution (see Antibody Selection table) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Signaling Pathways and Experimental Workflows

This compound in Cardiac Conduction

This compound is a key component of the cardiac conduction system, particularly in the atrioventricular (AV) node. It forms gap junctions that allow for the propagation of electrical signals between cardiomyocytes, ensuring coordinated heart contractions.

Connexin45_Cardiac_Conduction SA_Node Sinoatrial (SA) Node (Pacemaker) Atrial_Myocardium Atrial Myocardium SA_Node->Atrial_Myocardium Electrical Impulse AV_Node Atrioventricular (AV) Node (Cx45 Rich) Atrial_Myocardium->AV_Node His_Bundle Bundle of His AV_Node->His_Bundle Signal Delay & Propagation Purkinje_Fibers Purkinje Fibers His_Bundle->Purkinje_Fibers Ventricular_Myocardium Ventricular Myocardium Purkinje_Fibers->Ventricular_Myocardium Rapid Conduction

This compound role in cardiac signal propagation.
This compound-Mediated ATP Release

This compound can also form hemichannels that open in response to certain stimuli, such as mechanical stress or low extracellular calcium, leading to the release of ATP into the extracellular space. This released ATP can then act on purinergic receptors of the same or neighboring cells, initiating downstream signaling cascades.

Connexin45_ATP_Release Stimulus Mechanical Stress or Low Extracellular Ca2+ Cx45_Hemichannel This compound Hemichannel Stimulus->Cx45_Hemichannel Induces Opening ATP_Release ATP Release Cx45_Hemichannel->ATP_Release Extracellular_ATP Extracellular ATP ATP_Release->Extracellular_ATP Purinergic_Receptors Purinergic Receptors (P2X, P2Y) Extracellular_ATP->Purinergic_Receptors Binds to Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx) Purinergic_Receptors->Downstream_Signaling Activates Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis/Homogenization) Quantification 2. Protein Quantification Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-Cx45) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (ECL) Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

References

Application Notes and Protocols for Patch-Clamp Recording of Connexin 45 Channel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx45) is a member of the connexin family of proteins that form gap junction channels, enabling direct intercellular communication, and hemichannels, which mediate communication between the intracellular and extracellular environments.[1] These channels play crucial roles in a variety of physiological processes, including cardiac conduction, vascular tone regulation, and neuronal signaling.[2][3] Dysfunctional Cx45 channels have been implicated in several pathologies, such as cardiovascular diseases and certain types of cancer.[1] Understanding the biophysical and pharmacological properties of Cx45 channels is therefore essential for elucidating their physiological roles and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the characterization of Cx45 channel properties using the patch-clamp technique. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of electrophysiology.

Biophysical and Pharmacological Properties of this compound Channels

This compound channels exhibit distinct biophysical properties that differentiate them from other connexin isoforms. These properties, including single-channel conductance, voltage-dependent gating, and selective permeability, are critical determinants of their function.

Data Presentation: Quantitative Properties of this compound Channels

The following tables summarize the key quantitative data for Cx45 channel properties based on published literature.

PropertyValueSpecies/Cell TypeCommentsReference
Single-Channel Conductance (γj)
Main Conductance State~30-40 pSRat cerebral vascular smooth muscle cells
31 pSRat cerebral vascular smooth muscle cellsConsistent with the presence of Cx45.[2]
26 ± 6 pSChick[4]
~20 and ~40 pSMouse Cx45 in HeLa cellsTwo conductance peaks observed.[5]
17.8 pSSKHep1 cells (endogenous Cx45)At pHi 7.0.[6]
Voltage Gating (Vj)
Half-maximal voltage (V1/2)±18.9 mVRat cerebral vascular smooth muscle cellsStrongly voltage-dependent.[2]
Gating PolarityCloses with negativity on the cytoplasmic sideXenopus oocytesEach hemichannel has two independent voltage gates.[7]
Permeability
Relative Ion Permeability (PCl-/PK+)0.2Chick[4]
Dye PermeabilityImpermeable to Lucifer Yellow (MW=443 Da)Chicken Cx45[8][9]
Permeable to 2',7'-dichlorofluoresceinChickSuggests a pore diameter of ~10 Å.[4]
Impermeable to 6-carboxyfluoresceinChick[4]
Reduced permeability to larger Alexa dyesPermeability decreases significantly with larger probes.[10][11]
Modulation
pH SensitivityHighly sensitiveSKHep1 cellsMore sensitive than Cx43; channels close at pHi 6.3.[6]
Alkalinization increases open probabilityHeLa cellsShifts voltage-gating dependence.[12][13]
Acidification decreases open probabilityHeLa cellsShifts voltage-gating dependence in the opposite direction.[12]
Calcium SensitivityIntracellular Ca2+ rise can modulate gatingChicken lens embryonic cellsMediated by calmodulin.[14]
Hemichannel opening triggered by ~100 nM cytosolic Ca2+HeLa cells[15]
PhosphorylationModulates electrical conductanceMouse Cx45 in HeLa cellsDoes not change single-channel conductance but likely alters open probability.[5]
PKC activation increases conductanceMouse Cx45 in HeLa cells[5]
PKA activation decreases conductanceMouse Cx45 in HeLa cells[5]
Pharmacological AgentEffect on Cx45 ChannelsConcentrationReference
CarbenoxoloneBlocks connexin channelsOften used experimentally[1]
Flufenamic acidBlocks connexin channels[1]
2-aminoethoxydiphenyl borate (B1201080) (2-APB)Inhibits Cx45 channelsIC50 ~18 µM[16]
HeptanolBlocks Cx45 hemichannels[17]
18α-glycyrrhetinic acidBlocks Cx45 hemichannels[17]
MefloquineUncouples Cx45 gap junctions[18]
Cx45 Blocking PeptideSpecifically interferes with Cx45 docking[2][19]

Experimental Protocols

Detailed methodologies for the electrophysiological recording of Cx45 channels are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental goals.

Protocol 1: Dual Whole-Cell Patch-Clamp Recording of Cx45 Gap Junction Channels

This technique is used to measure the junctional conductance (gj) between two coupled cells expressing Cx45.

Materials:

  • Cells: Cell pairs expressing Cx45 (e.g., transfected HeLa cells, primary vascular smooth muscle cells).[2][5]

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.[20]

  • Patch-Clamp Setup: Two patch-clamp amplifiers, micromanipulators, microscope with DIC optics, data acquisition system.

Procedure:

  • Cell Preparation: Plate cells at a low density to encourage the formation of cell pairs. Allow cells to adhere and form gap junctions for at least 4-6 hours before recording.

  • Pipette Preparation: Pull and fire-polish glass pipettes to the desired resistance.[21] Fill the pipettes with filtered internal solution, avoiding air bubbles.

  • Establish Dual Whole-Cell Configuration:

    • Identify a suitable cell pair for recording.

    • Approach each cell with a separate patch pipette while applying positive pressure.[21]

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[22]

    • After establishing a stable seal on both cells, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Clamp the membrane potential of both cells (V1 and V2) to the same holding potential (e.g., -40 mV).

    • To measure junctional current (Ij), apply a series of voltage steps or ramps to one cell (the "driver" cell) while keeping the other cell (the "follower" cell) at the holding potential.

    • The current recorded in the follower cell is the junctional current (Ij), while the current in the driver cell is the sum of the junctional current and its own membrane current.

  • Data Acquisition and Analysis:

    • Record the junctional currents at various transjunctional voltages (Vj = V1 - V2).

    • Calculate the junctional conductance (gj) using Ohm's law: gj = Ij / Vj.

    • To study voltage-dependent gating, plot the normalized junctional conductance (gj,norm = gj / gj,max) as a function of Vj and fit the data with a Boltzmann equation to determine parameters such as V1/2.

Protocol 2: Single-Cell Patch-Clamp Recording of Cx45 Hemichannels

This protocol is designed to measure the currents flowing through Cx45 hemichannels (connexons) in a single, non-junctional cell.

Materials:

  • Cells: Single cells expressing Cx45.

  • External (Bath) Solution: Similar to the one used for gap junction recordings, but Ca2+ concentration can be lowered (e.g., to Ca2+-free) to promote hemichannel opening.

  • Internal (Pipette) Solution: Same as for gap junction recordings.

  • Patch-Clamp Setup: A single patch-clamp amplifier and associated equipment.

Procedure:

  • Cell and Pipette Preparation: As described in Protocol 1.

  • Establish Whole-Cell Configuration:

    • Identify a single, healthy cell.

    • Form a gigaohm seal and achieve the whole-cell configuration as described in Protocol 1.

  • Voltage-Clamp Protocol for Hemichannels:

    • Clamp the cell at a holding potential where hemichannels are typically closed (e.g., 0 mV or a negative potential).

    • Apply a series of depolarizing voltage steps to activate hemichannel currents. Cx45 hemichannels typically activate at positive membrane potentials.[17]

    • Record the resulting membrane currents.

  • Data Acquisition and Analysis:

    • Analyze the current-voltage (I-V) relationship of the hemichannel currents.

    • Characterize the kinetics of activation and deactivation of the currents.

    • Single-channel currents can be resolved if the expression level is low, allowing for the determination of single-channel conductance.

Visualizations

Experimental Workflow and Signaling Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of Cx45 channels.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Culture (e.g., HeLa-Cx45) approach Approach Cell Pair cell_prep->approach pipette_prep Pipette Pulling & Filling pipette_prep->approach solutions Prepare External & Internal Solutions solutions->approach seal Form Gigaohm Seals approach->seal whole_cell Achieve Dual Whole-Cell seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp record_ij Record Junctional Currents (Ij) voltage_clamp->record_ij calc_gj Calculate Conductance (gj = Ij / Vj) record_ij->calc_gj plot_gv Plot g-V Curve calc_gj->plot_gv fit_boltzmann Fit with Boltzmann Eq. plot_gv->fit_boltzmann

Caption: Dual whole-cell patch-clamp workflow for Cx45.

voltage_gating cluster_channel This compound Gap Junction Channel cluster_cell1 Cell 1 cluster_cell2 Cell 2 HC1 Hemichannel 1 HC2 Hemichannel 2 HC1->HC2 Vj_pos Positive Vj (V1 > V2) Closed Channel Closed Vj_pos->Closed Vj_neg Negative Vj (V1 < V2) Vj_neg->Closed Vj_zero Vj = 0 Open Channel Open Vj_zero->Open

Caption: Voltage gating of a Cx45 gap junction channel.

signaling_pathway cluster_modulation Modulation of Cx45 Channel Activity PKA PKA Cx45 This compound Channel PKA->Cx45 - PKC PKC PKC->Cx45 + pH_low Low Intracellular pH (Acidification) pH_low->Cx45 - pH_high High Intracellular pH (Alkalinization) pH_high->Cx45 + Decrease Decreased Open Probability Cx45->Decrease PKA / Low pH Increase Increased Open Probability Cx45->Increase PKC / High pH

Caption: Modulation of Cx45 channel activity by signaling pathways.

References

Application Notes and Protocols for Generating Connexin 45 Conditional Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing conditional knockout (cKO) mouse models for the gap junction protein connexin 45 (Cx45). Given that global knockout of Cx45 results in embryonic lethality due to severe cardiovascular defects, conditional knockout strategies are essential for studying its function in specific cell types and at different developmental stages[1][2][3]. The Cre-LoxP system is the most common method for achieving this spatial and temporal control of gene inactivation[4][5][6][7].

Introduction to this compound

This compound, encoded by the Gjc1 gene, is a member of the connexin family of proteins that form gap junction channels and hemichannels[1][8][9]. These channels are crucial for direct intercellular communication by allowing the passage of ions, small metabolites, and second messengers[8]. Cx45 is expressed in various tissues, including the heart's conduction system, the nervous system, and the lymphatic endothelium[1][9][10][11]. Its diverse expression pattern suggests involvement in a wide range of physiological processes.

Rationale for Conditional Knockout Models

The embryonic lethality of Cx45 germline knockout mice highlights its critical role in early development, particularly in cardiac and vascular formation[2][3]. To investigate the function of Cx45 in adult tissues and specific cell lineages, it is necessary to bypass this embryonic lethality. Conditional knockout models, primarily using the Cre-LoxP system, allow for the targeted deletion of the Cx45 gene in a tissue-specific or inducible manner[4][5][7].

Experimental Workflow for Generating Cx45 cKO Mice

The generation of a Cx45 conditional knockout mouse model involves a multi-step process that begins with the creation of a "floxed" Cx45 allele, followed by breeding with a Cre-driver mouse line to excise the targeted gene segment in specific cells.

G cluster_0 Generation of Floxed Cx45 Mice cluster_1 Generation of Cre-Driver Mice cluster_2 Breeding Scheme A Design Targeting Vector (loxP sites flanking a critical exon of Gjc1) B Electroporation into Embryonic Stem (ES) Cells A->B C Selection of Homologously Recombined ES Cells B->C D Injection of ES Cells into Blastocysts C->D E Generation of Chimeric Mice D->E F Breeding for Germline Transmission (Cx45fl/+ mice) E->F I Cross Cx45fl/fl Mice with Cre-Driver Mice (e.g., αMyHC-CreER(T2)) F->I G Select Tissue-Specific Promoter H Generate Transgenic Mice Expressing Cre Recombinase H->I J Generate Experimental Cohorts (Cx45fl/fl; Cre+) and Controls (Cx45fl/fl; Cre-) I->J

Figure 1: Experimental workflow for generating conditional knockout mice.

Detailed Experimental Protocols

Protocol 1: Generation of Cx45 Floxed Mice
  • Targeting Vector Construction : A targeting vector is designed to introduce loxP sites flanking a critical exon of the Cx45 gene (Gjc1). This construct often includes a selectable marker, such as a neomycin resistance cassette flanked by FRT sites, to facilitate the selection of correctly targeted embryonic stem (ES) cells[12].

  • ES Cell Culture and Electroporation : The targeting vector is introduced into ES cells via electroporation.

  • Selection of Recombinant ES Cells : ES cells that have undergone homologous recombination are selected using antibiotics (e.g., G418 for neomycin resistance). Correctly targeted clones are confirmed by Southern blotting or PCR analysis.

  • Generation of Chimeric Mice : Validated ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.

  • Germline Transmission : Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed allele (Cx45fl/+). Offspring are genotyped to identify heterozygous carriers.

  • Establishment of Homozygous Floxed Line : Heterozygous mice (Cx45fl/+) are intercrossed to generate homozygous floxed mice (Cx45fl/fl). These mice are viable and serve as the foundation for creating conditional knockouts[1].

Protocol 2: Genotyping Cx45 Floxed and cKO Mice

Genomic DNA is typically extracted from tail biopsies or ear punches[13][14]. PCR is then used to distinguish between wild-type, floxed, and knockout alleles.

DNA Extraction:

  • Obtain a small tissue sample (e.g., 2 mm tail tip).

  • Incubate the tissue in a lysis buffer containing Proteinase K at 55°C overnight.

  • Inactivate Proteinase K by heating at 95°C for 10 minutes.

  • Centrifuge to pellet debris and use the supernatant as the DNA template for PCR.

PCR Genotyping:

A three-primer PCR strategy is often employed to differentiate the alleles in a single reaction. The primer design will depend on the specific location of the loxP sites.

  • Primer 1 (Forward, outside the 5' loxP site)

  • Primer 2 (Reverse, within the floxed region)

  • Primer 3 (Reverse, outside the 3' loxP site)

AlleleExpected PCR Product(s)
Wild-TypeA single band from Primer 1 and the genomic reverse primer.
FloxedA slightly larger band than wild-type due to the loxP site.
Knockout (post-Cre)A smaller band resulting from the excision of the floxed region.
Heterozygous cKOBands corresponding to both the floxed and knockout alleles.

Note: Specific primer sequences and expected band sizes will be unique to the targeting construct used and should be optimized accordingly. A tetra-primer PCR approach can also be utilized for efficient one-step genotyping[15].

Protocol 3: Cre-Mediated Recombination

To induce the knockout, Cx45fl/fl mice are bred with a Cre-driver line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.

Examples of Cre-Driver Lines for Cx45 Studies:

Cre-Driver LinePromoterTarget Tissue/Cell TypeReference
αMyHC-CreER(T2)α-myosin heavy chainCardiomyocytes (inducible)[1]
Nestin-CreNestinNeuronal precursor cells[16]
Lyve1-CreLyve1Lymphatic endothelial cells
Prox1-CreER(T2)Prox1Lymphatic endothelial cells (inducible)

For inducible systems like CreER(T2):

  • Administer tamoxifen (B1202) to the Cx45fl/fl; CreER(T2)+ mice to activate Cre recombinase. The dosage and administration route (e.g., intraperitoneal injection, oral gavage) should be optimized for the specific Cre line and experimental goals.

  • Tamoxifen binds to the modified estrogen receptor (ER T2) fused to Cre, allowing Cre to translocate to the nucleus and excise the loxP-flanked DNA.

Phenotypic Characterization of Cx45 cKO Mice

Phenotypic analysis is crucial to understand the function of Cx45 in the targeted tissue. The specific assays will depend on the cell type in which Cx45 has been deleted.

Cardiovascular Phenotyping (Cardiomyocyte-Specific Knockout)
  • Electrocardiography (ECG): Surface and intracardiac ECG recordings are used to assess cardiac conduction. Deletion of Cx45 in cardiomyocytes leads to impaired atrioventricular (AV) nodal conduction[1].

  • Immunoblotting and Immunohistochemistry: To confirm the reduction of Cx45 protein in the heart and examine its effect on other connexins, such as Cx30.2[1].

ParameterControl (Cx45flox/flox)Cardiomyocyte-Specific Cx45 KOReference
Cx45 Protein Level in Heart100%~30% (remaining in non-myocytes)[1]
Cx30.2 Protein Level in Heart100%Reduced by ~70%[1]
PQ Interval (ECG)NormalProlonged[1]
AH Interval (Intracardiac)NormalProlonged[1]
Neurological Phenotyping (Neuronal Precursor-Specific Knockout)
  • Cell Proliferation Assays: BrdU or EdU labeling can be used to assess the proliferation of transit-amplifying precursor cells in neurogenic regions like the subventricular zone (SVZ). Conditional deletion of Cx45 in these cells leads to decreased proliferation[10].

  • Immunofluorescence Staining: To identify specific cell populations and assess changes in their numbers or distribution.

Lymphatic System Phenotyping (Lymphatic Endothelial Cell-Specific Knockout)
  • Lymphatic Valve Function Assays: In vivo and ex vivo imaging techniques can be used to assess lymphatic valve function, including backflow and closure. Deletion of Cx45 in lymphatic endothelial cells compromises valve function.

  • Dye Injection Studies: To visualize lymphatic drainage and identify potential leakage or backflow in vivo.

Signaling Pathways Involving this compound

Connexins, including Cx45, can form hemichannels that release signaling molecules like ATP into the extracellular space. This ATP can then act on purinergic receptors on the same or neighboring cells to initiate intracellular signaling cascades[10][17].

G cluster_0 Cell 1 cluster_1 Cell 2 (or Cell 1 - Autocrine) Cx45 Cx45 Hemichannel ATP_out Extracellular ATP Cx45->ATP_out ATP_in Intracellular ATP ATP_in->Cx45 Release P2X P2X Receptor ATP_out->P2X Activation Ca_release Ca2+ Release P2X->Ca_release Ca_store Intracellular Ca2+ Stores (e.g., ER) Ca_store->Ca_release ERK ERK1/2 Signaling Ca_release->ERK Proliferation Cell Cycle Reentry/ Proliferation ERK->Proliferation

Figure 2: Cx45-mediated ATP signaling pathway.

This pathway has been implicated in the regulation of neural precursor cell proliferation, where Cx45-dependent ATP release activates P2X receptors, leading to intracellular calcium release and activation of the ERK1/2 signaling pathway, ultimately promoting cell cycle reentry[10].

Conclusion

The generation of this compound conditional knockout mouse models is a powerful tool for elucidating the diverse biological roles of this important gap junction protein. By overcoming the limitation of embryonic lethality, these models have provided invaluable insights into the function of Cx45 in cardiac conduction, neurogenesis, and lymphatic system integrity. The protocols and data presented here serve as a comprehensive resource for researchers aiming to utilize this technology in their studies.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Connexin 45 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Connexin 45 (Cx45), encoded by the GJC1 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[1] Cx45 is implicated in various physiological processes, including electrical signal propagation in the heart, retinal neuron signaling, and the proliferation of neural precursor cells.[2][3][4] Understanding the precise role of Cx45 in these processes often requires the specific removal of its function in cellular models. The CRISPR/Cas9 system has emerged as a powerful and precise tool for targeted gene knockout. This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated knockout of this compound in various cell lines, enabling researchers to create robust models for functional studies.

Data Presentation

Table 1: Guide RNA Sequences for this compound Knockout
Target GeneSpeciesGuide RNA Sequence (5' - 3')VectorCell LineReference
GJC1 (Cx45)HumanACAACCATTCCACATTTGTGpSpCas9(BB)-2A-GFP (PX458)HEK293[5][6]
GJC1 (Cx45)HumanNot specifiedLentiCRISPRv2HeLa[3][4][7]
Gjc1 (Cx45)MouseNot specifiedGeCKO (v2) library basedMouse cell lines[8]
Table 2: Summary of Quantitative Data on this compound Knockout
Cell LineKnockout MethodValidation MethodKey Quantitative FindingReference
HeLaCRISPR/Cas9 (LentiCRISPRv2)I-YFP GJIC assay, Immunoblot, Dual whole-cell patch clampGJIC activity lost in GJC1 (Cx45) KO cells (2.45 ± 22.24% of WT).[4][7][3][4][7]
HEK293CRISPR/Cas9 (pSpCas9(BB)-2A-GFP)Dual patch clampNo background gap junctional coupling in double knockout (Cx43/Cx45) cells.[5][6][5][6]
Mouse SVZ precursor cellsConditional knockout (Cre-lox)BrdU incorporation~30% reduction in Mash1/BrdU-double positive cells in Cx45 knockout mice.[9][9]
B16-BL6 melanoma cellsOverexpressionIn vivo metastasis assaySignificant decrease in metastatic colonies in Cx45-overexpressing cells (176 ± 25/lung) compared to wild-type (252 ± 23/lung).[10][10]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the CRISPR/Cas9-mediated knockout of this compound.

Guide RNA (gRNA) Design and Vector Construction

Successful gene knockout using CRISPR/Cas9 is critically dependent on the design of the gRNA.

Protocol:

  • gRNA Design:

    • Utilize online design tools such as CRISPOR (--INVALID-LINK--) to identify potential gRNA sequences targeting an early exon of the GJC1 gene.[11]

    • Select gRNAs with high predicted on-target efficiency and low off-target scores. For human GJC1, a validated sgRNA sequence is 5'-ACAACCATTCCACATTTGTG-3'.[5][6]

  • Oligonucleotide Synthesis and Annealing:

    • Synthesize two complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into the selected CRISPR vector (e.g., BsmBI for LentiCRISPRv2).[3][7]

    • Anneal the oligonucleotides by mixing them in a thermocycler, heating to 95°C for 5 minutes, and then ramping down to 25°C.

  • Vector Ligation:

    • Digest the CRISPR/Cas9 vector (e.g., LentiCRISPRv2 or pX459) with the appropriate restriction enzyme (e.g., BsmBI).[3][7][12]

    • Ligate the annealed gRNA duplex into the linearized vector using T4 DNA ligase.

  • Transformation and Plasmid Preparation:

    • Transform the ligation product into competent E. coli (e.g., Stbl3 for lentiviral vectors) and select for positive colonies.[11]

    • Isolate and purify the plasmid DNA using a midi or maxi prep kit. Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Cell Culture and Transfection

The choice of cell line and transfection method is crucial for achieving high knockout efficiency. HeLa and HEK293 cells have been successfully used for Cx45 knockout.[3][4][5][6][7]

Protocol for Lipofectamine-based Transfection (e.g., using pX459 vector): [12]

  • Cell Seeding: The day before transfection, seed the target cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

  • Transfection Complex Formation:

    • In one tube, dilute the CRISPR/Cas9 plasmid DNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 3000) in the same serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the DNA-lipid complex dropwise to the cells.

  • Post-Transfection Care: After 4-6 hours, replace the medium with fresh, complete growth medium.

  • Selection (if applicable): If the vector contains a selection marker (e.g., puromycin (B1679871) in pX459), add the appropriate antibiotic to the medium 24-48 hours post-transfection to select for transfected cells.

Protocol for Lentiviral Transduction (e.g., using LentiCRISPRv2 vector): [3][4][7]

  • Lentivirus Production:

    • In HEK293T cells, co-transfect the LentiCRISPRv2-gRNA plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.[4]

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction:

    • Seed the target cells and allow them to adhere.

    • Add the lentiviral supernatant to the cells, along with polybrene (8 µg/mL) to enhance transduction efficiency.

    • After 24 hours, replace the medium with fresh growth medium.

  • Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).

Validation of Knockout

It is essential to validate the successful knockout of the target gene at both the genomic and protein levels.

Protocol for T7 Endonuclease I (T7E1) Assay: [3][7]

  • Genomic DNA Extraction: Extract genomic DNA from a pool of transfected cells.

  • PCR Amplification: Amplify the genomic region flanking the gRNA target site using PCR.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.

  • Gel Electrophoresis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful gene editing.

Protocol for Immunoblotting: [3][4][7]

  • Protein Lysate Preparation: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for this compound (e.g., mouse monoclonal anti-Cx45).[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for Cx45 in the knockout cell lysates confirms successful knockout.

Functional Assays

Protocol for Iodide-YFP (I-YFP) Gap Junction Intercellular Communication (GJIC) Assay: [3][4][7]

This assay measures the passage of iodide ions through gap junctions.

  • Stable Cell Line Generation:

    • Generate two stable cell lines: "donor" cells expressing an iodide transporter (SLC26A4) and "acceptor" cells expressing an iodide-sensitive YFP variant (YFP-QL).[4]

  • Co-culture: Co-culture the donor and acceptor cells.

  • Fluorescence Measurement:

    • Measure the baseline YFP fluorescence using a microplate reader.

    • Add an iodide-containing solution to the cells.

  • Data Analysis: In the presence of functional gap junctions, iodide will pass from the donor to the acceptor cells, quenching the YFP fluorescence. The rate of quenching is proportional to the level of GJIC.

Protocol for Dual Whole-Cell Patch Clamp: [3][4][7]

This electrophysiological technique directly measures the junctional conductance between two adjacent cells.

  • Cell Pairing: Identify a pair of adjacent cells for recording.

  • Patching: Establish a whole-cell patch clamp configuration on both cells.

  • Voltage Clamp: Clamp the voltage of one cell and apply voltage steps, while recording the current in the second cell.

  • Data Analysis: The junctional conductance (Gj) can be calculated from the transjunctional current and the voltage difference between the two cells. A significant reduction or absence of Gj in knockout cell pairs confirms the loss of functional gap junctions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound has been implicated in ATP-mediated signaling pathways that regulate cell proliferation.[9] Cx45-containing hemichannels can release ATP into the extracellular space. This extracellular ATP can then act on purinergic receptors (e.g., P2X receptors) on the same or neighboring cells, leading to an influx of calcium and the activation of downstream signaling cascades, such as the ERK1/2 pathway, which in turn promotes cell cycle progression.[9]

Connexin45_Signaling cluster_cell1 Cell 1 cluster_extracellular Extracellular Space cluster_cell2 Cell 2 (or Cell 1 - Autocrine) Cx45 Cx45 Hemichannel ATP_out Extracellular ATP Cx45->ATP_out ATP Release ATP_in Intracellular ATP ATP_in->Cx45 opens P2X P2X Receptor ATP_out->P2X activates Ca_influx Ca2+ Influx P2X->Ca_influx induces ERK ERK1/2 Pathway Ca_influx->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: this compound-mediated ATP signaling pathway.

Experimental Workflow for CRISPR/Cas9-Mediated Knockout of this compound

The overall workflow for generating and validating a this compound knockout cell line using CRISPR/Cas9 is a multi-step process that requires careful planning and execution.

CRISPR_Workflow cluster_design Design & Construction cluster_delivery Delivery & Selection cluster_validation Validation cluster_analysis Functional Analysis gRNA_design 1. gRNA Design & Selection Vector_cloning 2. Vector Cloning gRNA_design->Vector_cloning Transfection 3. Transfection / Transduction Vector_cloning->Transfection Selection 4. Antibiotic Selection Transfection->Selection Genomic_validation 5. Genomic Validation (T7E1) Selection->Genomic_validation Protein_validation 6. Protein Validation (Immunoblot) Genomic_validation->Protein_validation Functional_assay 7. Functional Assays (e.g., I-YFP, Patch Clamp) Protein_validation->Functional_assay

Caption: Workflow for Cx45 knockout using CRISPR/Cas9.

References

Application Notes and Protocols for Cloning Connexin 45 Expression Vectors for Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Connexin 45 (Cx45), also known as Gap Junction Protein Gamma 1 (GJC1) or Gap Junction Protein Alpha 7 (GJA7), is a key protein in the formation of gap junctions.[1][2][3][4] These junctions are crucial for direct cell-to-cell communication by allowing the passage of ions and small molecules (up to 1 kDa), which is vital in various physiological processes, especially in the cardiac conduction system and during embryonic development.[1][4][5] The ability to express Cx45 in mammalian cells is a powerful tool for studying its function, regulation, and involvement in disease.

These application notes provide a comprehensive workflow for cloning the human Cx45 coding sequence into a mammalian expression vector and subsequently verifying its expression and function in a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Overall Experimental Workflow

The process begins with the amplification of the Cx45 coding DNA sequence (CDS), followed by its insertion into a mammalian expression vector like pcDNA™3.1. The resulting plasmid is then transformed into E. coli for amplification. After purification and sequence verification, the expression vector is transfected into mammalian cells. Finally, the expression and function of the Cx45 protein are confirmed through molecular and cellular assays.

G cluster_0 Plasmid Construction cluster_1 Plasmid Amplification & Verification cluster_2 Mammalian Cell Expression & Analysis PCR 1. PCR Amplification of Cx45 CDS PurifyPCR 2. Gel Purification of PCR Product PCR->PurifyPCR Digest 3. Restriction Digest (Insert & Vector) PurifyPCR->Digest Ligation 4. Ligation into pcDNA™3.1 Vector Digest->Ligation Transform 5. Transformation into E. coli Ligation->Transform Cx45-pcDNA3.1 Miniprep 6. Plasmid Miniprep Transform->Miniprep Verify 7. Sequence Verification Miniprep->Verify Transfect 8. Transfection into Mammalian Cells Verify->Transfect Verified Plasmid Expression 9. Protein Expression (24-48h) Transfect->Expression Analysis 10. Functional & Expression Analysis Expression->Analysis

Caption: Cloning and expression workflow for this compound.

Protocol 1: Amplification of this compound (GJA7) Coding Sequence

This protocol describes the amplification of the full-length human Cx45 coding sequence (CDS) from a suitable template (e.g., cDNA from a Cx45-expressing cell line or a commercial plasmid). The human GJA7 gene's coding sequence is 1191 base pairs, encoding a 396-amino acid protein.[6]

1.1 Primer Design: Primers are designed to amplify the entire CDS and include restriction sites for cloning into the pcDNA™3.1 vector's multiple cloning site (MCS). Here, we will use HindIII (Forward) and XhoI (Reverse). A Kozak sequence (GCCACC) is added before the start codon (ATG) to ensure efficient translation initiation in mammalian cells.[7]

Primer Name Sequence (5' to 3') Features
Cx45-HindIII-FwdCCCAAGCTTGCCACC ATGGGCGACTGGAGCTTCHindIII site, Kozak, Start Codon
Cx45-XhoI-RevCCGCTCGAGTCAGGCTGCGACAGGCAGXhoI site, Stop Codon

1.2 PCR Amplification:

Component Volume (for 50 µL) Final Concentration
5X High-Fidelity Buffer10 µL1X
dNTPs (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA~50 ng1 ng/µL
High-Fidelity DNA Polymerase0.5 µL-
Nuclease-Free Waterto 50 µL-

PCR Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{30}
Annealing62°C20 sec
Extension72°C45 sec
Final Extension72°C5 min1
Hold4°C-

1.3 Gel Electrophoresis and Purification:

  • Run the entire PCR reaction on a 1% agarose (B213101) gel to confirm a single band at the expected size (~1.2 kb).

  • Excise the DNA band from the gel.

  • Purify the DNA using a commercial gel extraction kit. Elute in 30 µL of nuclease-free water.

Protocol 2: Vector Preparation and Ligation

The amplified Cx45 fragment will be cloned into the pcDNA™3.1(+) vector, a widely used plasmid for high-level, constitutive expression in mammalian cells driven by the CMV promoter.[8][9]

G cluster_vector pcDNA™3.1(+) Vector (~5.4 kb) center_node Origin CMV CMV Promoter center_node->CMV MCS MCS (HindIII, XhoI) CMV->MCS BGH BGH pA MCS->BGH Neo Neomycin Resistance BGH->Neo Amp Ampicillin Resistance Neo->Amp Amp->center_node

Caption: Key features of the pcDNA™3.1(+) expression vector.

2.1 Restriction Digest:

Component Insert (Cx45 PCR Product) Vector (pcDNA™3.1)
Purified DNA~500 ng1 µg
10X CutSmart® Buffer5 µL5 µL
HindIII-HF®1 µL1 µL
XhoI1 µL1 µL
Nuclease-Free Waterto 50 µLto 50 µL
Incubation 37°C for 1 hour 37°C for 1 hour

2.2 Ligation:

  • Purify the digested vector and insert using a PCR purification kit.

  • Set up the ligation reaction using a 3:1 molar ratio of insert to vector.

Component Volume
Digested pcDNA™3.1 (~50 ng)X µL
Digested Cx45 Insert (~45 ng)Y µL
T4 DNA Ligase Buffer (10X)2 µL
T4 DNA Ligase1 µL
Nuclease-Free Waterto 20 µL
Incubation 16°C overnight or Room Temp for 1 hour

Protocol 3: Transformation and Plasmid Verification

3.1 Transformation:

  • Add 5 µL of the ligation reaction to 50 µL of chemically competent E. coli (e.g., DH5α).

  • Incubate on ice for 30 minutes.

  • Heat-shock at 42°C for 45 seconds, then immediately return to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL onto LB agar (B569324) plates containing 100 µg/mL ampicillin.[7] Incubate overnight at 37°C.

3.2 Screening and Plasmid Purification:

  • Pick 5-10 individual colonies and grow overnight in 5 mL of LB broth with ampicillin.

  • Perform a plasmid miniprep to isolate the plasmid DNA.

  • Confirm the presence and orientation of the insert via restriction digest (e.g., with HindIII and XhoI) and/or colony PCR.

3.3 Sequence Verification: Send the purified plasmid from a positive clone for Sanger sequencing using the T7 forward and BGH reverse priming sites on the pcDNA™3.1 vector to confirm the integrity of the Cx45 coding sequence.

Protocol 4: Mammalian Cell Transfection

This protocol is for transient transfection of HEK293 cells in a 6-well plate format.[10][11]

4.1 Cell Seeding:

  • The day before transfection, seed HEK293 cells in a 6-well plate at a density of ~2.5 x 10^5 cells per well in 2 mL of complete medium (e.g., DMEM + 10% FBS).

  • Incubate overnight. Cells should be 70-80% confluent at the time of transfection.[12]

4.2 Transfection using a Lipid-Based Reagent:

Parameter Condition Notes
DNA per well 2.5 µgPurified Cx45-pcDNA3.1 plasmid
Transfection Reagent 5-7.5 µLe.g., Lipofectamine™ 3000
Complexation Medium 2 x 125 µLSerum-free medium (e.g., Opti-MEM™)
Incubation Time 15-20 minutesAt room temperature
Post-Transfection 24-48 hoursIncubate before analysis

Procedure:

  • Tube A: Dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium.

  • Tube B: Dilute 5 µL of transfection reagent in 125 µL of serum-free medium.

  • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature.

  • Add the 250 µL DNA-lipid complex dropwise to the cells in the 6-well plate.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding to analysis.

Protocol 5: Verification of Cx45 Expression and Function

5.1 Western Blotting for Cx45 Expression: Western blotting is used to detect the expressed Cx45 protein, which has a predicted molecular weight of ~45 kDa.[4]

  • Lysate Preparation: 48 hours post-transfection, wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.[13]

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody: Incubate the membrane with a primary antibody against Cx45 (e.g., rabbit anti-Cx45) overnight at 4°C.[15]

  • Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[15]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

5.2 Immunofluorescence for Cx45 Localization: This method visualizes the subcellular localization of Cx45, expecting to see punctate staining at cell-cell junctions, characteristic of gap junctions.[16]

  • Cell Preparation: Grow and transfect cells on sterile glass coverslips in a 24-well plate.

  • Fixation: 48 hours post-transfection, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[17][18]

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody: Incubate with the Cx45 primary antibody for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.

  • Imaging: Visualize using a fluorescence or confocal microscope.

5.3 Scrape-Loading Dye Transfer Assay for Function: This assay assesses gap junctional intercellular communication (GJIC) by observing the transfer of a gap junction-permeable fluorescent dye between adjacent cells.[19][20]

  • Cell Culture: Plate cells to form a confluent monolayer in a 35 mm dish.

  • Dye Loading: Wash the cells with PBS. Add a solution of Lucifer Yellow (e.g., 1 mg/mL) to the cells.[21][22]

  • Scraping: Using a sterile scalpel blade or needle, make a scrape across the cell monolayer.[21][22]

  • Incubation: Incubate for 2-5 minutes to allow the dye to be taken up by the cells along the scrape line and transfer to adjacent cells through functional gap junctions.[21][22]

  • Washing and Fixing: Wash the cells thoroughly with PBS to remove extracellular dye and fix with 4% PFA.[22]

  • Imaging: Visualize the dye spread from the scrape line using a fluorescence microscope. The distance of dye migration is proportional to the level of GJIC.

Assay Parameter Measured Expected Result in Cx45-Transfected Cells
Western Blot Protein Size & AbundanceBand at ~45 kDa, absent in mock-transfected control
Immunofluorescence Protein LocalizationPunctate staining at cell-cell appositions
Scrape-Loading Dye Transfer DistanceIncreased dye spread compared to mock-transfected control

This compound Signaling Pathway

Cx45-containing gap junctions and hemichannels are involved in purinergic signaling pathways. For instance, Cx45 hemichannels can release ATP into the extracellular space.[23] This extracellular ATP then acts as a signaling molecule by binding to P2X and P2Y purinergic receptors on the same or neighboring cells, triggering downstream intracellular signaling cascades, such as an increase in intracellular calcium (Ca²⁺) and activation of the ERK1/2 pathway, which can influence processes like cell proliferation.[24]

G cluster_cell1 Cell 1 cluster_extracellular Extracellular Space cluster_cell2 Cell 2 (or Cell 1) cx45_hc Cx45 Hemichannel atp_out ATP (extracellular) cx45_hc->atp_out ATP Release atp_in ATP (intracellular) atp_in->cx45_hc p2_receptor P2X/P2Y Receptor atp_out->p2_receptor Binding ca_increase ↑ Intracellular Ca²⁺ p2_receptor->ca_increase erk_pathway ERK1/2 Pathway ca_increase->erk_pathway proliferation Cell Proliferation erk_pathway->proliferation

Caption: Cx45-mediated ATP release and purinergic signaling.

References

Application Notes and Protocols for Dye-Tracing Assays to Measure Connexin 45 Gap Junction Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap junctions are specialized intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions and small molecules (<1 kDa). These channels are formed by a family of proteins called connexins. Connexin 45 (Cx45) is a key member of this family, predominantly expressed in the developing heart, neurons, and retina. The functional status of Cx45 gap junctions is crucial for various physiological processes, including synchronous cardiomyocyte contraction and neuronal signaling. Consequently, accurately measuring Cx45 gap junction coupling is vital for understanding its role in health and disease, and for the development of therapeutic modulators.

Dye-tracing assays are a fundamental tool for assessing gap junctional intercellular communication (GJIC). These methods rely on the transfer of fluorescent dyes through gap junction channels from a "donor" cell to an adjacent "acceptor" cell. The choice of dye is critical when studying specific connexins, as channel permeability can be highly selective. For Cx45, channels exhibit a distinct permeability profile, favoring the passage of the cationic tracer Neurobiotin while being significantly less permeable to the anionic dye Lucifer Yellow.[1][2]

This document provides detailed application notes and protocols for various dye-tracing assays suitable for measuring Cx45 gap junction coupling.

Key Considerations for Measuring this compound Coupling

  • Dye Selection: Due to the selective permeability of Cx45 channels, Neurobiotin is the tracer of choice for robustly detecting and quantifying coupling.[1] Lucifer Yellow is generally not recommended for assessing Cx45-mediated communication as its transfer is highly restricted.[1][2] Calcein-AM, another commonly used dye, can also be employed, but its permeability through Cx45 channels should be empirically validated in the specific cell system being used.

  • Cell System: The choice of cell model is critical. While primary cells endogenously expressing Cx45 are ideal, transfected cell lines (e.g., HeLa cells, which have low endogenous Cx45 expression) are often used to study specific connexin isoforms in a controlled environment.[3] It is important to characterize the endogenous connexin expression profile of any cell line used.

  • Method of Dye Loading: Several methods exist for introducing the dye into the donor cell(s), each with its own advantages and limitations. These include microinjection, scrape-loading, and the use of membrane-permeable dyes. The choice of method will depend on the experimental goals, cell type, and available equipment.

Quantitative Data Summary

The following table summarizes quantitative data on the permeability of different connexins to various fluorescent tracers, highlighting the unique properties of Cx45.

Connexin IsoformFluorescent TracerPermeability/Coupling ExtentCell TypeReference
This compound (Cx45) Neurobiotin Extensive HeLa transfectants[1][2]
This compound (Cx45) Lucifer Yellow Little to none HeLa transfectants[1][2]
This compound (Cx45)2',7'-dichlorofluoresceinPermeableChick Embryo Cells[4]
This compound (Cx45)6-carboxyfluoresceinNot permeableChick Embryo Cells[4]
Connexin 43 (Cx43)NeurobiotinExtensiveHeLa transfectants[1]
Connexin 43 (Cx43)Lucifer YellowExtensiveHeLa transfectants[1]
Connexin 26 (Cx26)Lucifer YellowModerateHeLa transfectants[5]
Connexin 32 (Cx32)Lucifer YellowHighHeLa transfectants[5]

Experimental Protocols

Protocol 1: Neurobiotin Microinjection Assay

This method allows for the precise loading of a single cell with Neurobiotin and subsequent visualization of its transfer to coupled cells. It is considered a gold-standard technique for quantifying the extent of gap junctional coupling.

Materials:

  • Cells cultured on glass coverslips

  • Neurobiotin (e.g., Vector Laboratories, SP-1120)

  • Rhodamine Dextran (10,000 MW, for visualization of injected cell)

  • Internal pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

  • Micropipettes (borosilicate glass)

  • Micromanipulator and microinjection system

  • Fluorescence microscope with appropriate filter sets

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Prepare the injection solution by dissolving Neurobiotin (e.g., 5% w/v) and Rhodamine Dextran (e.g., 1% w/v) in the internal pipette solution.

  • Pull micropipettes to a fine tip (resistance of 50-100 MΩ).

  • Backfill the micropipette with the injection solution.

  • Mount the coverslip with cultured cells onto the microscope stage.

  • Using the micromanipulator, carefully approach a single cell with the micropipette and establish a whole-cell patch-clamp configuration or simply impale the cell.

  • Inject the dye into the cell using brief, positive pressure pulses or by iontophoresis. The co-injected Rhodamine Dextran will fill the injected cell, allowing for its identification.

  • Allow 5-15 minutes for the Neurobiotin to transfer to adjacent cells.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 30 minutes.

  • Incubate with a streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC, diluted in blocking buffer) for 1 hour at room temperature to visualize the Neurobiotin.

  • Wash the cells three times with PBS.

  • Mount the coverslip on a slide and visualize using a fluorescence microscope.

  • Quantify the coupling by counting the number of fluorescent cells surrounding the injected (red fluorescent) cell.

Protocol 2: Scrape-Loading Dye Transfer Assay

This technique is a simpler, higher-throughput method for assessing GJIC in a population of cells. It is less precise than microinjection but is useful for screening the effects of drugs or genetic manipulations.

Materials:

  • Cells cultured to confluence in a 35 mm dish

  • Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL in PBS)

  • Rhodamine Dextran (10,000 MW, e.g., 1 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Scalpel blade or needle

  • Fluorescence microscope

Procedure:

  • Wash the confluent cell monolayer twice with PBS.

  • Add a solution containing both Lucifer Yellow and Rhodamine Dextran to the dish.

  • Gently make a few parallel scrapes across the cell monolayer with a scalpel blade or needle. The scrape transiently disrupts the cell membrane, allowing the dyes to enter the cells along the scrape line.

  • Incubate the cells for 5-10 minutes at 37°C to allow for dye transfer.

  • Wash the cells three to five times with PBS to remove extracellular dye.

  • Observe the cells using a fluorescence microscope.

  • The cells along the scrape line will be labeled with both Rhodamine Dextran (red) and Lucifer Yellow (green). The extent of GJIC is determined by the distance the Lucifer Yellow has traveled from the scrape line into adjacent, non-scraped cells. Rhodamine Dextran, being too large to pass through gap junctions, will remain in the initially loaded cells.[6][7]

  • Quantify the results by measuring the distance of dye migration or by counting the number of cell rows that have taken up the Lucifer Yellow.

Protocol 3: Calcein-AM / DiI Co-culture Assay

This is a non-invasive assay that can be quantified by flow cytometry or fluorescence microscopy. It involves co-culturing two populations of cells: "donor" cells loaded with Calcein-AM and "acceptor" cells labeled with the membrane dye DiI.

Materials:

  • Two populations of the same cell type

  • Calcein-AM (e.g., 10 µM in PBS)[5]

  • DiI or DiD (e.g., 2.5 µM in PBS)[5]

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare Donor Cells:

    • Harvest one population of cells.

    • Resuspend the cells in PBS containing 10 µM Calcein-AM.[5]

    • Incubate for 10 minutes at 37°C.[5]

    • Wash the cells three times with PBS to remove excess Calcein-AM.

  • Prepare Acceptor Cells:

    • Harvest the second population of cells.

    • Resuspend the cells in PBS containing 2.5 µM DiI.[5]

    • Incubate for 10 minutes at 37°C.

    • Wash the cells three times with PBS to remove excess DiI.

  • Co-culture:

    • Mix the donor (Calcein-positive) and acceptor (DiI-positive) cells at a 1:1 ratio.

    • Plate the mixed cells and allow them to attach and form junctions (typically 2-4 hours).

  • Analysis:

    • Fluorescence Microscopy: Observe the co-culture under a fluorescence microscope. The transfer of calcein (B42510) from green donor cells to red acceptor cells will result in double-labeled (yellow) cells.

    • Flow Cytometry: Harvest the co-cultured cells and analyze by flow cytometry. Quantify the percentage of cells that are positive for both Calcein (e.g., FITC channel) and DiI (e.g., PE-Cy5 channel). An increase in the double-positive population over time indicates functional GJIC.

Signaling Pathways Regulating this compound

The function of Cx45 gap junctions is dynamically regulated by various intracellular signaling pathways, primarily through phosphorylation. These post-translational modifications can influence Cx45 trafficking, assembly into gap junction plaques, channel gating, and degradation.

Connexin45_Regulation PKC Protein Kinase C (PKC) GJ_Plaque Gap Junction Plaque Assembly PKC->GJ_Plaque Modulates Assembly/Stability GJIC Gap Junctional Intercellular Communication (GJIC) PKC->GJIC ↓ Gating (in some contexts) PKA Protein Kinase A (PKA) PKA->GJ_Plaque Modulates Assembly/Stability PKA->GJIC ↓ Gating MAPK MAP Kinase (e.g., ERK) MAPK->GJ_Plaque Modulates Assembly/Stability MAPK->GJIC ↓ Gating cSrc c-Src Kinase cSrc->GJ_Plaque No alteration of localization cSrc->GJIC No direct impairment of GJIC Cx45_synthesis Cx45 Synthesis (ER/Golgi) Connexon Connexon Formation Cx45_synthesis->Connexon Trafficking Connexon->GJ_Plaque Membrane Insertion GJ_Plaque->GJIC Degradation Internalization & Degradation GJ_Plaque->Degradation Turnover

Caption: Regulation of this compound gap junction communication by key signaling kinases.

Experimental Workflow Diagrams

Neurobiotin_Microinjection_Workflow cluster_prep Cell Preparation & Injection cluster_incubation Dye Transfer cluster_staining Visualization cluster_analysis Analysis culture Culture cells on coverslips prepare_pipette Prepare Neurobiotin/ Rhodamine Dextran pipette inject Microinject single cell prepare_pipette->inject incubate Incubate (5-15 min) for dye transfer inject->incubate fix Fix cells (4% PFA) incubate->fix permeabilize Permeabilize (Triton X-100) fix->permeabilize block Block (BSA) permeabilize->block stain Stain with Streptavidin-Fluorophore block->stain image Image with fluorescence microscope stain->image quantify Quantify number of coupled cells image->quantify

Caption: Workflow for the Neurobiotin Microinjection Assay.

Scrape_Loading_Workflow culture Culture cells to confluence wash1 Wash with PBS culture->wash1 add_dye Add Lucifer Yellow/ Rhodamine Dextran solution wash1->add_dye scrape Scrape cell monolayer add_dye->scrape incubate Incubate (5-10 min) for dye transfer scrape->incubate wash2 Wash 3-5x with PBS incubate->wash2 image Image with fluorescence microscope wash2->image quantify Measure distance of dye transfer image->quantify

Caption: Workflow for the Scrape-Loading Dye Transfer Assay.

References

Unveiling the Connexin 45 Interactome: Application Notes and Protocols for Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification of proteins interacting with Connexin 45 (Cx45) using co-immunoprecipitation (Co-IP). Understanding the protein-protein interactions of Cx45, a crucial gap junction protein, is essential for elucidating its role in cellular communication, development, and disease.

Introduction to this compound and its Interactions

This compound (Cx45), encoded by the GJC1 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate direct communication between adjacent cells by allowing the passage of ions and small molecules. Cx45 is expressed in various tissues, including the heart, kidney, and nervous system, and plays a critical role in cardiac conduction, embryonic development, and neuronal signaling.

Identifying the interacting partners of Cx45 is key to understanding its regulation and downstream signaling pathways. Co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) is a powerful technique to isolate and identify proteins that form complexes with a target protein in its native cellular environment.

Known and Potential this compound Interacting Proteins

While a comprehensive, high-throughput screen of the Cx45 interactome is not yet widely available in published literature, several key interacting partners have been identified through targeted studies. Furthermore, based on the well-studied interactome of Connexin 43 (Cx43), which shares structural similarities and co-localizes with Cx45 in some tissues, we can infer potential interaction partners for Cx45.

Interacting ProteinGene NameFunctionEvidence/Homology
Zonula Occludens-1 (ZO-1) TJP1Scaffolding protein at tight junctions and gap junctions.[1]Direct interaction confirmed by co-immunoprecipitation and yeast two-hybrid screens.[1]
Connexin 43 (Cx43) GJA1Gap junction protein, forms heteromeric channels with Cx45.Co-immunoprecipitation from osteoblastic and cardiac cells has shown interaction.
Drebrin DBN1Actin-binding protein involved in cell motility and morphology.Known interactor of Cx43, potential for Cx45 interaction.
Caveolin-1 CAV1Scaffolding protein of caveolae, involved in signal transduction.Interacts with Cx43, may regulate Cx45 localization and function.
Protein Kinase C (PKC) PRKC familySerine/threonine kinase family involved in various signaling pathways.Cx45 has conserved putative PKC-targeted serine residues, suggesting a regulatory interaction.
Src tyrosine kinase SRCNon-receptor tyrosine kinase involved in cell growth and differentiation.A well-known regulator of Cx43, may also phosphorylate and regulate Cx45.

Experimental Workflow for this compound Co-Immunoprecipitation

The following diagram outlines the key steps in a Co-IP experiment to identify Cx45 interacting proteins.

co_ip_workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis lysis Cell Culture & Harvesting homogenize Lysis with Detergent Buffer lysis->homogenize preclear Pre-clearing with Control IgG homogenize->preclear ip Incubation with anti-Cx45 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing capture->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (Discovery) elute->mass_spec western Western Blot (Validation) sds_page->western atp_signaling cluster_cell1 Cell 1 cluster_extracellular Extracellular Space cluster_cell2 Neighboring Cell cx45_hc Cx45 Hemichannel atp_out ATP (extracellular) cx45_hc->atp_out atp_in ATP (intracellular) atp_in->cx45_hc release stimulus Mechanical Stress/ Low Extracellular Ca2+ stimulus->cx45_hc opens p2_receptor Purinergic Receptor (P2X/P2Y) atp_out->p2_receptor binds ca_signaling Intracellular Ca2+ Signaling p2_receptor->ca_signaling activates scaffolding_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cx45_gj Cx45 Gap Junction zo1 ZO-1 cx45_gj->zo1 binds C-terminus actin Actin Cytoskeleton zo1->actin links to signaling_complex Signaling Proteins (e.g., Kinases, Phosphatases) zo1->signaling_complex recruits signaling_complex->cx45_gj regulates downstream Downstream Effects (Gene Expression, Apoptosis) signaling_complex->downstream

References

Proximity Ligation Assay (PLA) for Connexin 45 Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proximity ligation assay (PLA) is a powerful and highly sensitive immunoassay technique used to detect protein-protein interactions in situ with high specificity. This method allows for the visualization and quantification of endogenous protein interactions within fixed cells and tissues, providing valuable insights into cellular signaling pathways and the composition of protein complexes. This document provides detailed application notes and protocols for the study of protein interactions involving Connexin 45 (Cx45), a key gap junction protein implicated in various physiological and pathological processes, including cardiac conduction and embryonic development.

The principle of PLA involves the use of a pair of primary antibodies raised in different species that recognize the two proteins of interest. Species-specific secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probe), are then added. If the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that can be detected by fluorescently labeled oligonucleotides. Each detected interaction event appears as a distinct fluorescent spot, which can be visualized using a fluorescence microscope and quantified using image analysis software.

Application Notes

Antibody Selection: The success of a PLA experiment is critically dependent on the specificity and affinity of the primary antibodies. It is essential to use antibodies that are validated for immunofluorescence (IF) or immunohistochemistry (IHC) applications. For investigating the interaction between this compound (Cx45) and a protein of interest (e.g., Zonula occludens-1 [ZO-1] or Calmodulin [CaM]), a rabbit polyclonal or monoclonal antibody against Cx45 and a mouse monoclonal or polyclonal antibody against the interacting protein are recommended.

Positive and Negative Controls:

  • Positive Control: A known interaction should be used as a positive control. Based on existing literature, the interaction between Cx45 and ZO-1, or Cx45 and Calmodulin, can serve as reliable positive controls.[1][2] These interactions have been validated by co-immunoprecipitation, yeast two-hybrid assays, and Bioluminescence Resonance Energy Transfer (BRET).[1][2][3]

  • Negative Controls:

    • Single Antibody Control: Samples incubated with only one of the primary antibodies (either anti-Cx45 or anti-interacting protein) should be included to ensure that the PLA signal is not due to non-specific antibody binding or self-ligation.

    • Isotype Control: Using an isotype control antibody of the same species and concentration as the primary antibodies will help to rule out non-specific binding of the primary antibodies.

    • Biologically Negative Sample: If possible, use cells or tissues known not to express one or both of the target proteins to confirm the absence of PLA signals.

Data Interpretation and Quantification: The results of a PLA experiment are visualized as discrete fluorescent spots, where each spot represents a single protein-protein interaction event. Quantification is typically performed by counting the number of PLA signals per cell or per unit area. It is important to normalize the PLA signal count to the number of cells (e.g., by counting DAPI-stained nuclei) to account for variations in cell density. Image analysis software such as ImageJ or specialized software provided with high-content imaging systems can be used for automated spot counting.

Quantitative Data Summary

While specific quantitative data from PLA studies on this compound interactions is emerging, data from related proximity-based assays can provide valuable context. For instance, the interaction between Cx45 and Calmodulin has been quantified using BRET, revealing a strong binding affinity.

Interacting ProteinsAssay MethodCell TypeReported Quantitative ValueReference
This compound & CalmodulinBRETHEK293Dissociation Constant (Kd) ~5 nM[3]
This compound & ZO-1Co-IP, Yeast two-hybridMDCK, Osteoblastic cellsDirect Interaction Confirmed[1][2]

Experimental Protocols

This protocol is adapted from standard Duolink® PLA protocols and should be optimized for the specific cell type and antibodies used.

Materials and Reagents
  • Cells or Tissue Samples: Cells grown on coverslips or cryosections of tissue.

  • Primary Antibodies:

    • Rabbit anti-Connexin 45 antibody (validated for IF/IHC)

    • Mouse anti-[Protein of Interest] antibody (validated for IF/IHC)

  • Duolink® In Situ PLA® Probes:

    • Anti-Rabbit PLUS

    • Anti-Mouse MINUS

  • Duolink® In Situ Detection Reagents: (e.g., Red, Green, or FarRed)

  • Duolink® Wash Buffers A and B

  • Duolink® Mounting Medium with DAPI

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: Provided with the Duolink® kit or 3% BSA in PBS

  • High-purity water

  • Humidity Chamber

  • Fluorescence Microscope

Experimental Workflow Diagram

PLA_Workflow cluster_prep Sample Preparation cluster_incubation Antibody Incubation cluster_detection Signal Generation & Detection start Start: Cells/Tissue on Slide fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation (Anti-Cx45 + Anti-Target) block->primary_ab wash1 Wash primary_ab->wash1 pla_probes PLA Probe Incubation (Anti-Rabbit PLUS + Anti-Mouse MINUS) wash1->pla_probes wash2 Wash pla_probes->wash2 ligation Ligation wash2->ligation wash3 Wash ligation->wash3 amplification Amplification (Rolling Circle) wash3->amplification wash4 Wash amplification->wash4 detection Detection Probe Hybridization wash4->detection wash5 Wash detection->wash5 mount Mount with DAPI wash5->mount image Image Acquisition (Fluorescence Microscopy) mount->image end End: Data Analysis image->end

Caption: Proximity Ligation Assay Experimental Workflow.

Detailed Protocol

1. Sample Preparation a. Grow cells on sterile glass coverslips to 60-80% confluency. For tissue sections, use standard cryosectioning or paraffin-embedding protocols. b. Wash the samples briefly with Phosphate Buffered Saline (PBS). c. Fix the samples with 4% PFA in PBS for 15 minutes at room temperature. d. Wash three times with PBS for 5 minutes each. e. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash three times with PBS for 5 minutes each.

2. Blocking a. Add Duolink® Blocking Solution to each sample, ensuring the entire sample is covered. b. Incubate in a humidity chamber for 1 hour at 37°C.

3. Primary Antibody Incubation a. Dilute the primary antibodies (rabbit anti-Cx45 and mouse anti-[Protein of Interest]) in Duolink® Antibody Diluent to their optimal concentrations (determine empirically, typically 1:100 to 1:1000). b. Tap off the blocking solution and add the primary antibody solution to each sample. c. Incubate overnight at 4°C in a humidity chamber.

4. PLA Probe Incubation a. Wash the samples twice with Wash Buffer A for 5 minutes each. b. Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in Duolink® Antibody Diluent. c. Add the PLA probe solution to each sample. d. Incubate in a humidity chamber for 1 hour at 37°C.

5. Ligation a. Wash the samples twice with Wash Buffer A for 5 minutes each. b. Prepare the Ligation solution by diluting the 5x Ligation Buffer 1:5 in high-purity water and then adding Ligase to a 1:40 dilution. c. Add the Ligation solution to each sample. d. Incubate in a humidity chamber for 30 minutes at 37°C.

6. Amplification a. Wash the samples twice with Wash Buffer A for 5 minutes each. b. Prepare the Amplification solution by diluting the 5x Amplification Buffer 1:5 in high-purity water and then adding Polymerase to a 1:80 dilution. Protect from light. c. Add the Amplification solution to each sample. d. Incubate in a humidity chamber for 100 minutes at 37°C.

7. Detection and Mounting a. Wash the samples twice with Wash Buffer B for 10 minutes each. b. Wash once with 0.01x Wash Buffer B for 1 minute. c. Mount the coverslips onto glass slides using a minimal amount of Duolink® Mounting Medium with DAPI. d. Allow the mounting medium to solidify for at least 15 minutes at room temperature in the dark before imaging.

8. Imaging and Analysis a. Visualize the samples using a fluorescence microscope with appropriate filters for DAPI and the chosen fluorophore of the detection reagent. b. Acquire images from multiple fields of view for each sample. c. Quantify the number of PLA signals per cell using image analysis software.

Signaling Pathway Diagram

The interaction of this compound with scaffolding proteins like ZO-1 is crucial for the proper localization and function of gap junctions at the plasma membrane. This interaction links the gap junction channels to the actin cytoskeleton, providing structural stability and potentially regulating channel gating.

Cx45_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_function Functional Outcomes Cx45 This compound (in Gap Junction) ZO1 ZO-1 Cx45->ZO1 Interaction Actin Actin Cytoskeleton ZO1->Actin Anchoring GJ_Stability Gap Junction Stability ZO1->GJ_Stability Channel_Gating Channel Gating Regulation ZO1->Channel_Gating

Caption: Cx45 interaction with ZO-1 and the cytoskeleton.

This diagram illustrates the interaction between this compound and the scaffolding protein ZO-1, which in turn anchors the gap junction complex to the actin cytoskeleton. This interaction is important for maintaining the structural integrity of the gap junction and may play a role in regulating intercellular communication.

References

Application Notes and Protocols for Single-Channel Conductance Analysis of Connexin 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Connexin 45 Gap Junctions

This compound (Cx45) is a member of the connexin family of proteins that form gap junction channels, facilitating direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[1] These channels play crucial roles in various physiological processes, particularly in the cardiovascular system, where Cx45 is prominently expressed in the cardiac conduction system.[1][2] The single-channel conductance of Cx45 is notably smaller than that of other cardiac connexins like Cx43 and Cx40, typically falling in the range of 20-40 picosiemens (pS).[2][3][4] This low conductance, along with its distinct voltage-gating properties, makes Cx45 a key regulator of electrical signaling in the heart. Understanding the single-channel properties of Cx45 is essential for elucidating its role in both normal physiology and pathological conditions such as arrhythmias.

These application notes provide a comprehensive overview of the single-channel conductance properties of Cx45 and detailed protocols for their measurement and analysis using the dual whole-cell patch-clamp technique.

Data Presentation: Single-Channel Conductance of this compound

The single-channel conductance of Cx45 can be influenced by several factors, including the composition of the gap junction channel (homotypic vs. heterotypic), transjunctional voltage, intracellular pH, and phosphorylation state. The following tables summarize the quantitative data on Cx45 single-channel conductance from various studies.

Channel TypePreparationMain Conductance State (γ)Sub-conductance State(s)Experimental ConditionsReference
Homotypic mCx45N2A cells~38 pSResidual state presentTransjunctional voltages of ±40 mV[4]
Homotypic hCx45SkHep1 cells~29 pSResidual state presentNot specified[4]
Homotypic Cx45Rat cerebral vascular smooth muscle cells31 pSNot specifiedDual-perforated patch clamping[3]
Homotypic Chick Cx45Neuroblastoma cells26 ± 6 pS19 ± 4 pS at higher voltagesIon-substitution experiments[5]
Homotypic mCx45HeLa cells~20 pS and ~40 pSNot specifiedPhosphorylating conditions[4]
Homotypic Cx45SKHep1 cells17.8 pSNot specifiedpH 7.0[6]

Table 1: Single-Channel Conductance of Homotypic Cx45 Gap Junctions

Channel TypePreparationMain Conductance State (γ)Experimental ConditionsReference
Heterotypic rCx43/mCx45N2A cells55-65 pSNot specified[4]
Heteromeric Cx43/Cx45HeLa cellsConductances not observed in homotypic channelsNot specified[7]

Table 2: Single-Channel Conductance of Heterotypic and Heteromeric Cx45 Gap Junctions

ConditionEffect on Cx45Quantitative ChangeReference
Intracellular Acidification (pH 6.7)Reduced macroscopic conductance~80% reduction[6]
Intracellular Acidification (pH 6.3)Complete closure of channels100% reduction[6]
PKA Activation (1 mM 8-Br-cAMP)Decreased macroscopic coupling~21% decrease[4]
PKC Activation (100 nM PMA)Increased macroscopic conductance~51% increase[4]
Tyrosine Phosphatase Inhibition (100 µM pervanadate)Reduced macroscopic coupling~44% reduction[4]

Table 3: Modulation of Cx45 Macroscopic Conductance

Experimental Protocols

Protocol 1: Cell Culture and Transfection for Cx45 Expression

This protocol describes the culture of communication-deficient cells and their transfection to express Cx45 for single-channel recording. HeLa or HEK293 cells are commonly used as they have low endogenous gap junctional coupling.[5]

Materials:

  • HeLa or HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cx45 expression vector (e.g., pEGFP-N1-mCx45)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Sterile glass coverslips

Procedure:

  • Cell Culture:

    • Culture HeLa or HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection:

    • One day before transfection, seed cells onto sterile glass coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol (e.g., Lipofectamine 2000).

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

    • Allow 24-48 hours for protein expression before performing electrophysiological recordings. For stable cell lines, select transfected cells using an appropriate antibiotic.

Protocol 2: Dual Whole-Cell Patch-Clamp Recording of Cx45 Single-Channel Currents

This protocol details the measurement of single-channel currents from a pair of adjacent, Cx45-expressing cells using the dual whole-cell patch-clamp technique.

Materials:

  • Inverted microscope with micromanipulators

  • Dual patch-clamp amplifier (e.g., Axopatch 200B)

  • Data acquisition system and software (e.g., pCLAMP)

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • External (Bath) Solution: (in mM) 140 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 2 BaCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution: (in mM) 130 CsCl, 10 NaAsp, 0.26 CaCl2, 1 MgCl2, 2 EGTA, 7 TEACl, 5 HEPES. Adjust pH to 7.2 with CsOH.[5]

Procedure:

  • Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

  • Establishing Dual Whole-Cell Configuration:

    • Identify a pair of adjacent cells expressing Cx45 (e.g., by fluorescence if using a tagged construct).

    • Using the micromanipulators, bring a patch pipette into contact with each cell.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ) on each cell.

    • Rupture the patch membrane by applying a brief pulse of suction to achieve the whole-cell configuration for both cells.

  • Voltage-Clamp Protocol:

    • Clamp both cells at the same holding potential (e.g., 0 mV).

    • To measure junctional currents (Ij), apply a series of voltage steps or ramps to one cell (the "driving" cell) while maintaining a constant holding potential in the other cell (the "recording" cell).

    • A typical protocol would involve stepping the voltage in the driving cell from -100 mV to +100 mV in 20 mV increments.

    • The current recorded in the second cell is the junctional current (Ij).

  • Data Acquisition:

    • Record the currents from both cells at a sampling rate of at least 10 kHz and filter at 1-2 kHz.

Protocol 3: Analysis of Single-Channel Conductance Data

This protocol outlines the steps for analyzing the recorded single-channel current data to determine the unitary conductance.

Materials:

  • Data analysis software (e.g., Clampfit, Origin)

Procedure:

  • Data Idealization:

    • Open the recorded current traces in the analysis software.

    • Identify clear, discrete single-channel opening and closing events.

    • Idealize the data to create a record of channel transitions between open and closed states.

  • Amplitude Histogram Generation:

    • Select a segment of the recording with clear single-channel activity.

    • Generate an all-points amplitude histogram from this segment.

    • The histogram will show distinct peaks corresponding to the closed state (at 0 pA) and one or more open states.

  • Determining Unitary Current (i):

    • Fit the peaks in the amplitude histogram with Gaussian functions.

    • The difference in the mean current between the closed-state peak and an open-state peak represents the unitary current amplitude (i) at that specific transjunctional voltage (Vj).

  • Calculating Single-Channel Conductance (γ):

    • Repeat the measurement of 'i' at several different transjunctional voltages.

    • Plot the unitary current (i) as a function of the transjunctional voltage (Vj).

    • Perform a linear regression on the i-V plot. The slope of the resulting line is the single-channel conductance (γ).

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture 1. Cell Culture (HeLa or HEK293) transfection 2. Transfection with Cx45 Vector cell_culture->transfection patch_clamp 3. Dual Whole-Cell Patch-Clamp transfection->patch_clamp voltage_protocol 4. Apply Voltage Protocol patch_clamp->voltage_protocol data_acquisition 5. Record Junctional Currents (Ij) voltage_protocol->data_acquisition idealization 6. Idealize Single- Channel Events data_acquisition->idealization histogram 7. Generate Amplitude Histograms idealization->histogram iv_plot 8. Create i-V Plot histogram->iv_plot conductance 9. Calculate Single-Channel Conductance (γ) iv_plot->conductance

Caption: Workflow for single-channel conductance analysis of Cx45.

Gating_Modulation Cx45 Cx45 Channel Open Open State Cx45->Open Gating Closed Closed State Open->Closed Gating Voltage Transjunctional Voltage (Vj) Voltage->Cx45 modulates pH Intracellular pH pH->Cx45 modulates Phosphorylation Phosphorylation (PKA, PKC) Phosphorylation->Cx45 modulates

Caption: Factors modulating Cx45 channel gating.

References

Application Notes and Protocols for Tracking Connexin 45 Expression Using Fluorescent Reporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical gap junction protein involved in direct intercellular communication by forming channels that allow the passage of ions and small molecules between adjacent cells.[1][2] Its expression is tightly regulated and has been implicated in vital physiological processes, including cardiac conduction, embryonic development, and neuronal communication.[1][3][4][5][6] Dysregulation of Cx45 expression and function is associated with various pathologies, such as congenital heart disease and arrhythmias.[1] Fluorescent reporters offer a powerful and versatile toolset for elucidating the dynamics of Cx45 expression, localization, and function in living cells and organisms.

These application notes provide an overview of the common fluorescent reporter strategies used to track Cx45 and detailed protocols for their implementation.

Application I: Visualization of Cx45 Expression and Localization using Promoter-Driven Reporters

Promoter-driven fluorescent reporter systems utilize the Cx45 promoter to drive the expression of a fluorescent protein, such as enhanced Green Fluorescent Protein (eGFP). This approach allows for the identification and labeling of cell populations that endogenously express Cx45.

Key Applications:

  • Mapping Cx45-expressing cell lineages: In transgenic animal models, the reporter expression pattern can reveal the precise anatomical location of Cx45-positive cells during development and in adult tissues.[3][7]

  • Studying transcriptional regulation: The fluorescence intensity can serve as a readout for the activity of the Cx45 promoter in response to various stimuli or genetic modifications.

  • Cell sorting and isolation: Reporter-expressing cells can be isolated using fluorescence-activated cell sorting (FACS) for further downstream analysis.

A notable example is the use of Cx45-eGFP reporter mice to characterize the distribution of Cx45-expressing neurons in the spinal dorsal horn, an area associated with nociception.[3] Another study utilized a similar strategy where Cre recombinase activity under the control of the renin promoter led to the expression of eGFP driven by the endogenous Cx45 promoter, enabling the study of Cx45 expression in renin-secreting cells.[7]

Application II: Tracking Cx45 Trafficking and Gap Junction Assembly with Fusion Proteins

Genetically fusing a fluorescent protein to the C-terminus of Cx45 allows for the direct visualization of the protein's life cycle, from its synthesis and transport to its assembly into gap junction plaques at the cell membrane.[8][9][10] It is generally advised to tag the C-terminus, as N-terminal tags can interfere with proper channel formation and function.[11]

Key Applications:

  • Real-time imaging of protein trafficking: Live-cell imaging can track the movement of Cx45-containing vesicles along microtubules from the Golgi apparatus to the plasma membrane.[9]

  • Monitoring gap junction plaque dynamics: The formation, growth, and turnover of gap junction plaques can be observed and quantified over time.[9][10]

  • Investigating protein-protein interactions: Co-localization studies with other fluorescently tagged proteins can provide insights into the molecular machinery governing Cx45 trafficking and assembly.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with Cx45, providing a basis for comparison with other connexins.

ParameterValueCell/System TypeReference
Single Channel Conductance~30 pSVaries[4]
Voltage Sensitivity (V1/2)~13 mVVaries[4]
Minimum Conductance (Gj, min)0.12Varies[4]
mRNA Expression (TCam-2 cells)8.007 (Gene Expression Value)Human Seminoma-like Cell Line[12]
mRNA Expression (FS1 cells)8.553 (Gene Expression Value)Human Sertoli Cell Line[12]

Experimental Protocols

Protocol 1: Generation of a Cx45-eGFP Reporter Cell Line using CRISPR/Cas9

This protocol outlines the generation of a stable cell line where eGFP is knocked into the endogenous Cx45 locus, allowing for the visualization of native Cx45 expression.

Materials:

  • Parental cell line of interest (e.g., HeLa, HEK293)

  • CRISPR/Cas9 expression plasmid

  • gRNA expression plasmid targeting the Cx45 C-terminus

  • Donor plasmid containing the eGFP coding sequence flanked by homology arms corresponding to the Cx45 locus

  • Transfection reagent

  • Cell culture medium and supplements

  • Fluorescence-activated cell sorter (FACS)

Procedure:

  • Design and Clone gRNA: Design a gRNA targeting the stop codon region of the Cx45 gene. Clone the gRNA sequence into a suitable expression vector.

  • Construct Donor Plasmid: Amplify homology arms (typically 500-800 bp) upstream and downstream of the Cx45 stop codon. Clone the eGFP coding sequence between the homology arms in a donor plasmid. The eGFP sequence should be in-frame with the Cx45 coding sequence.

  • Co-transfection: Co-transfect the parental cells with the Cas9 plasmid, the Cx45-gRNA plasmid, and the eGFP donor plasmid.

  • Enrichment of Edited Cells: After 48-72 hours, enrich for transfected cells, if possible (e.g., using a selectable marker on one of the plasmids).

  • Single-Cell Sorting: Use FACS to sort single eGFP-positive cells into individual wells of a 96-well plate.

  • Clonal Expansion and Verification: Expand the single-cell clones and verify the correct integration of the eGFP tag by PCR and Sanger sequencing. Confirm Cx45-eGFP protein expression and localization via fluorescence microscopy and Western blotting.

Protocol 2: Live-Cell Imaging of Cx45-eGFP Trafficking

This protocol describes how to visualize the movement of Cx45-eGFP from the Golgi to the plasma membrane.

Materials:

  • Stable cell line expressing Cx45-eGFP

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

  • Microtubule stain (optional, e.g., Tubulin Tracker)

Procedure:

  • Cell Plating: Plate the Cx45-eGFP expressing cells on glass-bottom dishes at a density that allows for the visualization of individual cells.

  • Microtubule Staining (Optional): If desired, stain the microtubules according to the manufacturer's protocol to co-localize Cx45-eGFP transport vesicles.

  • Microscopy Setup: Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.

  • Image Acquisition: Acquire time-lapse images using a high-sensitivity camera. Capture images at a frame rate of at least one image every 5 seconds to observe the dynamic movement of vesicular structures.[9]

  • Data Analysis: Analyze the time-lapse series to track the movement of Cx45-eGFP puncta from the perinuclear region (Golgi) towards the cell periphery and plasma membrane.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) for Gap Junctional Intercellular Communication (GJIC)

FRAP can be used to assess the functionality of Cx45 gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.

Materials:

  • Cells expressing Cx45 (either endogenously or via transfection)

  • Gap-permeant fluorescent dye (e.g., Calcein-AM)

  • Confocal laser scanning microscope with FRAP capabilities

Procedure:

  • Cell Culture: Culture cells to form a confluent monolayer.

  • Dye Loading: Load the cells with a gap-permeant fluorescent dye according to the manufacturer's instructions.

  • Pre-Bleach Imaging: Acquire a baseline fluorescence image of a group of coupled cells.

  • Photobleaching: Select a region of interest (ROI) within a single cell and photobleach the dye using a high-intensity laser.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the bleached cell and its neighbors.

  • Data Analysis: Measure the fluorescence intensity in the bleached cell and its neighbors over time. The recovery of fluorescence in the bleached cell, due to the influx of dye from adjacent cells, is a measure of GJIC. The rate and extent of recovery can be quantified to compare GJIC under different conditions.

Diagrams

Experimental_Workflow_for_Reporter_Cell_Line_Generation cluster_design Plasmid Design & Construction cluster_cell_engineering Cell Line Engineering cluster_validation Validation gRNA gRNA Design & Cloning Transfection Co-transfection of Parental Cells gRNA->Transfection Donor Donor Plasmid Construction (eGFP + Homology Arms) Donor->Transfection FACS FACS Sorting of eGFP+ Cells Transfection->FACS Expansion Clonal Expansion FACS->Expansion Genomic Genomic Verification (PCR & Sequencing) Expansion->Genomic Protein Protein Expression & Localization Expansion->Protein

Caption: Workflow for generating a Cx45-eGFP reporter cell line.

Connexin_Trafficking_Pathway Golgi Golgi Apparatus Vesicle Transport Vesicle (Cx45-eGFP) Golgi->Vesicle Budding PM Plasma Membrane Vesicle->PM Transport Microtubule Microtubule Track GJ Gap Junction Plaque PM->GJ Accretion

Caption: Trafficking of Cx45 from the Golgi to the plasma membrane.

FRAP_Principle cluster_0 Before Bleaching cluster_1 Photobleaching cluster_2 Fluorescence Recovery A1 Cell (Dye-Loaded) A2 Cell (Dye-Loaded) A1->A2 GJIC A3 Cell (Dye-Loaded) A2->A3 GJIC B2 Bleached Cell B1 Cell (Dye-Loaded) B1->B2 GJIC B3 Cell (Dye-Loaded) B2->B3 GJIC C2 Recovering Cell C1 Cell (Dye-Loaded) C1->C2 Dye Transfer C3 Cell (Dye-Loaded) C3->C2 Dye Transfer

Caption: Principle of FRAP for measuring gap junctional intercellular communication.

References

Techniques for Isolating Cells Expressing Endogenous Connexin 45: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of cells endogenously expressing Connexin 45 (Cx45), a key gap junction protein involved in direct intercellular communication. The methodologies covered include Fluorescence-Activated Cell Sorting (FACS), Magnetic-Activated Cell Sorting (MACS), and Laser Capture Microdissection (LCM). These techniques are critical for downstream applications such as transcriptomics, proteomics, and functional cell-based assays.

Introduction to this compound

This compound, encoded by the GJC1 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate the passive diffusion of ions, second messengers, and small metabolites between adjacent cells, playing a crucial role in various physiological processes, including cardiac conduction, neuronal signaling, and embryonic development. The isolation of pure populations of cells expressing endogenous Cx45 is essential for elucidating its specific roles in both normal physiology and disease states.

Data Presentation: Comparative Analysis of Isolation Techniques

The choice of cell isolation technique depends on factors such as the starting material (cell culture vs. tissue), the expression level of Cx45, the required purity and yield of the isolated cells, and the intended downstream applications. The following table summarizes expected performance metrics for each technique. Note: The values presented are illustrative and will vary based on cell type, antibody quality, and experimental optimization.

TechniqueStarting MaterialPurity (%)Yield (%)Viability (%)ThroughputCost
FACS Single-cell suspension>955-50>90HighHigh
MACS Single-cell suspension80-9550-90>95Very HighMedium
LCM Frozen or FFPE tissue sections>99LowN/A (lysed)LowHigh

Experimental Protocols

Fluorescence-Activated Cell Sorting (FACS) for Cx45-Expressing Cells

FACS allows for the high-purity sorting of individual cells from a heterogeneous population based on the fluorescence of labeled antibodies targeting Cx45.

Workflow for FACS Isolation of Cx45-Expressing Cells

FACS_Workflow start Single-Cell Suspension (from tissue or culture) fc_block Fc Receptor Blockade start->fc_block primary_ab Primary Antibody Incubation (anti-Cx45) fc_block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (fluorophore-conjugated) wash2 Wash secondary_ab->wash2 wash1->secondary_ab viability_stain Viability Staining wash2->viability_stain facs_sort FACS Analysis and Sorting viability_stain->facs_sort collection Collection of Cx45-Positive Cells facs_sort->collection

FACS experimental workflow for isolating Cx45+ cells.

Protocol:

  • Prepare a Single-Cell Suspension:

    • For cell cultures, detach cells using a gentle, non-enzymatic dissociation solution to preserve cell surface epitopes.

    • For tissues, mechanically and enzymatically digest the tissue to obtain a single-cell suspension. Pass the suspension through a cell strainer (e.g., 40-70 µm) to remove clumps.

  • Cell Staining:

    • Resuspend cells in ice-cold FACS buffer (PBS with 2% FBS and 1 mM EDTA).

    • Perform Fc receptor blocking by incubating cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.

    • Incubate the cells with a primary antibody specific for an extracellular loop of this compound. The optimal antibody concentration should be determined by titration (typically 1-10 µg/mL). Incubate for 30-60 minutes on ice.

    • Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cells in FACS buffer containing a fluorophore-conjugated secondary antibody that recognizes the primary antibody. Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

  • Viability Staining:

    • Resuspend the cells in FACS buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live from dead cells.

  • FACS Analysis and Sorting:

    • Analyze the cells on a flow cytometer.

    • Gate on the single, live cell population.

    • Set a gate for the Cx45-positive population based on fluorescence intensity compared to an isotype control.

    • Sort the Cx45-positive cells into a collection tube containing appropriate culture medium or lysis buffer.

Magnetic-Activated Cell Sorting (MACS) for Cx45-Expressing Cells

MACS is a high-throughput method for enriching cell populations based on the magnetic labeling of a target antigen.

Workflow for MACS Enrichment of Cx45-Expressing Cells

MACS_Workflow start Single-Cell Suspension primary_ab Primary Antibody Incubation (anti-Cx45) start->primary_ab magnetic_beads Incubation with Magnetic MicroBeads primary_ab->magnetic_beads wash Wash magnetic_beads->wash column_sep Magnetic Separation on Column wash->column_sep positive_fraction Elution of Cx45-Positive (magnetically labeled) Cells column_sep->positive_fraction negative_fraction Collection of Cx45-Negative (unlabeled) Flow-through column_sep->negative_fraction

MACS experimental workflow for enriching Cx45+ cells.

Protocol:

  • Prepare a Single-Cell Suspension:

    • Follow the same procedure as for FACS to obtain a single-cell suspension.

  • Magnetic Labeling:

    • Resuspend the cells in MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

    • Incubate the cells with a primary antibody against an extracellular domain of this compound.

    • Wash the cells to remove unbound primary antibody.

    • Resuspend the cells in MACS buffer and add magnetic microbeads conjugated to a secondary antibody that recognizes the primary antibody. Incubate for 15 minutes at 4°C.

    • Alternatively, use a primary antibody directly conjugated to magnetic beads.

  • Magnetic Separation:

    • Wash the cells to remove unbound magnetic beads.

    • Resuspend the cells in MACS buffer.

    • Place a MACS column in a magnetic separator and equilibrate the column with MACS buffer.

    • Apply the cell suspension to the column. The magnetically labeled Cx45-positive cells will be retained in the column.

    • Wash the column with MACS buffer to remove unlabeled cells.

  • Elution of Cx45-Positive Cells:

    • Remove the column from the magnetic separator.

    • Add MACS buffer to the column and firmly push the plunger to elute the magnetically labeled Cx45-positive cells.

Laser Capture Microdissection (LCM) for Cx45-Expressing Cells from Tissue

LCM allows for the precise isolation of specific cells from tissue sections, guided by morphology or immunohistochemical staining.

Workflow for LCM of Cx45-Expressing Cells

LCM_Workflow start Prepare Tissue Sections (Frozen or FFPE) staining Immunohistochemical Staining (anti-Cx45) start->staining dehydration Dehydration staining->dehydration microdissection Laser Capture Microdissection dehydration->microdissection extraction Extraction of Biomolecules (DNA, RNA, or Protein) microdissection->extraction

LCM workflow for isolating Cx45+ cells from tissue.

Protocol:

  • Tissue Preparation and Sectioning:

    • Embed fresh tissue in OCT compound and snap-freeze, or fix in formalin and embed in paraffin (B1166041) (FFPE).

    • Cut thin sections (5-10 µm) using a cryostat or microtome and mount on appropriate slides for LCM.

  • Immunohistochemical Staining:

    • Fix frozen sections with acetone (B3395972) or methanol. For FFPE sections, deparaffinize and rehydrate.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval for FFPE sections).

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the sections with a primary antibody against this compound.

    • Wash and incubate with a secondary antibody conjugated to a chromogen-producing enzyme (e.g., HRP) or a fluorophore.

    • Develop the chromogen or visualize the fluorescence to identify Cx45-positive cells.

    • Counterstain lightly with a nuclear stain if desired, but avoid stains that may interfere with downstream analysis.

  • Dehydration:

    • Quickly dehydrate the stained sections through a series of graded ethanol (B145695) and xylene washes.

  • Laser Capture Microdissection:

    • Place the slide on the LCM instrument stage.

    • Identify the Cx45-positive cells under the microscope.

    • Use the laser to cut and capture the selected cells onto a collection cap.

  • Extraction:

    • Add an appropriate lysis buffer to the cap to extract DNA, RNA, or protein for downstream analysis.

This compound Signaling Pathways

This compound is involved in intricate signaling pathways that regulate cell function. Two key pathways are its interaction with Zonula Occludens-1 (ZO-1) and its role in ATP-mediated signaling.

This compound and ZO-1 Interaction

This compound interacts with the scaffolding protein ZO-1, which is known to link membrane proteins to the actin cytoskeleton. This interaction is thought to play a role in the formation and stability of gap junctions.

Cx45_ZO1_Pathway Cx45 This compound ZO1 ZO-1 Cx45->ZO1 Binds to Actin Actin Cytoskeleton ZO1->Actin Links to GJ_Stability Gap Junction Stability/Assembly ZO1->GJ_Stability Regulates

Interaction of this compound with ZO-1 and the cytoskeleton.

This compound-Mediated ATP Signaling and Cell Proliferation

This compound can form hemichannels that release ATP into the extracellular space. This extracellular ATP can then act on purinergic receptors on the same or neighboring cells, initiating a signaling cascade that can influence cell proliferation, often involving the ERK1/2 pathway.

Cx45_ATP_Signaling cluster_cell Cell Cx45_HC Cx45 Hemichannel ATP_out Extracellular ATP Cx45_HC->ATP_out ATP_in Intracellular ATP ATP_in->Cx45_HC Release P2_Receptor Purinergic Receptor (e.g., P2X) ERK ERK1/2 Pathway P2_Receptor->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes ATP_out->P2_Receptor Activates

Cx45-mediated ATP signaling pathway influencing cell proliferation.

Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Connexin 45 (GJA7) mRNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 45 (Cx45), encoded by the GJA7 gene, is a crucial gap junction protein involved in direct intercellular communication by forming channels that allow the passage of ions and small signaling molecules. Dysregulation of Cx45 expression has been implicated in various physiological and pathological processes, including cardiac conduction, neuronal signaling, and cancer progression. Accurate and reliable quantification of Cx45 mRNA levels is therefore essential for understanding its role in these processes and for the development of novel therapeutic strategies.

This document provides a comprehensive guide to measuring Cx45 mRNA levels using SYBR Green-based quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for gene expression analysis.

Signaling Pathway Involving this compound

This compound can form hemichannels that open to release signaling molecules like ATP into the extracellular space. This released ATP can then act in an autocrine or paracrine manner, binding to purinergic receptors (e.g., P2X receptors) on the same or neighboring cells. This binding can trigger a downstream signaling cascade, including the activation of the ERK1/2 pathway, which is involved in cell proliferation and differentiation.[1][2][3][4][5]

This compound-Mediated ATP Signaling Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cx45 This compound Hemichannel ATP_out ATP Cx45->ATP_out P2X P2X Receptor ERK ERK1/2 Activation P2X->ERK ATP_out->P2X Binds ATP_in ATP ATP_in->Cx45 Release Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: this compound hemichannel-mediated ATP release and downstream signaling.

Experimental Workflow

The overall workflow for quantifying Cx45 mRNA levels using qPCR involves several key steps, from sample preparation to data analysis.

qPCR Workflow for Cx45 mRNA Quantification Sample 1. Sample Collection (Cells or Tissues) RNA_Extraction 2. Total RNA Extraction Sample->RNA_Extraction RNA_QC 3. RNA Quality & Quantity (Nanodrop/Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR 5. Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Quantification) qPCR->Data_Analysis Results Results (Cx45 mRNA Levels) Data_Analysis->Results

Caption: A streamlined workflow for the quantification of Cx45 mRNA.

Experimental Protocols

Total RNA Extraction

High-quality, intact RNA is crucial for accurate qPCR results.

  • Materials:

  • Protocol:

    • Homogenization: Homogenize tissue samples or cell pellets in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.

    • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • RNA Wash: Discard the supernatant. Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. Repeat the wash step once.

    • RNA Solubilization: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

    • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure.

Reverse Transcription (cDNA Synthesis)
  • Materials:

    • Reverse transcription kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit or equivalent).

    • Total RNA sample.

    • Nuclease-free water.

    • Thermal cycler.

  • Protocol:

    • Prepare a master mix according to the manufacturer's instructions. A typical reaction may include a reaction mix, reverse transcriptase, and random primers or oligo(dT)s.

    • Add 1 µg of total RNA to the master mix in a final volume of 20 µL.

    • Gently mix and briefly centrifuge.

    • Incubate in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, and 70-85°C for 5-15 minutes to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Materials:

    • SYBR Green qPCR Master Mix (2X).

    • Forward and reverse primers for Cx45 (GJA7) and selected reference genes (see Table 1).

    • cDNA template.

    • Nuclease-free water.

    • qPCR plate and seals.

    • Real-time PCR instrument.

  • Primer Design and Validation:

    • Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

    • The amplicon length should ideally be between 70 and 200 base pairs.[6]

    • Primer efficiency should be determined through a standard curve analysis and should be between 90% and 110%.

    • A melt curve analysis should be performed after each qPCR run to ensure the amplification of a single specific product.

| Table 1: Example qPCR Primers for this compound (GJA7) | | :--- | :--- | :--- | :--- | | Species | Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | | Human | GJA7 (Cx45) | AGGAAGAGAGAGCCGACCACTT | TGGAGTAGGCTTGGGGAAGATG | | Mouse | Gja7 (Cx45) | TCTACACCGGCCACATCGTC | AGCAGCCGCAATGAAGTAGA | | Rat | Gja7 (Cx45) | ATCCGAGGAGCTCATTGCCA | TGGACAGGAAGGTGAGGATG |

Note: These are example primer sequences and should be validated in your specific experimental system.

  • qPCR Protocol:

    • Thaw all reagents on ice.

    • Prepare a master mix for each primer set containing SYBR Green qPCR Master Mix, forward and reverse primers, and nuclease-free water. A typical 20 µL reaction is outlined in Table 2.[7][8]

    • Aliquot 15-18 µL of the master mix into each well of a qPCR plate.

    • Add 2-5 µL of diluted cDNA (typically 10-100 ng) to the respective wells.

    • Include no-template controls (NTC) for each primer set.

    • Seal the plate, mix gently, and centrifuge briefly.

    • Perform qPCR in a real-time PCR instrument using a standard cycling program (see Table 3).

| Table 2: qPCR Reaction Setup (20 µL) | | :--- | :--- | | Component | Volume | | 2X SYBR Green Master Mix | 10 µL | | Forward Primer (10 µM) | 0.4 - 1 µL | | Reverse Primer (10 µM) | 0.4 - 1 µL | | cDNA Template | 2 - 5 µL | | Nuclease-free Water | to 20 µL |

| Table 3: Typical SYBR Green qPCR Cycling Conditions | | :--- | :--- | :--- | | Step | Temperature (°C) | Time | | Initial Denaturation | 95 | 2-10 min | | 40 Cycles: | | | |    Denaturation | 95 | 15 sec | |    Annealing/Extension | 60 | 60 sec | | Melt Curve Analysis | Instrument Default | |

Data Presentation and Analysis

Reference Gene Selection

The selection of stable reference genes is critical for accurate normalization of qPCR data. The expression of commonly used housekeeping genes can vary under different experimental conditions. Therefore, it is essential to validate a panel of candidate reference genes for your specific experimental model.

  • Recommended Reference Genes for Validation:

    • General: GAPDH, ACTB, B2M, HPRT1, RPL13A, TBP

    • Cardiac Tissue: IPO8, POLR2A, PPIA

    • Neural Tissue: RPLP1, RPL13A

Relative Quantification (ΔΔCq Method)

The ΔΔCq (or Livak) method is a widely used approach for relative quantification of gene expression.

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene (Cx45) to the Cq value of the reference gene(s).

    • ΔCq = Cq(Cx45) - Cq(Reference Gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the experimental samples to the ΔCq of the control/calibrator sample.

    • ΔΔCq = ΔCq(Experimental) - ΔCq(Control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.[9][10]

Example Data

The following table illustrates how to present and analyze qPCR data for Cx45 mRNA expression in a hypothetical experiment where cells were treated with a drug.

| Table 4: Example Quantitative Analysis of Cx45 mRNA Expression | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sample Group | Replicate | Cq (Cx45) | Cq (Reference) | ΔCq | Average ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) | | Control | 1 | 25.2 | 19.8 | 5.4 | 5.5 | 0 | 1.0 | | | 2 | 25.6 | 20.0 | 5.6 | | | | | | 3 | 25.3 | 19.9 | 5.4 | | | | | Drug-Treated | 1 | 23.1 | 19.9 | 3.2 | 3.3 | -2.2 | 4.6 | | | 2 | 23.5 | 20.1 | 3.4 | | | | | | 3 | 23.3 | 20.0 | 3.3 | | | |

In this example, the drug treatment resulted in a 4.6-fold increase in Cx45 mRNA expression compared to the control.

Conclusion

This document provides a detailed framework for the quantitative analysis of this compound mRNA levels using qPCR. Adherence to these protocols, including careful sample preparation, validated primer design, and appropriate data analysis with stable reference genes, will ensure accurate and reproducible results. This will enable researchers to reliably investigate the role of Cx45 in various biological and pathological contexts, ultimately contributing to advancements in both basic science and drug development.

References

Troubleshooting & Optimization

troubleshooting connexin 45 antibody specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Connexin 45 (Cx45) antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound antibodies?

This compound (Cx45), also known as GJA7, is a gap junction protein involved in intercellular communication.[1] Antibodies targeting Cx45 are frequently used in a variety of research applications, including:

  • Western Blot (WB): To detect and quantify the total amount of Cx45 protein in a sample.

  • Immunohistochemistry (IHC): To visualize the localization of Cx45 within tissues, often used on paraffin-embedded sections.[1][2]

  • Immunofluorescence (IF) / Immunocytochemistry (ICC): To determine the subcellular localization of Cx45 in cells and tissues.

  • Immunoprecipitation (IP): To isolate Cx45 and its interacting proteins from a complex mixture.[3]

Q2: How can I be sure that my this compound antibody is specific?

Ensuring antibody specificity is critical for reliable results. Here are several key strategies:

  • Use a Knockout (KO) Validated Antibody: The gold standard for antibody validation is testing on a known KO or siRNA-treated sample. A specific antibody should show no signal in the KO sample. Several manufacturers now offer KO-validated Cx45 antibodies.[3][4]

  • Peptide Blocking: Pre-incubating the antibody with its immunizing peptide should block the antibody from binding to the target protein in your sample. This is a good way to confirm that the signal you are seeing is specific to the epitope. Blocking peptides for Cx45 are commercially available.[5][6][7][8]

  • Use a Positive Control: Include a cell line or tissue known to express Cx45 to confirm that your antibody and protocol are working correctly. For example, Cx45 is expressed in the heart, brain, and smooth muscle.[1]

  • Use a Negative Control: Conversely, use a cell line or tissue with low or no Cx45 expression to check for non-specific binding.

Q3: What is the expected molecular weight of this compound in a Western Blot?

The predicted molecular weight of this compound is approximately 45 kDa.[1] However, the observed molecular weight in a Western Blot may vary slightly due to post-translational modifications such as phosphorylation.[9][10] Always refer to the datasheet of your specific antibody for the expected band size.

Q4: My this compound antibody is showing multiple bands in my Western Blot. What could be the cause?

Multiple bands can be due to several factors:

  • Protein Degradation: Ensure you are using fresh samples and protease inhibitors to prevent protein degradation.

  • Post-Translational Modifications (PTMs): PTMs like phosphorylation can alter the protein's migration in the gel.

  • Splice Variants: Check if there are known splice variants of Cx45 that might be detected by your antibody.

  • Non-specific Binding: The antibody may be binding to other proteins. Optimize your blocking and washing steps to reduce non-specific binding.

  • Cross-reactivity: The antibody may be cross-reacting with other connexin family members.

Q5: Is there known cross-reactivity of this compound antibodies with other connexins?

Yes, cross-reactivity with other connexin proteins is a known issue. Some earlier studies reported widespread Cx45 expression in the myocardium, which was later found to be due to cross-reactivity of a Cx45 antibody with Connexin 43 (Cx43).[11] Connexin family members share sequence homology, which can lead to antibody cross-reactivity.[12][13] To mitigate this, it is crucial to use a highly specific and well-validated antibody, preferably one that has been validated using KO models.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Insufficient protein loaded.Load at least 20-30 µg of total protein per lane. Confirm protein concentration with a Bradford or BCA assay.
Low expression of Cx45 in the sample.Use a positive control tissue or cell lysate known to express Cx45 (e.g., heart, brain).[1]
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Antibody concentration is too low.Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and optimize.
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.
High Background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST.
Antibody concentration is too high.Decrease the primary antibody concentration.
Inadequate washing.Increase the number and duration of washes with TBST.
Membrane dried out.Ensure the membrane is always submerged in buffer during incubations and washes.
Multiple Bands Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Non-specific antibody binding.Optimize blocking and washing steps. Consider using a different blocking agent.
Cross-reactivity with other connexins.Use a KO-validated antibody or perform a peptide blocking experiment.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
ProblemPossible CauseRecommended Solution
No Staining or Weak Staining Low antigen expression.Use a positive control tissue section.
Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic). For Cx45, heat-mediated antigen retrieval with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) is often recommended.[2]
Primary antibody not penetrating the tissue.Add a permeabilization agent like Triton X-100 to your blocking and antibody dilution buffers.
Incorrect antibody dilution.Titrate the primary antibody to find the optimal concentration.
High Background/Non-specific Staining Insufficient blocking.Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour.
Primary or secondary antibody concentration too high.Reduce the antibody concentrations.
Autofluorescence of the tissue.Use an autofluorescence quenching reagent or view an unstained section to assess baseline fluorescence.
Non-specific binding of the secondary antibody.Run a control without the primary antibody.

Experimental Protocols

Western Blotting Protocol for this compound
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary Cx45 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Immunofluorescence Protocol for this compound
  • Sample Preparation: Grow cells on coverslips or prepare cryosections of tissue.

  • Fixation: Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST (PBS with 0.1% Tween-20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary Cx45 antibody (at the recommended dilution) in 1% BSA in PBST overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBST in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_checks cluster_end Start Experiment Fails (e.g., No Signal, High Background) Problem Identify Primary Issue Start->Problem No_Signal No/Weak Signal Problem->No_Signal No Signal High_Background High Background Problem->High_Background High Background Multiple_Bands Multiple Bands Problem->Multiple_Bands Non-specific Bands Check_Controls Check Positive/ Negative Controls No_Signal->Check_Controls Optimize_Protocol Optimize Protocol (e.g., Antibody Dilution, Washing) High_Background->Optimize_Protocol Validate_Antibody Validate Antibody (KO sample, Peptide Block) Multiple_Bands->Validate_Antibody Check_Controls->Optimize_Protocol Success Successful Experiment Check_Controls->Success Controls OK Optimize_Protocol->Validate_Antibody Optimize_Protocol->Success Optimized Validate_Antibody->Success

Caption: A general troubleshooting workflow for antibody-based experiments.

Antibody_Validation_Pyramid cluster_0 Gold Standard cluster_1 High Confidence cluster_2 Standard Controls cluster_3 Basic Verification KO_Validation Knockout (KO) Validation Peptide_Blocking Peptide Blocking Positive_Negative_Controls Positive & Negative Controls (Cell Lines/Tissues) Expected_MW Correct Molecular Weight (Western Blot)

Caption: A pyramid diagram illustrating the hierarchy of antibody validation methods.

References

Technical Support Center: Optimizing Connexin 45 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Connexin 45 (Cx45) immunofluorescence staining experiments.

Troubleshooting Guide

This section addresses common problems encountered during Cx45 immunofluorescence staining, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing weak or no fluorescent signal for this compound?

A1: Weak or no signal can stem from several factors, from antibody performance to procedural missteps.

  • Antibody Issues: The primary antibody may not be validated for immunofluorescence, or the dilution may not be optimal. It's also possible the antibody has lost activity due to improper storage. Always check the manufacturer's datasheet for validated applications and recommended dilutions.[1][2] Polyclonal antibodies are sometimes more likely to detect an antigen without extensive optimization compared to monoclonal antibodies.

  • Fixation Problems: Over-fixation can mask the epitope, preventing antibody binding.[1] Conversely, inadequate fixation can lead to the loss of the target antigen. The choice of fixative is also critical; for example, methanol (B129727) or acetone (B3395972) fixation also permeabilizes the cells, which is not the case for formaldehyde (B43269).[1]

  • Permeabilization Inadequacy: If using a fixative like formaldehyde that doesn't also permeabilize, a separate permeabilization step is crucial for the antibody to access intracellular epitopes.[1][3]

  • Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope.[4] The choice of method, either heat-induced (HIER) or protease-induced (PIER), and the specific buffer can significantly impact signal intensity.[4][5]

  • Incorrect Secondary Antibody: Ensure the secondary antibody is designed to recognize the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[1]

Q2: What is causing the high background in my this compound staining?

A2: High background can obscure specific signals and make interpretation difficult.

  • Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[2][6]

  • Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding. Using a blocking solution containing normal serum from the same species as the secondary antibody is a common practice.[2][7]

  • Autofluorescence: Some tissues exhibit natural fluorescence. This can be checked by examining an unstained section of the tissue.[1] Fixatives like glutaraldehyde (B144438) can also increase autofluorescence.[1]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[2][8]

  • Drying of the Sample: Allowing the tissue or cells to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[1][6]

Q3: My this compound staining appears punctate, but is it specific?

A3: this compound is a gap junction protein, and its localization is expected to be punctate at cell-cell interfaces.[9] However, to confirm the specificity of this staining pattern, several controls are recommended.

  • Negative Control: Incubate a sample with the secondary antibody only to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a non-immune IgG from the same host species and at the same concentration as the primary antibody to assess non-specific binding of the primary antibody.[8]

  • Blocking Peptide: Pre-incubating the primary antibody with a blocking peptide corresponding to its epitope should abolish the specific staining.[9][10][11] This is a strong indicator of antibody specificity.

  • Positive Control: Use a tissue or cell line known to express this compound to validate your protocol and antibody performance.[12] For example, heart and brain tissues are known to express Cx45.

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for this compound immunofluorescence?

A1: The optimal fixation method can depend on the sample type (cells vs. tissue) and the specific antibody being used.

  • For Cryosections: A common method is fixation with cold methanol (-20°C) for 20 minutes.[13]

  • For Cultured Cells: Fixation with 95% ethanol (B145695) and 5% acetic acid at -20°C for 10 minutes has been reported.[14]

  • Paraffin-Embedded Tissue: Formalin fixation is standard for paraffin (B1166041) embedding, but this often necessitates an antigen retrieval step to unmask the Cx45 epitope.[4]

Q2: Do I need to perform antigen retrieval for this compound staining?

A2: Antigen retrieval is generally not required for fresh frozen sections fixed with organic solvents like methanol or acetone.[15] However, it is often a critical step for formalin-fixed, paraffin-embedded (FFPE) tissues to reverse the cross-linking caused by formaldehyde and expose the antigenic sites.[4]

Q3: What are the recommended antigen retrieval buffers and conditions for this compound?

A3: The optimal antigen retrieval buffer and conditions should be determined empirically.

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method.[4] Commonly used buffers include:

    • Sodium Citrate buffer (10 mM, pH 6.0)[5][7][15]

    • Tris-EDTA buffer (pH 9.0)[15][16]

  • Heating is typically done at 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[4][15]

Q4: What are typical antibody dilutions for this compound immunofluorescence?

A4: Antibody dilutions should be optimized for each new antibody and experimental setup. Always refer to the manufacturer's datasheet as a starting point.

Antibody TypeTypical Starting Dilution Range
Polyclonal1:100 - 1:1000[12]
Monoclonal1:1000 and higher[12]

A titration experiment is recommended to determine the optimal dilution that provides a strong signal with low background.[17]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of this compound in Cryosections

This protocol is adapted from a general method for staining connexins.[13]

  • Sectioning: Cut 6-8 µm thick cryosections and place them on positively charged slides. Store sections at -20°C for up to one month.[13]

  • Fixation: Immerse slides in -20°C methanol for 20 minutes.[13]

  • Rehydration: Air-dry slides for 20 minutes, then rehydrate in 1x Phosphate Buffered Saline (PBS).[13]

  • Blocking: Wash slides once with a blocking solution (e.g., PBS with 10% normal goat serum and 0.1% Triton X-100) and then incubate in the blocking solution for 1 hour at room temperature in a humidified chamber.[7][14]

  • Primary Antibody Incubation: Dilute the primary anti-Connexin 45 antibody in the blocking solution to its optimal concentration. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[7][13]

  • Washing: Wash the slides three times with the blocking solution.[13]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Apply to the sections and incubate for 1 hour at room temperature in the dark.[13]

  • Washing: Wash the slides three times with PBS.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslip with an anti-fade mounting medium and seal the edges.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Experimental_Workflow This compound Immunofluorescence Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_final Final Steps Tissue_Collection Tissue Collection Cryosectioning Cryosectioning (6-8 um) Tissue_Collection->Cryosectioning Fixation Fixation (-20C Methanol, 20 min) Cryosectioning->Fixation Blocking Blocking (10% Normal Serum, 1 hr) Fixation->Blocking Primary_Ab Primary Antibody Incubation (Anti-Cx45, 4C Overnight) Blocking->Primary_Ab Washing1 Wash x3 Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr RT) Washing2 Wash x3 Secondary_Ab->Washing2 Washing1->Secondary_Ab Counterstain Counterstain (DAPI) Washing2->Counterstain Mounting Mounting (Anti-fade medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for this compound Immunofluorescence Staining.

Troubleshooting_Logic Troubleshooting Logic for Weak/No Signal Start Weak or No Signal Check_Antibody Is Antibody Validated for IF? Is Dilution Optimal? Start->Check_Antibody Check_Fixation Was Fixation Appropriate? (e.g., not over-fixed) Check_Antibody->Check_Fixation Yes Solution_Antibody Solution: - Use validated antibody - Perform titration Check_Antibody->Solution_Antibody No Check_Perm Was Permeabilization Performed? Check_Fixation->Check_Perm Yes Solution_Fixation Solution: - Optimize fixation time/reagent Check_Fixation->Solution_Fixation No Check_AR Is Antigen Retrieval Needed/Optimal? (for FFPE) Check_Perm->Check_AR Yes Solution_Perm Solution: - Add permeabilization step (e.g., Triton X-100) Check_Perm->Solution_Perm No Solution_AR Solution: - Optimize HIER/PIER method Check_AR->Solution_AR No

Caption: Decision tree for troubleshooting weak or no Cx45 signal.

References

issues with connexin 45 expression vector cloning and expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cloning and expression of connexin 45 (Cx45) expression vectors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cloning Issues

Question: I am having trouble cloning the this compound coding sequence into my mammalian expression vector. What are some common pitfalls?

Answer: Cloning difficulties can arise from several factors, from the integrity of your insert and vector to the ligation and transformation steps. Here are some common issues and troubleshooting tips:

  • Restriction Digestion Failure: Ensure complete digestion of both your vector and insert. Some restriction enzymes are less efficient, and plasmid DNA can be resistant to cleavage. Consider sequential digestion instead of a double digest if you suspect enzyme incompatibility.

  • Incorrect Molar Ratios: The molar ratio of insert to vector is critical for successful ligation. A common starting point is a 3:1 molar ratio of insert to vector. You may need to optimize this ratio.

  • Ligation Problems: Ensure your T4 DNA ligase and buffer are active. Repeated freeze-thaw cycles can inactivate the ATP in the buffer. If you are still having issues, consider a new batch of ligase and buffer.

  • Transformation Inefficiency: The quality of your competent cells is crucial. Always run a positive control transformation with an uncut plasmid to verify the transformation efficiency of your cells.

Question: My this compound clone has incorrect or truncated inserts. What could be the cause?

Answer: Incorrect or truncated inserts can be due to several factors:

  • Nuclease Contamination: Contamination with endo- or exonucleases can degrade your DNA fragments. Use high-quality, nuclease-free reagents and sterile techniques.

  • "Star Activity" of Restriction Enzymes: Under non-optimal conditions, some restriction enzymes can exhibit "star activity," cleaving at non-canonical sites. Adhere strictly to the manufacturer's recommended reaction conditions.

  • PCR-related Errors: If you are amplifying the Cx45 coding sequence by PCR, the polymerase can introduce errors. Use a high-fidelity polymerase to minimize mutations.

Expression Issues

Question: I have successfully cloned this compound, but I am seeing low or no protein expression. What can I do?

Answer: Low or no expression of Cx45 can be due to a variety of factors related to the expression vector, host cell line, and protein characteristics.

  • Promoter Choice: The choice of promoter in your expression vector is critical. The human cytomegalovirus (CMV) immediate-early promoter, found in vectors like pcDNA3.1 and pCI-neo, is a strong constitutive promoter suitable for high-level expression in a wide range of mammalian cells.[1][2]

  • Codon Usage: The codon usage of the Cx45 gene may not be optimal for your chosen expression system. Codon optimization of the Cx45 sequence to match the codon bias of the host cells can significantly enhance protein expression.

  • Cell Line Selection: Different cell lines have varying efficiencies for protein expression. HeLa and HEK293 cells are commonly used for connexin expression studies.[3][4] Notably, HeLa cells endogenously express low levels of Cx45 mRNA.[3]

  • Protein Toxicity: Overexpression of some proteins can be toxic to host cells. If you observe poor cell health or death after transfection, consider using an inducible promoter system to control the timing and level of Cx45 expression.

Question: My expressed this compound protein appears to be mislocalized in the cell. What should I do?

Answer: this compound should primarily localize to the plasma membrane to form gap junctions. Mislocalization, such as cytoplasmic retention, can occur and may be cell-type dependent. For instance, in FS1 and TCam-2 cells, Cx45 has been observed primarily in the cytoplasm.[5]

  • Cell-Specific Factors: The machinery for protein trafficking and localization can differ between cell lines. You may need to test different cell types to find one that correctly processes and localizes Cx45.

  • Protein Folding and Stability: Misfolded proteins may be retained in the endoplasmic reticulum or cytoplasm. Ensure your cell culture conditions are optimal to support proper protein folding.

  • Interaction with Other Proteins: The localization of Cx45 can be influenced by its interaction with other proteins, including other connexins like Cx43.[6]

Quantitative Data

Table 1: Relative Expression Levels of this compound in Different Cell Lines (mRNA)

Cell LineThis compound (GJC1) Expression LevelReference
FS1 (human Sertoli cell line)Medium[5]
TCam-2 (human seminoma-like cell line)Low to Medium[5]
HeLaDetected[3]
HEK293Low levels of endogenous electrical coupling have been recorded, though Cx43 is more commonly detected.[4]

Experimental Protocols

Protocol 1: Cloning of this compound into a Mammalian Expression Vector (e.g., pcDNA3.1)
  • Amplification of Cx45 cDNA: Amplify the full-length coding sequence of human this compound from a suitable cDNA source using PCR with high-fidelity DNA polymerase. Design primers to introduce desired restriction sites (e.g., EcoRI and XhoI) for cloning into the multiple cloning site of pcDNA3.1.

  • Vector and Insert Preparation:

    • Digest the pcDNA3.1 vector and the purified PCR product with the selected restriction enzymes (e.g., EcoRI and XhoI).

    • Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector and insert at a 1:3 molar ratio.

    • Incubate with T4 DNA ligase at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli (e.g., DH5α).

    • Plate the transformed bacteria on LB agar (B569324) plates containing ampicillin (B1664943) (50-100 µg/ml) for selection.[2]

  • Clone Selection and Verification:

    • Pick individual colonies and grow them in liquid LB medium with ampicillin.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.

Protocol 2: Transient Transfection and Expression Analysis of this compound
  • Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or HeLa) in a 6-well plate such that they reach 70-90% confluency on the day of transfection.

  • Transfection:

    • For each well, dilute 2.5 µg of the Cx45 expression plasmid in a serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in a serum-free medium and incubate for 5 minutes.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add the DNA-transfection reagent complex to the cells.

  • Expression: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Western Blot Analysis:

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for this compound.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. A band at approximately 45 kDa should be observed.[5]

Protocol 3: Scrape-Loading Dye Transfer Assay for Functional Analysis

This assay assesses the functionality of gap junctions formed by the expressed this compound.

  • Cell Culture: Grow the Cx45-transfected cells to confluence in a petri dish.

  • Dye Loading:

    • Wash the cells with a buffer.

    • Add a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) to the cells.

    • Make a scrape across the cell monolayer with a scalpel or syringe needle to introduce the dye into the cells along the scrape line.

  • Dye Transfer: Incubate the cells for a short period (e.g., 2-10 minutes) to allow the dye to transfer to adjacent cells through functional gap junctions.

  • Imaging: Wash the cells to remove excess dye and visualize the dye spread using a fluorescence microscope. The extent of dye transfer away from the scrape line indicates the level of gap junctional intercellular communication.[7][8]

Visualizations

Cloning_Workflow cluster_prep Preparation cluster_assembly Assembly & Transformation cluster_verification Verification PCR Amplify Cx45 cDNA Digest_Insert Digest Cx45 PCR Product PCR->Digest_Insert Purify_Insert Purify Digested Insert Digest_Insert->Purify_Insert Digest_Vector Digest Expression Vector Purify_Vector Purify Digested Vector Digest_Vector->Purify_Vector Ligation Ligate Insert and Vector Purify_Insert->Ligation Purify_Vector->Ligation Transformation Transform E. coli Ligation->Transformation Plating Plate on Selective Media Transformation->Plating Colony_Screen Colony PCR / Miniprep Plating->Colony_Screen Sequencing Sanger Sequencing Colony_Screen->Sequencing Verified_Clone Verified Cx45 Clone Sequencing->Verified_Clone Expression_Analysis_Workflow cluster_transfection Transfection cluster_protein_analysis Protein Expression Analysis cluster_functional_assay Functional Analysis Cell_Culture Culture Mammalian Cells Transfection Transfect with Cx45 Vector Cell_Culture->Transfection Expression Incubate for Expression Transfection->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Dye_Transfer Scrape-Loading Dye Transfer Expression->Dye_Transfer Western_Blot Western Blot Cell_Lysis->Western_Blot Protein_Detection Detect Cx45 Protein Western_Blot->Protein_Detection Microscopy Fluorescence Microscopy Dye_Transfer->Microscopy Function_Assessment Assess Gap Junction Function Microscopy->Function_Assessment

References

Technical Support Center: Minimizing Off-Target Effects in Connexin 45 (GJA1) CRISPR Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during CRISPR-mediated editing of the Connexin 45 gene (GJA1).

Troubleshooting Guide

This guide addresses common issues encountered during this compound CRISPR experiments and provides solutions to mitigate off-target effects.

Issue Potential Cause Recommended Solution
High frequency of off-target mutations detected by NGS. 1. Suboptimal guide RNA (gRNA) design with poor specificity. 2. Use of wild-type Cas9 nuclease which has a higher tolerance for mismatches. 3. Prolonged expression of the CRISPR components.1. Redesign gRNAs: Use updated bioinformatic tools to predict and select gRNAs with the fewest potential off-target sites. Truncating gRNAs to 17-18 nucleotides can also enhance specificity. 2. Use a high-fidelity Cas9 variant: Employ engineered Cas9 nucleases like SpCas9-HF1, eSpCas9, or HiFi Cas9, which have reduced off-target activity. 3. Optimize delivery method: Deliver CRISPR components as ribonucleoprotein (RNP) complexes via electroporation for transient expression, rather than using plasmid DNA.
Inconsistent editing efficiency and off-target profiles across replicates. 1. Variable delivery efficiency of CRISPR components. 2. Cell-type specific responses to transfection or transduction.1. Standardize delivery protocol: Optimize and strictly adhere to the protocol for cell density, reagent concentrations, and instrument settings. 2. Cell line characterization: Ensure a stable and homogenous cell population. Perform preliminary experiments to determine the optimal delivery parameters for your specific cell type.
Off-target sites identified in functionally important genomic regions. The initial gRNA design did not account for potential off-targets in critical genes.1. Thorough bioinformatic analysis: Prior to experimentation, meticulously analyze predicted off-target sites for their location within or near genes, regulatory elements, or known disease-associated loci. 2. Select alternative gRNAs: Choose gRNAs that target a different region of the this compound gene and have a more favorable off-target profile.
Difficulty validating predicted off-target sites. 1. The prediction algorithm may have a high false-positive rate. 2. The off-target cleavage frequency is below the detection limit of the validation assay.1. Use multiple prediction tools: Cross-reference the output of several off-target prediction algorithms to identify high-confidence potential sites. 2. Employ highly sensitive detection methods: Use unbiased, genome-wide methods like GUIDE-seq or CIRCLE-seq to empirically identify off-target sites in your experimental system.[1][2][3][4][5][6][7][8][9][10]

Frequently Asked Questions (FAQs)

1. How do I design the best gRNA for targeting this compound with minimal off-target effects?

Effective gRNA design is crucial for minimizing off-target cleavage.[11][12] For targeting this compound (GJA1), consider the following:

  • Utilize Design Tools: Employ up-to-date online design tools that use sophisticated algorithms to predict on-target efficacy and potential off-target sites.[11][12] Some tools can also factor in chromatin accessibility to improve guide performance.

  • Specificity Scoring: Prioritize gRNAs with the highest specificity scores. These scores are calculated based on the number and location of mismatches to potential off-target sites in the genome.

  • Truncated gRNAs: Consider using truncated gRNAs (17-18 nucleotides instead of the standard 20) as they can decrease tolerance for mismatches, thereby reducing off-target effects without significantly compromising on-target efficiency.[13]

  • Avoid Common Off-Target Motifs: Be aware of and avoid gRNA sequences that are known to have a higher propensity for off-target binding.

2. Which Cas9 variant is best for editing this compound?

While wild-type SpCas9 is effective, several high-fidelity Cas9 variants have been engineered to reduce off-target effects.[6][11][14][15][16][17][18][19] For precise editing of this compound, consider:

  • SpCas9-HF1: A high-fidelity variant with four amino acid substitutions that reduce nonspecific DNA contacts.[15][16] It maintains high on-target activity for most gRNAs while dramatically reducing off-target events.[15]

  • eSpCas9(1.1): An enhanced specificity variant that also shows a significant reduction in off-target cleavage.

  • HiFi Cas9: A rationally engineered variant with improved specificity.[6][11][17]

The choice of variant may depend on the specific gRNA sequence and the experimental context. It is advisable to test a couple of high-fidelity variants in parallel with wild-type Cas9 in a pilot experiment.

Quantitative Comparison of High-Fidelity Cas9 Variants (Representative Data)

Cas9 VariantRelative On-Target Activity (%)Reduction in Off-Target Events (%)Reference
Wild-type SpCas91000-
SpCas9-HF185-100>90[15][16]
eSpCas9(1.1)80-95>85
HiFi Cas990-100>95[6][11][17]

Note: This table presents representative data based on published studies. Actual performance may vary depending on the target site, gRNA, and experimental conditions.

3. What is the best method to deliver CRISPR components for this compound editing to minimize off-target effects?

The delivery method significantly influences the duration of CRISPR component activity, which in turn affects off-target cleavage.[3][14][15][20][21][22]

  • Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and gRNA as a pre-complexed RNP is the preferred method for minimizing off-target effects.[3][14] The RNP complex is active immediately upon entering the cell and is rapidly degraded, leading to a transient editing window.[3][14] Electroporation is a common and efficient method for RNP delivery.

  • mRNA Delivery: Delivering Cas9 as mRNA also results in transient expression compared to plasmid DNA.

  • Plasmid DNA Delivery: This method leads to sustained expression of the Cas9 and gRNA, increasing the likelihood of off-target editing and is therefore not recommended when specificity is a primary concern.[14]

4. How can I experimentally detect off-target effects after editing this compound?

Empirical validation of off-target effects is a critical step. Several unbiased, genome-wide methods are available:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at the sites of double-strand breaks (DSBs).[1][2][16][23] Subsequent sequencing identifies both on- and off-target cleavage sites.[1][2][16][23]

  • CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method that identifies Cas9 cleavage sites on purified genomic DNA.[3][4][5][6][7][8][9][10] It can detect a broader range of off-target sites, including those that may occur at a very low frequency in cells.[3][4][5][6][7][8][9][10]

Workflow for Off-Target Effect Analysis

OffTargetWorkflow cluster_design gRNA Design & Selection cluster_editing CRISPR Experiment cluster_detection Off-Target Detection gRNA_design In silico gRNA Design (e.g., for this compound) off_target_prediction Off-Target Prediction gRNA_design->off_target_prediction gRNA_selection Select gRNA with Best Specificity Score off_target_prediction->gRNA_selection component_prep Prepare CRISPR Components (e.g., HiFi Cas9 RNP) gRNA_selection->component_prep delivery Deliver to Target Cells (e.g., Electroporation) component_prep->delivery editing Genomic Editing of This compound delivery->editing gDNA_isolation Isolate Genomic DNA editing->gDNA_isolation guide_seq GUIDE-seq gDNA_isolation->guide_seq circle_seq CIRCLE-seq gDNA_isolation->circle_seq ngs Next-Generation Sequencing guide_seq->ngs circle_seq->ngs analysis Bioinformatic Analysis of Off-Target Sites ngs->analysis

Caption: Experimental workflow for minimizing and detecting off-target effects.

Experimental Protocols

Protocol 1: GUIDE-seq for Off-Target Profiling of this compound Editing

This protocol is adapted for a typical experiment targeting the human this compound (GJA1) gene in a relevant cell line (e.g., HEK293T or a cardiac cell line).

Materials:

  • HEK293T cells

  • High-fidelity Cas9 nuclease

  • Custom synthesized gRNA targeting this compound

  • GUIDE-seq dsODN tag

  • Transfection reagent (e.g., for RNP delivery via electroporation)

  • Genomic DNA purification kit

  • Reagents for NGS library preparation

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to the appropriate confluency.

    • Prepare the RNP complex by incubating the high-fidelity Cas9 protein with the this compound-targeting gRNA.

    • Co-transfect the cells with the RNP complex and the GUIDE-seq dsODN tag using an optimized electroporation protocol.

    • Culture the cells for 3 days post-transfection.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity and integrity.

  • GUIDE-seq Library Preparation:

    • Fragment the genomic DNA to an average size of 500 bp using sonication.

    • Perform end-repair and A-tailing of the DNA fragments.

    • Ligate adapters containing unique molecular identifiers (UMIs).

    • Use a two-step PCR process to amplify the dsODN-tagged genomic DNA fragments. The first PCR uses primers specific to the dsODN tag and the adapter. The second PCR adds sequencing indices.

  • Next-Generation Sequencing:

    • Pool the libraries and perform paired-end sequencing on an Illumina platform.

  • Data Analysis:

    • Use a dedicated bioinformatic pipeline to align the sequencing reads to the reference genome.

    • Identify genomic locations with a high number of reads corresponding to the integrated dsODN tag. These represent the on- and off-target cleavage sites.

Protocol 2: CIRCLE-seq for In Vitro Off-Target Identification for this compound

This protocol outlines the in vitro identification of off-target sites for a this compound-targeting gRNA.

Materials:

  • High-quality genomic DNA from a relevant cell line

  • High-fidelity Cas9 nuclease

  • Custom synthesized gRNA targeting this compound

  • Enzymes for DNA fragmentation, ligation, and exonuclease treatment

  • Reagents for NGS library preparation

Procedure:

  • Genomic DNA Preparation and Circularization:

    • Fragment high-molecular-weight genomic DNA to a size of approximately 300 bp.

    • Perform end-repair and A-tailing.

    • Ligate the DNA fragments to themselves under dilute conditions to favor intramolecular circularization.

    • Treat with exonucleases to remove any remaining linear DNA.

  • In Vitro Cleavage Reaction:

    • Incubate the circularized genomic DNA with the pre-assembled high-fidelity Cas9-gRNA RNP complex targeting this compound. This will linearize the circular DNA at on- and off-target sites.

  • Library Preparation and Sequencing:

    • Ligate sequencing adapters to the ends of the linearized DNA fragments.

    • Amplify the adapter-ligated fragments by PCR.

    • Perform paired-end sequencing on an Illumina platform.

  • Data Analysis:

    • Use a specialized bioinformatic pipeline to map the sequencing reads to the reference genome and identify the precise locations of Cas9-mediated cleavage.

Signaling Pathways and Logical Relationships

Logical Flow for Minimizing Off-Target Effects

MinimizeOffTarget cluster_strategy Strategy cluster_execution Execution cluster_outcome Outcome gRNA_design Optimize gRNA Design in_silico_tools Use In Silico Prediction Tools gRNA_design->in_silico_tools cas9_selection Select High-Fidelity Cas9 Variant hf_cas9 e.g., SpCas9-HF1, HiFi Cas9 cas9_selection->hf_cas9 delivery_method Choose Transient Delivery Method rnp_delivery e.g., RNP Electroporation delivery_method->rnp_delivery reduced_off_target Minimized Off-Target Effects in_silico_tools->reduced_off_target hf_cas9->reduced_off_target rnp_delivery->reduced_off_target

Caption: A logical diagram illustrating the key strategies to minimize off-target effects.

References

dealing with embryonic lethality of connexin 45 knockout mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with connexin 45 (Cx45) knockout mice, a model known for its embryonic lethality. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound (Cx45) homozygous knockout embryos die?

A1: Complete knockout of the Gjc1 gene, which encodes for this compound, results in embryonic lethality between embryonic day 9.5 (E9.5) and E10.5.[1][2] This is a well-documented and expected outcome due to severe cardiovascular defects that arise during development.

Q2: What are the specific defects causing the embryonic lethality in Cx45 knockout mice?

A2: The embryonic lethality is primarily caused by two major cardiovascular issues:

  • Defective Vascular Development: Cx45 is crucial for the proper formation and maturation of blood vessels. Knockout embryos exhibit impaired remodeling of the primitive vascular network and a failure to form a smooth muscle layer around major arteries.[1][2] This leads to fragile and dysfunctional blood vessels.

  • Cardiac Abnormalities: Cx45 plays a vital role in early heart development. Its absence leads to a failure in the formation of the endocardial cushions, which are precursors to the heart valves and septa.[3] This results in severe structural heart defects and subsequent heart failure.

Q3: Is there a way to study the function of Cx45 in later development or in adult mice?

A3: Yes, the embryonic lethality of a full knockout can be circumvented using a conditional knockout strategy. This is most commonly achieved using the Cre-LoxP system. By generating mice with loxP sites flanking the Cx45 gene ("floxed" mice), you can then cross them with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. This allows for the deletion of Cx45 in specific cell types or at specific times, enabling the study of its function in viable animals.[4][5]

Q4: I have generated a cardiac-specific Cx45 knockout. Why are the embryos still dying?

A4: Even with a cardiac myocyte-specific deletion of Cx45 (e.g., using an α-actin-Cre driver), embryonic lethality is still observed at a similar time point (around E10.5) as the full knockout.[4][5] This is because Cx45 function within the cardiomyocytes themselves is essential for establishing the first heart contractions and proper conduction.[4][5] However, in these conditional knockouts, the endocardial cushion defect is often not observed, indicating that Cx45 in other cell types (like the endocardium) is responsible for that specific aspect of development.[4]

Q5: What signaling pathways are affected by the loss of Cx45, leading to these defects?

A5: Two key signaling pathways have been identified to be disrupted in Cx45 knockout embryos:

  • Transforming Growth Factor-beta (TGF-β) Signaling: Cx45 is implicated in the proper signaling of TGF-β, which is essential for the differentiation of vascular smooth muscle cells.[1][2] The lack of a smooth muscle layer around arteries in knockout mice is linked to defects in this pathway.

  • Ca2+/Calcineurin/NF-ATc1 Signaling: This pathway is crucial for the epithelial-mesenchymal transformation (EMT) process that forms the endocardial cushions. In Cx45 knockout hearts, the activation of NF-ATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) is disrupted, leading to the failure of endocardial cushion formation.[3][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Cx45 knockout mice.

Problem Possible Cause Troubleshooting Steps
No homozygous knockout embryos found after E10.5 This is the expected phenotype due to embryonic lethality.- Confirm the timing of embryonic death by harvesting embryos at earlier time points (e.g., E8.5, E9.5, E10.5).- To study Cx45 function post-E10.5, you must use a conditional knockout approach.
Variability in the severity of the phenotype in conditional knockouts Incomplete or mosaic Cre-mediated recombination.- Verify the efficiency and specificity of your Cre driver line using a reporter mouse strain (e.g., Rosa26-lacZ or Rosa26-YFP).- Ensure consistent breeding strategies and genetic backgrounds.
Difficulty confirming the absence of Cx45 protein in knockout tissues Low abundance of the protein or issues with antibody specificity.- Use a validated antibody for Western blotting or immunohistochemistry.- Include positive and negative controls (wild-type and heterozygous littermates).- Consider using RT-qPCR to confirm the absence of Cx45 mRNA.
Unexpected phenotypes in adult conditional knockout mice Off-target effects of Cre recombinase or the essential role of Cx45 in the targeted cell type in adults.- Use an inducible Cre-LoxP system (e.g., tamoxifen-inducible CreERT2) to control the timing of the knockout.- Carefully characterize the phenotype and compare it to control mice (floxed mice without Cre).

Quantitative Data Summary

Genotype Phenotype Survival Key Quantitative Observations
Cx45-/- (Full Knockout) Severe cardiovascular defects, including failed vascular remodeling and absent endocardial cushions.Embryonic lethal between E9.5 and E10.5.[1][2]Widespread apoptosis throughout the embryo.[1][2]
Cx45flox/flox; α-actin-Cre (Cardiac Myocyte-specific Knockout) Conduction block in the heart.Embryonic lethal around E10.5.[4][5]Endocardial cushion development is not disrupted, unlike the full knockout.[4]
Cx45flox/flox; Nestin-Cre (Neural Progenitor-specific Knockout) Reduced proliferation of transit-amplifying precursor cells in the subventricular zone.Viable, allows for postnatal analysis.~30% reduction in Mash1/BrdU-double positive cells.[7]
Cx45flox/flox; αMyHC-CreERT2 (Inducible Adult Cardiomyocyte Knockout) Impaired atrioventricular nodal conduction.Viable in adulthood.[8]~70% post-transcriptional reduction of co-expressed Cx30.2 protein.[8]

Experimental Protocols

Generation of Cx45 Floxed Mice using CRISPR/Cas9

This protocol provides a general workflow for generating a conditional knockout mouse model for Cx45.

G cluster_0 Design and Preparation cluster_1 Zygote Injection/Electroporation cluster_2 Generation of Founder Mice cluster_3 Breeding and Colony Establishment Design gRNAs Design guide RNAs (gRNAs) targeting introns flanking the Cx45 coding exon(s). Design Donor DNA Design single-stranded oligo-deoxynucleotide (ssODN) donor templates containing loxP sites and homology arms. Design gRNAs->Design Donor DNA Prepare Reagents Synthesize gRNAs, ssODNs, and obtain high-fidelity Cas9 nuclease. Design Donor DNA->Prepare Reagents Harvest Zygotes Harvest fertilized zygotes from superovulated female mice. Microinjection Microinject the Cas9/gRNA/ssODN mixture into the pronucleus or cytoplasm of the zygotes. Harvest Zygotes->Microinjection Electroporation Alternatively, use electroporation to deliver the reagents into the zygotes. Harvest Zygotes->Electroporation Implant Embryos Transfer the manipulated embryos into pseudopregnant female mice. Birth of Pups Allow the pregnancies to proceed to term. Implant Embryos->Birth of Pups Genotyping Genotype the resulting pups by PCR and sequencing to identify founder mice with correctly inserted loxP sites. Birth of Pups->Genotyping Breed Founders Breed founder mice with wild-type mice to establish germline transmission. Establish Floxed Line Intercross heterozygous offspring to generate homozygous Cx45 floxed mice (Cx45flox/flox). Breed Founders->Establish Floxed Line

Workflow for generating Cx45 floxed mice.
Analysis of Cardiovascular Defects in Embryos

This protocol outlines the key steps for analyzing the heart and vascular defects in Cx45 knockout embryos.

G Timed Matings Set up timed matings of heterozygous (Cx45+/-) or conditional knockout mice. Embryo Harvesting Harvest embryos at specific time points (e.g., E9.5, E10.5). Timed Matings->Embryo Harvesting Gross Morphology Examine embryos for gross morphological defects (e.g., hemorrhage, edema). Embryo Harvesting->Gross Morphology Fixation Fix embryos in 4% paraformaldehyde (PFA). Gross Morphology->Fixation Histological Analysis Embed embryos in paraffin (B1166041) or OCT, section, and perform Hematoxylin and Eosin (H&E) staining. Fixation->Histological Analysis Immunohistochemistry Perform immunohistochemistry for specific markers (e.g., smooth muscle actin, endothelial markers). Fixation->Immunohistochemistry TUNEL Assay Perform TUNEL assay to detect apoptosis. Fixation->TUNEL Assay Data Analysis Quantify defects (e.g., vessel wall thickness, heart chamber size) and apoptosis levels. Histological Analysis->Data Analysis Immunohistochemistry->Data Analysis TUNEL Assay->Data Analysis

Protocol for analyzing embryonic cardiovascular defects.

Signaling Pathways

TGF-β Signaling in Vascular Smooth Muscle Development

The absence of Cx45 disrupts TGF-β signaling, which is critical for the differentiation of mesenchymal cells into vascular smooth muscle cells. This leads to the failure of smooth muscle layer formation around developing arteries.

G cluster_0 TGF-β Signaling Pathway cluster_1 TGFb TGF-β Ligand TGFbR TGF-β Receptor Complex TGFb->TGFbR SMADs SMAD 2/3 Phosphorylation TGFbR->SMADs SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Transcription of Smooth Muscle Genes (e.g., α-SMA, SM22α) Cx45 This compound Cx45->TGFbR Modulates Signaling

Role of Cx45 in TGF-β signaling for smooth muscle development.
Calcineurin/NF-ATc1 Signaling in Endocardial Cushion Development

Cx45-mediated gap junctional communication is necessary for the proper Ca2+ signaling that activates calcineurin. Calcineurin then dephosphorylates NF-ATc1, allowing it to translocate to the nucleus and initiate the transcription of genes required for the epithelial-mesenchymal transformation (EMT) that forms the endocardial cushions.

G cluster_0 Calcineurin/NF-ATc1 Signaling Pathway cluster_1 Ca_signal Intracellular Ca2+ Signal Calcineurin Calcineurin Ca_signal->Calcineurin Activates NFATc1_P NF-ATc1-P (Inactive) in Cytoplasm Calcineurin->NFATc1_P Dephosphorylates NFATc1 NF-ATc1 (Active) NFATc1_P->NFATc1 Nucleus Nucleus NFATc1->Nucleus Translocation EMT_genes Transcription of EMT Genes Cushion Endocardial Cushion Formation EMT_genes->Cushion Cx45_GJ This compound Gap Junctions Cx45_GJ->Ca_signal Propagates

Cx45 in Calcineurin/NF-ATc1 signaling for heart development.

References

Technical Support Center: Controlling for Connexin 45 Hemichannel Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for connexin 45 (Cx45) hemichannel activity in experimental settings. This resource offers troubleshooting advice and frequently asked questions to address specific challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control for Cx45 hemichannel activity?

A1: Controlling for Cx45 hemichannel activity typically involves a multi-pronged approach that includes pharmacological inhibition, modulation of the extracellular environment, genetic manipulation, and specific electrophysiological protocols. Pharmacological agents can block channel activity, while altering extracellular calcium concentrations can modulate gating.[1][2][3] Genetic approaches, such as siRNA/shRNA knockdown or the use of knockout models, provide specificity.[4][5] Electrophysiological techniques allow for the direct measurement and characterization of hemichannel currents.[2][3][6]

Q2: How can I pharmacologically inhibit Cx45 hemichannels and what are the important considerations?

A2: Several compounds can inhibit Cx45 hemichannels, though specificity can be a concern. It is crucial to use these inhibitors at appropriate concentrations and to include proper controls to account for off-target effects. Some commonly used inhibitors are listed in the table below. Mimetic peptides that target specific extracellular loops of Cx45 offer higher specificity compared to broad-spectrum blockers.[7][8] For instance, a Cx45 mimetic peptide has been shown to reduce ATP release from urothelial cells.[7]

Q3: What is the role of extracellular calcium in regulating Cx45 hemichannel activity?

A3: Extracellular calcium ([Ca2+]o) is a critical regulator of Cx45 hemichannel activity. Lowering [Ca2+]o to micromolar or nanomolar levels typically increases the open probability of Cx45 hemichannels.[1][2][6] Conversely, physiological millimolar concentrations of [Ca2+]o keep the hemichannels predominantly in a closed state.[2] This property is often exploited experimentally to induce and study hemichannel opening. Experiments performed in Ca2+-free or low Ca2+ external solutions can activate membrane currents attributable to Cx45 hemichannels.[2]

Q4: How can I distinguish between Cx45 hemichannel and pannexin 1 (Panx1) channel activity?

A4: Differentiating between Cx45 hemichannels and Panx1 channels can be challenging due to overlapping pharmacological profiles and functional similarities. However, several strategies can be employed. Pannexins are generally insensitive to changes in extracellular Ca2+ that gate connexin hemichannels.[6] Specific inhibitors, such as the Cx43-targeting peptide Gap19 (which may have some cross-reactivity or provide a basis for designing Cx45-specific peptides) and probenecid (B1678239) for Panx1, can be used.[6] Additionally, their single-channel conductances differ, with Panx1 channels generally exhibiting larger conductances than Cx45 hemichannels.[6]

Q5: What are the key considerations for measuring Cx45 hemichannel activity using electrophysiology?

A5: Whole-cell patch-clamp is a standard technique to record Cx45 hemichannel currents (Ihc). A key consideration is the composition of the extracellular solution, particularly the concentration of divalent cations like Ca2+.[2][3] To elicit Ihc, [Ca2+]o is often lowered.[2][3] Voltage protocols are also important, as Cx45 hemichannels exhibit voltage-dependent gating, typically activating at positive membrane potentials.[3][9] It is crucial to use non-transfected or control cells to subtract any background currents.[2][3]

Q6: Can calcium imaging be used to assess Cx45 hemichannel activity?

A6: Yes, calcium imaging is a valuable tool. Cx45 hemichannels are permeable to Ca2+, and their opening can lead to an influx of extracellular Ca2+, resulting in an increase in intracellular calcium concentration ([Ca2+]i).[10] This can be monitored using fluorescent calcium indicators. This method provides a functional readout of hemichannel activity in a population of cells.[10]

Q7: What genetic tools are available to study Cx45 hemichannels?

A7: Genetic tools offer a high degree of specificity for studying Cx45. These include:

  • siRNA/shRNA: Small interfering RNAs or short hairpin RNAs can be used to transiently or stably knock down the expression of the GJC1 gene, which encodes Cx45. This allows for a comparison between cells with reduced Cx45 levels and control cells.

  • CRISPR/Cas9: This technology can be used to create cell lines with a permanent knockout of the Cx45 gene.[11]

  • Knockout Mouse Models: Conditional and germline Cx45 knockout mice have been generated.[4][5] These models are invaluable for studying the physiological roles of Cx45 in vivo, though it's important to note that global knockout is embryonically lethal.[5] Inducible knockout systems can circumvent this issue.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No detectable hemichannel currents in electrophysiology recordings. 1. Extracellular Ca2+ concentration is too high. 2. Low expression of Cx45 in the chosen cell line. 3. Voltage protocol is not optimal for activating Cx45 hemichannels.1. Lower the extracellular Ca2+ concentration to the low micromolar or nanomolar range.[2][3] 2. Verify Cx45 expression using Western blot or qPCR. Consider using a cell line with stable overexpression of Cx45. 3. Apply depolarizing voltage steps, as Cx45 hemichannels typically activate at positive membrane potentials.[3]
High background signal in calcium imaging experiments. 1. Other calcium-permeable channels are being activated. 2. Suboptimal dye loading or phototoxicity.1. Use specific inhibitors for other potential calcium channels expressed in your cells. 2. Optimize the concentration and incubation time for the calcium indicator. Reduce laser power or exposure time to minimize phototoxicity.
Inhibitor has no effect on observed channel activity. 1. Inhibitor concentration is too low. 2. The observed activity is not mediated by Cx45 hemichannels. 3. Inhibitor is not stable under experimental conditions.1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Use a combination of approaches (e.g., genetic knockdown) to confirm the involvement of Cx45.[12] 3. Check the stability and proper storage of the inhibitor. Prepare fresh solutions for each experiment.
Difficulty distinguishing Cx45 hemichannels from Panx1 channels. Overlapping pharmacology and functional characteristics.1. Exploit the differential sensitivity to extracellular Ca2+. Panx1 channels are largely insensitive. 2. Use the most specific blockers available for each channel type (e.g., mimetic peptides for connexins, probenecid for Panx1). 3. If possible, perform single-channel recordings to distinguish based on conductance.[6]

Quantitative Data Summary

Table 1: Pharmacological Inhibitors of this compound Hemichannels

InhibitorTarget(s)Effective ConcentrationNotes
Cx45 mimetic peptide Cx451-100 µMOffers high specificity by targeting an extracellular loop of Cx45.[7]
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) Cx45, other connexins, IP3 receptors, TRP channels50-100 µMBroad-spectrum inhibitor with multiple off-target effects.[13][14]
Heptanol Gap junctions and hemichannels1-3 mMNon-specific alcohol that affects membrane fluidity.[3]
18α-glycyrrhetinic acid Gap junctions and hemichannels10-50 µMNon-specific inhibitor with known side effects.[3]
Mefloquine (B1676156) Primarily Cx36 and Cx50, but can affect other connexins at higher concentrations.Varies by connexin subtypeUse with caution and at the lowest effective concentration.[13]

Experimental Protocols

Detailed Methodology: Electrophysiological Recording of Cx45 Hemichannel Currents

This protocol describes the whole-cell patch-clamp recording of Cx45 hemichannel currents in a heterologous expression system (e.g., HeLa or HEK293 cells transfected with Cx45).

1. Cell Preparation:

  • Culture cells expressing Cx45 on glass coverslips suitable for microscopy and electrophysiology.

  • Use a fluorescent marker (e.g., co-transfected GFP) to identify transfected cells.

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 0.5 CaCl2, 4 MgATP, 0.3 Na2GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2 (for control), 1 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Low-Ca2+ External Solution (in mM): 140 NaCl, 4 KCl, 0.02 CaCl2 (or Ca2+-free with 1 mM EGTA), 1 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a negative potential (e.g., -40 mV) where Cx45 hemichannel activity is minimal.

  • Perfuse the cell with the control external solution (2 mM Ca2+) to establish a baseline recording.

  • Switch to the low-Ca2+ external solution to induce the opening of Cx45 hemichannels.

4. Voltage Protocol and Data Acquisition:

  • Apply a series of voltage steps from a holding potential of -40 mV to test potentials ranging from -80 mV to +80 mV in 20 mV increments.

  • Record the resulting membrane currents using an appropriate amplifier and data acquisition software.

  • To isolate the hemichannel current, perform a subtraction of the currents recorded in the control (high Ca2+) solution from those recorded in the low-Ca2+ solution.

5. Data Analysis:

  • Generate current-voltage (I-V) relationships for the peak and steady-state hemichannel currents.

  • Analyze the voltage- and time-dependence of channel activation and deactivation.

  • Calculate the whole-cell conductance from the slope of the I-V curve.

Visualizations

Signaling_Pathway_Cx45_Regulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Low_Ca2+ Low Extracellular Ca2+ Cx45_HC Cx45 Hemichannel Low_Ca2+->Cx45_HC Promotes Opening High_Ca2+ High Extracellular Ca2+ High_Ca2+->Cx45_HC Promotes Closing Ca_Influx Ca2+ Influx Cx45_HC->Ca_Influx Permeation ATP_Release ATP Release Cx45_HC->ATP_Release Permeation Downstream Downstream Signaling Ca_Influx->Downstream ATP_Release->Downstream Experimental_Workflow_Cx45_vs_Panx1 start Start: Observe Hemichannel-like Activity ca_sensitivity Test Extracellular Ca2+ Sensitivity start->ca_sensitivity pharma Apply Specific Inhibitors ca_sensitivity->pharma Sensitive panx1_path Panx1-mediated Activity ca_sensitivity->panx1_path Insensitive mimetic Cx45 mimetic peptide pharma->mimetic probenecid Probenecid pharma->probenecid cx45_path Cx45-mediated Activity other_path Other Channel Activity mimetic->cx45_path Inhibited mimetic->other_path Not Inhibited probenecid->panx1_path Inhibited probenecid->other_path Not Inhibited Logical_Relationship_Cx45_Panx1 Cx45 This compound Hemichannel - Forms gap junctions - Gated by extracellular Ca2+ - Smaller single-channel conductance - Blocked by mimetic peptides Shared Shared Properties - Form large-pore channels - Mediate ATP release - Permeable to ions and small molecules - Blocked by some non-specific inhibitors Cx45->Shared Panx1 Pannexin 1 Channel - Does not form gap junctions - Insensitive to extracellular Ca2+ - Larger single-channel conductance - Blocked by probenecid Panx1->Shared

References

challenges in distinguishing connexin 45 from other connexins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of specifically identifying and characterizing Connexin 45 (Cx45) in the presence of other connexin family members.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate this compound from other connexins?

Distinguishing this compound (Cx45) from other connexins, particularly Connexin 43 (Cx43), presents several challenges due to the inherent similarities within the connexin protein family. Key difficulties include:

  • High Sequence Homology: Connexins are a family of over 20 proteins with conserved structures, which can lead to antibody cross-reactivity.[1]

  • Similar Molecular Weights: Several connexins have predicted molecular weights close to that of Cx45, making definitive identification by SDS-PAGE alone difficult. Post-translational modifications, such as phosphorylation, can further alter the apparent molecular weight of connexins on a Western blot, causing bands to overlap.[2][3]

  • Antibody Specificity: There have been documented cases of commercial antibodies marketed as specific for Cx45 cross-reacting with other connexins, most notably Cx43.[2][4] This can lead to false-positive results and misinterpretation of expression patterns.

  • Co-expression and Heteromeric Channels: Cx45 is often co-expressed with other connexins in the same cells and can form heteromeric (mixed) connexons and heterotypic (different connexons in adjoining cells) channels with them, such as with Cx43.[5][6][7] This co-localization and physical interaction can complicate immunoprecipitation and immunofluorescence experiments.

Q2: My Western blot shows a band at an unexpected molecular weight for Cx45. What could be the cause?

Several factors can cause the apparent molecular weight of Cx45 on a Western blot to differ from its predicted molecular weight of approximately 45 kDa:

  • Post-Translational Modifications (PTMs): Phosphorylation, ubiquitination, and SUMOylation can alter the migration of proteins on SDS-PAGE.[3] While less extensively studied for Cx45 compared to Cx43, these modifications can lead to shifts in the observed band size.

  • Splice Variants: Although less common for connexins, the existence of different protein isoforms arising from alternative splicing could result in bands of different sizes.

  • Protein Degradation: If samples are not handled properly with protease inhibitors, degradation of Cx45 can lead to the appearance of lower molecular weight bands.

  • Antibody Cross-Reactivity: The antibody may be binding to another protein with a similar epitope, which could be another connexin or an unrelated protein.[4]

Q3: I am seeing diffuse or multiple bands for connexins on my Western blot. How can I resolve this?

Diffuse or multiple banding patterns for connexins, especially Cx43, are commonly observed and can be attributed to:

  • Phosphorylation States: Cx43, in particular, is known to exist in multiple phosphorylated states, which results in a characteristic pattern of multiple bands on a Western blot.[2][3]

  • Protein Overload: Loading too much protein onto the gel can lead to band smearing and a loss of resolution.

  • Sample Preparation: Incomplete denaturation of samples can result in protein aggregates that do not migrate properly. Ensure samples are adequately heated in Laemmli buffer.

To address these issues, consider running positive controls with known phosphorylation states, optimizing the amount of protein loaded, and ensuring complete sample denaturation.

Troubleshooting Guides

Western Blotting

Problem: Weak or no signal for Cx45.

Possible Cause Troubleshooting Steps
Low Protein Abundance Increase the amount of total protein loaded per well. Consider using a positive control lysate from a cell line or tissue known to express Cx45.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of Cx45.
Suboptimal Antibody Concentration Titrate the primary antibody concentration. An overnight incubation at 4°C may enhance the signal.
Inactive Antibody Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles.

Problem: High background or non-specific bands.

Possible Cause Troubleshooting Steps
Antibody Cross-Reactivity Use a knockout-validated antibody for Cx45 if available.[8] Perform peptide blocking by pre-incubating the antibody with the immunizing peptide to confirm band specificity.[9]
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding.
Immunofluorescence (IF)

Problem: Difficulty in distinguishing Cx45 from co-localized connexins (e.g., Cx43).

Possible Cause Troubleshooting Steps
Antibody Cross-Reactivity Use highly specific monoclonal antibodies that have been validated for IF. Test antibodies on single-connexin-expressing cell lines to confirm specificity.[10]
Spectral Overlap of Fluorophores When performing double-labeling, choose fluorophores with distinct emission spectra to minimize bleed-through. Use sequential scanning on the confocal microscope.
Suboptimal Image Acquisition Use a high-resolution confocal microscope to resolve individual gap junction plaques.
Co-localization Analysis Employ quantitative co-localization analysis software to determine the degree of overlap between Cx45 and other connexin signals.
Co-Immunoprecipitation (Co-IP)

Problem: Failure to co-immunoprecipitate Cx45 with a known interacting partner.

Possible Cause Troubleshooting Steps
Weak or Transient Interaction Use a cross-linking agent to stabilize the protein-protein interaction before cell lysis.
Harsh Lysis Conditions Use a milder lysis buffer that preserves protein complexes. Avoid harsh detergents and high salt concentrations.
Antibody Obscuring the Binding Site Use an antibody that targets a region of the bait protein that is not involved in the interaction with the prey protein.
Low Abundance of the Complex Increase the amount of starting material (cell lysate).

Quantitative Data Summary

Table 1: Apparent Molecular Weights of Common Connexins on SDS-PAGE

ConnexinPredicted Molecular Weight (kDa)Apparent Molecular Weight on SDS-PAGE (kDa)Notes
Cx45 ~4545 - 47Can appear as a single band.[2][9]
Cx43 ~4341 - 47Often appears as multiple bands due to different phosphorylation states.[2][3]
Cx40 ~40~42Typically observed as a single band.
Cx37 ~37~39May show non-specific bands at higher molecular weights.
Cx36 ~36~36
Cx32 ~32~27Known to migrate faster than its predicted molecular weight.[11]
Cx26 ~26~26

Note: Apparent molecular weights can vary depending on the specific gel system, sample preparation, and post-translational modifications.

Experimental Protocols

Detailed Immunofluorescence Protocol for this compound

This protocol is adapted for staining connexins in frozen tissue sections.

  • Tissue Preparation:

    • Rapidly freeze freshly dissected tissue on dry ice.

    • Embed the tissue in OCT compound and cut 6-8 µm sections using a cryostat.

    • Mount sections on positively charged glass slides and store them at -20°C.

  • Fixation:

    • Immerse the slides in pre-chilled (-20°C) methanol (B129727) for 20 minutes.

    • Air-dry the slides for 20 minutes.

  • Blocking:

    • Hydrate the slides in 1x PBS.

    • Incubate the slides in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Cx45 to its optimal concentration in the blocking solution. A typical starting dilution is 1:100.[1]

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times for 5 minutes each in 1x PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor™ 488) in the blocking solution.

    • Apply the secondary antibody and incubate for 1-2 hours at room temperature in the dark.

  • Washing and Mounting:

    • Wash the slides three times for 5 minutes each in 1x PBS in the dark.

    • Mount the slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

  • Imaging:

    • Visualize the staining using a confocal microscope with the appropriate laser lines and emission filters.

Co-Immunoprecipitation Protocol for Connexin Interactions

This protocol outlines the general steps for co-immunoprecipitating Cx45 and its interacting partners.

  • Cell Lysis:

    • Harvest cells and wash them with ice-cold PBS.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody specific for the "bait" protein (e.g., Cx45) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the "prey" protein.

Visualizations

Western_Blot_Troubleshooting cluster_weak Troubleshooting Weak Signal cluster_nonspecific Troubleshooting Non-specific Bands cluster_mw Troubleshooting Incorrect Molecular Weight start Start: Unexpected Western Blot Result for Cx45 problem problem start->problem Analyze the issue solution_weak Increase protein load Optimize antibody dilution Check transfer efficiency problem->solution_weak Weak or No Signal solution_nonspecific Use KO-validated antibody Optimize blocking Increase wash stringency problem->solution_nonspecific Non-specific Bands solution_mw Consider PTMs Check for degradation Validate antibody specificity problem->solution_mw Incorrect MW solution solution end Resolved solution_weak->end Signal Improved solution_nonspecific->end Bands are Specific solution_mw->end MW Explained

Caption: Troubleshooting workflow for unexpected Western blot results for this compound.

Antibody_Specificity_Validation start Is my Cx45 antibody specific? ko_validation Knockout (KO) Validation start->ko_validation Gold Standard peptide_blocking Peptide Blocking Control start->peptide_blocking Biochemical Control single_expression Single Connexin-Expressing Cells start->single_expression Cell-based Control result_specific Antibody is Specific ko_validation->result_specific No signal in KO, signal in WT result_nonspecific Antibody is Not Specific ko_validation->result_nonspecific Signal in KO peptide_blocking->result_specific Signal is blocked peptide_blocking->result_nonspecific Signal persists single_expression->result_specific Only stains Cx45-expressing cells single_expression->result_nonspecific Stains cells expressing other connexins

Caption: Decision tree for validating the specificity of a this compound antibody.

References

Technical Support Center: Connexin 45 Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background in Connexin 45 (Cx45) co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in a this compound co-IP experiment?

High background signals in co-IP assays can obscure genuine protein-protein interactions and primarily stem from several sources.[1] These include nonspecific binding of proteins to the antibody, Protein A/G beads, or other components of the assay.[1][2] Contamination from the antibody itself, particularly the IgG heavy and light chains during Western blotting, can also be a significant issue.[1][3] Additionally, using excessive amounts of input protein or working with overexpressed systems can lead to non-physiological interactions.[1]

Q2: Which type of lysis buffer is recommended for preserving this compound protein interactions?

For co-immunoprecipitation experiments, it is generally advisable to use milder, non-ionic detergents to preserve protein-protein interactions.[4] Buffers containing NP-40 or Triton X-100 are effective at solubilizing membrane proteins like connexins while maintaining their native state.[4] While RIPA buffer is excellent for solubilizing all membranes, its harsh nature, due to ionic detergents like SDS and sodium deoxycholate, can disrupt weaker protein interactions and is often not recommended for co-IPs.[4][5][6][7] However, some researchers have successfully used modified RIPA buffers for co-IPs of robust interactions.[6] For membrane proteins, digitonin (B1670571) is another mild, non-ionic detergent that can be effective.[4]

Q3: How can I be sure that the interacting protein I identified is a specific partner of this compound?

To confirm the specificity of an interaction, it is crucial to include proper controls in your experiment. An essential control is performing the co-IP with a non-specific IgG antibody of the same isotype as your anti-Connexin 45 antibody.[1] This will help you identify proteins that bind non-specifically to the antibody or the beads.[8] Additionally, performing a "beads-only" control, where the lysate is incubated with just the Protein A/G beads, can account for proteins that interact directly with the beads.[8] For overexpression systems, using an empty vector control is recommended.[1] The most definitive validation is to perform a reciprocal co-IP, where you immunoprecipitate the putative interacting partner and then blot for this compound.[9]

Q4: My target interacting protein has a similar molecular weight to the IgG heavy chain (~50 kDa). How can I avoid this interference?

The co-elution of antibody heavy (~50 kDa) and light (~25 kDa) chains can obscure the detection of proteins of similar sizes. Several strategies can mitigate this issue. One common approach is to use light chain-specific secondary antibodies for the Western blot, which only detect the light chain, leaving the heavy chain region clear.[3] Alternatively, you can crosslink the antibody to the beads before incubation with the lysate, which prevents the antibody from being eluted with the protein complex.[1] Using antibodies raised in different species for the IP and the Western blot can also be effective.[10] Finally, specialized reagents like ReliaBLOT can be used as a blocking agent to reduce heavy and light chain background during Western blotting.[3]

Troubleshooting Guide: High Background

High background in co-IP experiments often manifests as multiple nonspecific bands on a Western blot, making it difficult to discern true interactors. The following guide addresses common causes and provides solutions.

Potential Cause Recommended Solution
1. Antibody Issues
Insufficient antibody affinity or specificity.Use a high-quality, affinity-purified monoclonal or polyclonal antibody validated for IP.[1][11][12] Several commercial antibodies for this compound are available and have been cited in publications.[13][14][15][16][17]
Too much antibody used.Titrate the antibody to determine the optimal concentration that pulls down the target protein without increasing nonspecific binding.[11]
2. Inadequate Washing
Insufficient wash stringency.Increase the salt concentration (e.g., up to 500 mM NaCl) or add a small amount of detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffers.[1][18][19]
Too few or too short washes.Increase the number of wash steps (e.g., 5-6 cycles) and the duration of each wash (e.g., 5 minutes).[1][19] Consider transferring the beads to a new tube during the final wash step to avoid carryover of contaminants.[18][19]
3. Suboptimal Lysis Buffer
Buffer is too mild, leading to nonspecific aggregation.While harsh buffers can disrupt interactions, an overly mild buffer may not sufficiently solubilize proteins, leading to aggregation and nonspecific pulldown. Ensure your lysis buffer contains an appropriate concentration of a non-ionic detergent (e.g., 1% Triton X-100 or NP-40).[4]
Absence of protease/phosphatase inhibitors.Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can lead to nonspecific binding.[1][6]
4. Nonspecific Binding to Beads
Proteins binding directly to the agarose (B213101) or magnetic beads.Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes before adding the primary antibody.[8][12][20] This step removes proteins that would non-specifically bind to the beads.
Beads not sufficiently blocked.Block the beads with a protein-rich solution like 1% Bovine Serum Albumin (BSA) in PBS before use.[11]
5. Sample Issues
Excessive protein input.Using too much cell lysate can increase the concentration of nonspecific proteins, leading to higher background.[1][11] Optimize the amount of lysate used for your specific target.
Use of frozen vs. fresh cells.Whenever possible, use fresh cell lysates. If you must use frozen material, it is better to freeze the lysate rather than the cell pellet to minimize protein aggregation upon thawing.[18]

Experimental Protocols

Protocol 1: Cell Lysis for this compound Co-IP

This protocol is designed to gently lyse cells to preserve protein complexes involving the membrane protein this compound.

  • Preparation: Prepare ice-cold PBS and Co-IP Lysis Buffer.

    • Co-IP Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100.

    • Immediately before use, add: 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.

  • Cell Harvesting:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish.

    • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]

    • To ensure complete lysis and solubilization of membrane proteins, sonication can be performed. This step should be optimized to avoid disrupting protein-protein interactions.[8]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

    • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Co-Immunoprecipitation of this compound
  • Pre-clearing (Recommended):

    • To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.[20]

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the optimal amount of anti-Connexin 45 antibody (typically 1-10 µg, requires titration) to the pre-cleared lysate.

    • As a negative control, add an equivalent amount of a corresponding isotype control IgG to a separate tube of pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Immune Complex Capture:

    • Add 30 µL of a 50% slurry of pre-washed Protein A/G beads to each sample.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a more stringent wash buffer if background is high). For each wash, gently invert the tube several times and then pellet the beads.[1]

  • Elution:

    • After the final wash, carefully remove all supernatant.

    • Elute the protein complexes from the beads by adding 40 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads, and the supernatant is ready for analysis by Western blotting.

Visualizations

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis (e.g., NP-40 Buffer + Inhibitors) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clearing with Beads (Optional, Recommended) clarify->preclear ip Immunoprecipitation: Incubate with anti-Cx45 Ab preclear->ip capture Immune Complex Capture (Add Protein A/G Beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elution (e.g., Laemmli Buffer + Heat) wash->elute analysis Analysis (SDS-PAGE / Western Blot) elute->analysis end End: Identify Interactors analysis->end

Caption: Standard workflow for a co-immunoprecipitation experiment.

High_Background_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start High Background in Co-IP? antibody Antibody Issues start->antibody washing Washing Inadequate start->washing beads Nonspecific Bead Binding start->beads lysis Suboptimal Lysis start->lysis sol_antibody Use IP-validated Ab Titrate Ab amount antibody->sol_antibody sol_washing Increase wash number Increase stringency (salt/detergent) washing->sol_washing sol_beads Pre-clear lysate Block beads (BSA) beads->sol_beads sol_lysis Optimize detergent Add protease inhibitors lysis->sol_lysis

Caption: Troubleshooting logic for addressing high background in co-IP.

References

Technical Support Center: Optimizing Fixation for Connexin 45 Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation methods for connexin 45 (Cx45) electron microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the immunoelectron microscopic localization of Cx45.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in fixing this compound for electron microscopy?

A1: The main challenge lies in balancing the preservation of the ultrastructure of the gap junction with the preservation of the antigenicity of the Cx45 protein. Strong fixatives like glutaraldehyde (B144438) excel at maintaining morphology but can mask the epitope, reducing antibody binding.[1][2] Conversely, milder fixatives like paraformaldehyde may preserve antigenicity but offer suboptimal structural preservation.[1][2]

Q2: Which fixation method is generally recommended for Cx45 immunoelectron microscopy: chemical fixation or cryofixation?

A2: Cryofixation, particularly high-pressure freezing followed by freeze substitution, is considered the gold standard for preserving the native state of cellular structures, including gap junctions.[3][4] This method rapidly freezes the sample, minimizing artifacts from ice crystal formation and chemical alterations.[3] However, chemical fixation is more accessible and can yield excellent results when optimized.[3] A combination of chemical fixation prior to high-pressure freezing can also produce superior ultrastructural preservation compared to chemical fixation alone.[5]

Q3: Can I use the same fixation protocol for pre-embedding and post-embedding immunogold labeling of Cx45?

A3: Not necessarily. For pre-embedding, where the antibody is applied before embedding in resin, a milder fixation is often required to allow for antibody penetration and binding. This typically involves lower concentrations of glutaraldehyde.[1] For post-embedding, where the antibody is applied to thin sections of embedded tissue, a stronger fixation can be used as the antigen is exposed on the surface of the section. However, antigenicity can still be compromised by the fixation and embedding process.[6]

Q4: My immunogold labeling for Cx45 is very sparse. What could be the cause?

A4: Sparse labeling can result from several factors. The fixation protocol, particularly with high concentrations of glutaraldehyde, may be masking the Cx45 epitope.[2] Other potential causes include a low primary antibody concentration, suboptimal incubation times, or steric hindrance from the gold-conjugated secondary antibody.[7] It's also important to consider that Cx45 may be less abundant than other connexins like Cx43 in certain tissues.[8]

Q5: I am observing high background with non-specific gold particle deposition. How can I reduce this?

A5: High background is often due to inadequate blocking, excessively high antibody concentrations, or insufficient washing steps.[7] Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin or Normal Goat Serum) and that your primary and secondary antibodies are used at their optimal dilutions.[6][7] Thorough washing after antibody incubations is crucial to remove unbound antibodies.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the immunoelectron microscopy of this compound.

Problem 1: Poor Ultrastructural Preservation of Gap Junctions
Possible Cause Suggested Solution
Inadequate Fixation The concentration of the fixative may be too low, or the fixation time too short. Consider increasing the glutaraldehyde concentration in your paraformaldehyde/glutaraldehyde mixture, or extending the fixation time.[9]
Delayed Fixation For optimal preservation, it is critical to fix the tissue as quickly as possible after dissection to prevent anoxia-related damage.[5]
Mechanical Damage Handle tissue samples gently during dissection and processing to avoid introducing artifacts.
Incorrect Buffer Osmolarity Ensure the buffer used for your fixative is isotonic to the cells or tissue to prevent swelling or shrinking.[3]
Problem 2: Weak or Absent Immunogold Labeling for Cx45
Possible Cause Suggested Solution
Epitope Masking by Fixation Glutaraldehyde can extensively cross-link proteins, masking the antibody binding site.[2] Try reducing the glutaraldehyde concentration or switching to a paraformaldehyde-only fixation.[1] Perform an antigen retrieval step if necessary.
Low Antibody Concentration The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.
Inactivated Antibody Ensure proper storage and handling of your primary and secondary antibodies. Repeated freeze-thaw cycles can damage antibodies.
Low Abundance of Cx45 In some tissues, Cx45 is expressed at low levels.[8] Consider using a signal amplification technique, such as a biotinylated secondary antibody followed by streptavidin-gold.
Steric Hindrance If gap junction channels are densely packed, larger gold particles may not be able to access the epitope. Try using smaller gold particles (e.g., 5 nm or 10 nm).[7]
Problem 3: High Non-Specific Background Labeling
Possible Cause Suggested Solution
Inadequate Blocking Increase the concentration or duration of the blocking step. Common blocking agents include Bovine Serum Albumin (BSA) and Normal Goat Serum (NGS).[6]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding.[7] Dilute your antibodies further.
Insufficient Washing Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[7]
Hydrophobic Interactions Add a detergent like Tween-20 to your washing buffers to reduce non-specific hydrophobic binding.
Contaminated Reagents Ensure all buffers and reagents are fresh and properly filtered to prevent the introduction of contaminants that can cause background.

Data Presentation

Table 1: Comparison of Fixation Methods for Electron Microscopy
Fixation Method Principle Advantages Disadvantages Suitability for Cx45 Immuno-EM
Chemical Fixation (Aldehydes) Cross-linking of proteins and lipids using agents like paraformaldehyde and glutaraldehyde.[3]Widely accessible, relatively simple procedure, good for preserving overall tissue architecture.[3]Can cause protein denaturation and epitope masking, potentially leading to reduced antigenicity.[3] Slower fixation can introduce artifacts.[1]Good, especially with optimized protocols using a mixture of paraformaldehyde and a low concentration of glutaraldehyde to balance structural preservation and antigenicity.[1]
Cryofixation (High-Pressure Freezing) Ultra-rapid freezing of the sample to vitrify water, avoiding ice crystal formation.[3]Excellent preservation of ultrastructure in a near-native state.[3] Avoids chemical artifacts.[3]Requires specialized and expensive equipment. The process can be technically demanding.[3]Excellent, considered the gold standard for preserving the fine structure of gap junctions for morphological studies and immunolabeling.[4]
Combined Chemical and Cryofixation Brief chemical fixation with aldehydes followed by high-pressure freezing.[5]Combines the benefits of both methods, leading to superior ultrastructural preservation compared to chemical fixation alone, especially for fragile tissues.[5]Still requires cryofixation equipment and expertise.Highly suitable, as the initial chemical fixation can stabilize the tissue before the superior preservation of cryofixation.[5]
Table 2: Quantitative Analysis of Connexin Abundance in Mouse Ventricular Gap Junctions

Data adapted from a study using immunogold electron microscopy on isolated gap junction fractions.[8]

Mouse Genotype Plaques with Cx43 only Plaques with Cx43 and Cx45 Relative Abundance in Co-localizing Plaques (Cx43:Cx45)
Wild-Type (WT) 87%13%95:5
Cx45 Overexpression (Cx45OE) 45%55%94:6

Experimental Protocols

Protocol 1: Chemical Fixation for Pre-embedding Immunogold Labeling of Cx45

This protocol is a starting point and may require optimization for your specific sample and antibody.

  • Primary Fixation:

    • Immediately after dissection, immerse small tissue blocks (no more than 1 mm³) in a freshly prepared fixative solution of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in 0.1 M phosphate (B84403) buffer (PB), pH 7.4.[6]

    • Fix for 2 hours at room temperature or overnight at 4°C.

  • Washing and Quenching:

    • Wash the tissue blocks three times for 10 minutes each in 0.1 M PB.

    • To quench free aldehyde groups, incubate the tissue in 50 mM glycine (B1666218) in 0.1 M PB for 30 minutes.[6]

  • Permeabilization:

    • For intracellular epitopes, permeabilize the tissue by incubating in a buffer containing a detergent such as 0.1% Triton X-100 in PBS for 15-30 minutes.

  • Blocking:

    • Block non-specific binding sites by incubating the tissue in a blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate the tissue with a primary antibody against Cx45, diluted in blocking buffer, for 24-48 hours at 4°C with gentle agitation. The optimal dilution should be determined empirically.

  • Washing:

    • Wash the tissue extensively in PBS (e.g., 6 times for 10 minutes each) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the tissue with a gold-conjugated secondary antibody (e.g., goat anti-rabbit IgG-10nm gold), diluted in blocking buffer, for 2-4 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the tissue thoroughly in PBS to remove unbound secondary antibody.

  • Post-fixation:

    • Post-fix the tissue in 1% glutaraldehyde in 0.1 M PB for 10 minutes to stabilize the antibodies.

  • Silver Enhancement (Optional):

    • If using small gold particles (e.g., 1.4 nm), a silver enhancement step can be performed to increase their visibility.

  • Processing for Electron Microscopy:

    • Proceed with standard protocols for osmication (e.g., 1% osmium tetroxide), dehydration in a graded ethanol (B145695) series, and embedding in an epoxy resin (e.g., Epon).[10]

Protocol 2: High-Pressure Freezing and Freeze Substitution for Cx45 Immuno-EM

This is a general workflow and specific parameters will depend on the equipment and sample type.

  • Sample Preparation:

    • Dissect the tissue into small pieces (less than 200 µm thick) in a suitable buffer.[4]

    • Load the sample into high-pressure freezing planchettes.[4]

  • High-Pressure Freezing:

    • Immediately freeze the sample using a high-pressure freezer.

  • Freeze Substitution:

    • Transfer the frozen samples under liquid nitrogen to a freeze-substitution unit.

    • The substitution medium typically contains a solvent (e.g., acetone) with fixatives and stains. A common cocktail is 0.1% tannic acid and 2% osmium tetroxide in anhydrous acetone.[5]

    • The substitution process involves a gradual increase in temperature over several days (e.g., -90°C for 24-48 hours, then slowly warming to room temperature).[5]

  • Resin Infiltration and Embedding:

    • After substitution, wash the samples in the solvent (e.g., acetone) at room temperature.

    • Infiltrate the samples with a graded series of epoxy resin (e.g., Epon) in the solvent, followed by pure resin.[5]

    • Polymerize the resin at the appropriate temperature (e.g., 60°C for 48 hours).[10]

  • Post-embedding Immunogold Labeling:

    • Cut ultrathin sections and collect them on grids.

    • Perform immunogold labeling on the sections, which involves blocking, primary and secondary antibody incubations, and thorough washing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Immunogold Labeling cluster_em Electron Microscopy Processing tissue_dissection Tissue Dissection fixation Fixation (Chemical or Cryo) tissue_dissection->fixation washing Washing & Quenching fixation->washing blocking Blocking washing->blocking primary_ab Primary Antibody (anti-Cx45) blocking->primary_ab washing_post_ab Washing primary_ab->washing_post_ab Wash secondary_ab Gold-Conjugated Secondary Ab washing_post_ab2 washing_post_ab2 secondary_ab->washing_post_ab2 Wash washing_post_ab->secondary_ab post_fixation Post-fixation washing_post_ab2->post_fixation dehydration Dehydration post_fixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Contrasting (UA/LC) sectioning->staining imaging TEM Imaging staining->imaging

Caption: Workflow for pre-embedding immunogold labeling of this compound.

Caption: Decision tree for troubleshooting Cx45 immunoelectron microscopy.

References

troubleshooting variability in connexin 45 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for connexin 45 (Cx45) functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My dye transfer assay shows very weak or no coupling in cells expected to express Cx45. What are the possible causes?

A1: Weak or absent coupling in Cx45-expressing cells is a common issue and can stem from several factors:

  • Low Endogenous Expression: Cx45 is often expressed at very low levels in many cell types, including commonly used cell lines like HeLa.[1][2][3][4] This weak expression may result in gap junctional intercellular communication (GJIC) that is below the detection limit of some dye transfer methods like scrape loading.[2][3]

  • Choice of Fluorescent Dye: The permeability of gap junction channels can be selective. While Lucifer yellow is a common tracer, some Cx45 channels, especially when forming heteromeric channels with Cx43, show limited permeability to it.[5] Consider using smaller molecules like neurobiotin or calcein.[5][6]

  • Protein Turnover: Connexins, including Cx45, have a rapid turnover rate, with half-lives often in the range of 1.5 to 5 hours.[7][8][9] Experimental conditions that affect protein synthesis or degradation pathways can significantly impact the number of functional channels at the plasma membrane.

  • Post-Translational Modifications: Phosphorylation is a key regulator of Cx45 stability and function.[7][8] Depending on the specific residues phosphorylated, Cx45 can be targeted for degradation or stabilized, thus altering coupling.[7]

  • Sub-optimal Assay Conditions: Factors like intracellular pH (pHi) can significantly modulate Cx45 channel gating.[10][11] Ensure your buffer systems are robust and that the pHi of your cells is within the optimal physiological range (around 7.2).

Q2: I am observing significant variability in junctional conductance (gj) measurements between cell pairs in my dual whole-cell patch-clamp experiments. Why is this happening?

A2: Variability in junctional conductance is inherent to patch-clamp studies of gap junctions but can be exacerbated by several factors specific to Cx45:

  • High Voltage Sensitivity: Cx45 forms channels that are highly sensitive to transjunctional voltage (Vj).[12][13] Small differences in the holding potentials of the two cells can lead to significant changes in Vj gating and, consequently, large variations in measured gj.[12]

  • Complex Gating Mechanisms: Cx45 channels exhibit both fast and slow gating mechanisms in response to voltage, which can contribute to variability in macroscopic conductance measurements.[10][12]

  • Heterotypic/Heteromeric Channels: If your cells co-express other connexins, such as Cx43, the formation of heterotypic (different connexons) or heteromeric (mixed connexins in one connexon) channels is possible.[5][13] These channels have distinct single-channel conductances and gating properties compared to homotypic Cx45 channels, leading to cell-pair-to-cell-pair differences.[5][14]

  • Low Number of Functional Channels: At any given time, only a fraction of the total channels present in a gap junction plaque may be functional or in an open state.[11] This stochastic behavior can lead to variability, especially in cells with low expression levels.

  • Cell Health and Integrity: The health of the cells and the quality of the seal in a patch-clamp recording are critical. Stressed cells can have altered intracellular ion concentrations and signaling, which can impact Cx45 channel function.

Q3: My hemichannel activity assay (e.g., dye uptake) shows inconsistent results. What should I check?

A3: Inconsistent hemichannel activity can be due to several factors that influence their open probability:

  • Extracellular Calcium Concentration: Connexin hemichannels are highly sensitive to the concentration of extracellular calcium ([Ca2+]ex). Low [Ca2+]ex generally promotes opening.[15][16] Ensure your experimental buffers have a consistent and controlled calcium concentration.

  • Mechanical Stress: Hemichannels can be activated by mechanical stimuli. Variations in pipetting, fluid exchange, or cell density can lead to inconsistent mechanical stress and, therefore, variable hemichannel opening.

  • Cell Type and Endogenous Expression: Even non-transfected cells may exhibit some level of dye uptake due to endogenous hemichannels. It's crucial to use an appropriate control cell line, such as a connexin knockout line, to establish a baseline.[16] For instance, wild-type HeLa cells have endogenous Cx45 that can form functional hemichannels.[2][3]

  • Post-Translational Modifications: Similar to gap junctions, the phosphorylation state and other modifications of Cx45 can regulate hemichannel activity.

Troubleshooting Guides

Issue 1: Low or No Signal in Dye Transfer Assays

G start Low/No Dye Transfer Signal q1 Is Cx45 expression confirmed (e.g., by Western Blot or qPCR)? start->q1 a1_yes Confirm protein localization at cell-cell junctions via immunofluorescence. q1->a1_yes Yes a1_no Optimize transfection/expression system. Consider using a stronger promoter or a different cell line. q1->a1_no No q2 Is the dye appropriate for Cx45? (e.g., Lucifer Yellow vs. Neurobiotin) a1_yes->q2 end_node Improved Signal a1_no->end_node a2_yes Check for physiological inhibitors: - Is intracellular pH optimal (7.2)? - Are there known inhibitors in the media? q2->a2_yes Yes a2_no Switch to a smaller, more permeable dye like Neurobiotin or Calcein. q2->a2_no No q3 Is the cell line known for weak coupling (e.g., HeLa)? a2_yes->q3 a2_no->end_node a3_yes Switch to a more sensitive assay (e.g., dual patch-clamp) or use a Cx45-knockout cell line as a negative control. q3->a3_yes Yes a3_no Investigate potential issues with protein trafficking or post-translational modifications affecting channel function. q3->a3_no No a3_yes->end_node

Issue 2: High Variability in Dual Patch-Clamp Recordings

G start High Variability in Junctional Conductance q1 Are V-clamp holding potentials for both cells identical and stable? start->q1 a1_yes Evaluate voltage-gating properties. Cx45 is highly Vj sensitive. Small Vj shifts cause large gj changes. q1->a1_yes Yes a1_no Improve seal quality and monitor holding potentials. Minimize difference between cells. q1->a1_no No q2 Is co-expression of other connexins (e.g., Cx43) possible? a1_yes->q2 end_node Reduced Variability a1_no->end_node a2_yes Perform single-channel analysis to identify heterotypic/heteromeric channel conductances. This is a source of biological variability. q2->a2_yes Yes a2_no Check for variability in series resistance (Rs) between recordings. Ensure adequate Rs compensation. q2->a2_no No q3 Are intracellular buffer conditions (e.g., pH, Ca2+) consistent? a2_no->q3 a3_yes Variability may be inherent to low Cx45 expression and stochastic channel gating. Increase n number. q3->a3_yes Yes a3_no Use fresh, highly buffered intracellular solution for each experiment. q3->a3_no No a3_no->end_node

Quantitative Data Summary

The functional properties of Cx45 channels can vary depending on the expression system and whether they form homotypic or heterotypic/heteromeric channels.

PropertyHomotypic Cx45Heterotypic Cx45/Cx43Notes
Single-Channel Conductance (γj) ~30-32 pS~55 pSThe conductance of heterotypic channels is consistent with the series connection of Cx45 and Cx43 hemichannels.[12]
Residual State Conductance ~4 pS~4 pSA sub-conductance state observed during voltage-dependent gating.[12]
Voltage Sensitivity (V0) ~13-15 mVAsymmetricalV0 is the voltage at which conductance is reduced by half. Cx45 is one of the most voltage-sensitive connexins.[3][13] Heterotypic junctions show strong rectification.[12][14]
pH Sensitivity (pKa) ~7.0~6.7The pKa of heterotypic junctions is intermediate between that of homotypic Cx45 and Cx43 channels.[11]

Key Experimental Protocols

Protocol 1: Scrape Loading and Dye Transfer (SL/DT)

This method assesses gap junctional intercellular communication (GJIC) in a population of cells.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)

  • Scalpel blade or needle

  • Fluorescence microscope

Methodology:

  • Culture cells to confluency on coverslips or in culture dishes.

  • Wash the cell monolayer three times with PBS.

  • Remove the PBS and add a small volume of the fluorescent dye solution, just enough to cover the cells.

  • Using a sterile scalpel blade, make several parallel scrapes across the monolayer.

  • Incubate for 5-10 minutes at room temperature to allow the dye to load into the scraped cells and transfer to adjacent, intact cells.

  • Wash the monolayer thoroughly (at least 3-4 times) with PBS to remove extracellular dye.

  • Add fresh cell culture medium or PBS for imaging.

  • Immediately visualize the cells using a fluorescence microscope. The extent of dye transfer from the scrape line is a measure of GJIC.

G

Protocol 2: Dual Whole-Cell Patch-Clamp

This electrophysiological technique provides a direct measure of the conductance of gap junction channels between two coupled cells.

Materials:

  • Patch-clamp setup with two amplifiers

  • Micromanipulators

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution (e.g., standard Tyrode's solution)

  • Intracellular (pipette) solution (e.g., K-aspartate based)

  • Cell culture expressing Cx45

Methodology:

  • Identify a pair of adjacent, healthy-looking cells for recording.

  • Using two separate micromanipulators and amplifiers, achieve a whole-cell patch-clamp configuration on each cell of the pair.

  • Clamp both cells at the same holding potential (e.g., -40 mV). At this point, the transjunctional voltage (Vj) is zero.

  • To measure junctional current (Ij), apply a voltage step or ramp to one cell (the "driver" cell) while holding the other cell (the "follower" cell) at the constant holding potential.

  • The current injected by the amplifier of the follower cell to maintain its holding potential is equal in magnitude and opposite in sign to the junctional current (-Ij).

  • Calculate the macroscopic junctional conductance (gj) using Ohm's law: gj = Ij / Vj, where Vj is the difference in voltage between the two cells.

  • To study voltage gating, apply a series of different voltage steps to the driver cell and measure the corresponding steady-state junctional currents.

G

Signaling Pathways and Regulation

The function and stability of Cx45 are tightly regulated by post-translational modifications, primarily phosphorylation and ubiquitination, which control the protein's turnover through the proteasome and lysosome pathways.

G

References

selecting appropriate negative controls for connexin 45 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with connexin 45 (Cx45). The following information is designed to help you select appropriate negative controls and troubleshoot common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical negative controls for validating a new anti-connexin 45 antibody?

A1: Proper validation of a new anti-connexin 45 (Cx45) antibody is crucial for reliable data. The most critical negative controls involve demonstrating the antibody's specificity for Cx45. This can be achieved through several approaches:

  • Knockout (KO) Cell Lines or Tissues: The gold standard for antibody validation is to use cell lines or tissues where the gene for Cx45 (GJA7/GJC1) has been knocked out. A specific antibody should show no signal in these KO samples compared to the wild-type counterparts. For instance, a GJC1 knockout A549 cell line has been used to confirm antibody specificity in Western blotting. Similarly, embryonic stem cells lacking Cx45 have been utilized to study its function.[1]

  • siRNA/shRNA Knockdown: If a knockout model is unavailable, transiently reducing Cx45 expression using siRNA or shRNA is a strong alternative. A significant reduction in signal in the knockdown cells compared to cells treated with a non-targeting control siRNA confirms specificity. One study demonstrated a 90% reduction in Cx45 immunoreactivity in Caco-2 cells following siRNA-mediated gene silencing.[2]

  • Cell Lines with No Endogenous Expression: Using cell lines that are known not to express Cx45 can also serve as a negative control. For example, MCF7 and HT-29 cell lines have been used as negative controls for Cx45 in Western blot experiments. While HeLa cells have been traditionally used as gap junction-null cells, they do express a low level of functional Cx45, making GJC1-knockout HeLa cells a more appropriate negative control.[3]

  • Peptide Block: Pre-incubating the antibody with the immunizing peptide should block the antibody from binding to its target protein in the sample, thus abolishing the signal. Control peptides for Cx45 are commercially available.[4]

Q2: How do I choose a negative control for my siRNA/shRNA knockdown experiment targeting this compound?

A2: Selecting the right negative control for RNA interference (RNAi) experiments is essential to ensure that the observed phenotype is due to the specific silencing of Cx45 and not off-target or non-specific effects of the siRNA/shRNA delivery. Key negative controls include:

Q3: What are the appropriate negative controls when using pharmacological inhibitors of this compound?

A3: Pharmacological inhibitors are useful for acutely blocking Cx45 channel function. However, many of these inhibitors are not entirely specific and can have off-target effects. Therefore, proper negative controls are critical.

  • Vehicle Control: The most basic control is to treat cells with the vehicle (the solvent used to dissolve the inhibitor, e.g., DMSO) at the same concentration used for the inhibitor. This accounts for any effects of the solvent on the cells.

  • Inactive Analog: If available, using an inactive analog of the inhibitor can be a powerful control. This is a molecule that is structurally similar to the inhibitor but does not block connexin channels.

  • Cx45 Knockout/Knockdown Rescue: A highly rigorous approach is to show that the inhibitor has no effect in cells where Cx45 has been knocked out or knocked down.

Troubleshooting Guides

Immunofluorescence (IF) Staining Issues
Problem Possible Cause Recommended Solution
High Background Staining Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration.[12]
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., 10% normal serum or 1-5% BSA).[13]
Non-specific binding of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.[2][12]
Autofluorescence of the tissue.Check an unstained section for autofluorescence. If present, consider using a different fixative or pre-treating with a quenching agent like sodium borohydride.[14]
Weak or No Signal Primary antibody is not working.Use a positive control tissue or cell line known to express Cx45 to validate the antibody.[13][15]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[12][14]
The protein is not abundant in the sample.Consider using a signal amplification method.[13]
Over-fixation of the tissue.Reduce the fixation time or perform antigen retrieval to unmask the epitope.[13][14]
Non-specific Punctate Staining Antibody is binding to non-target proteins.Validate the antibody with knockout/knockdown samples.[2]
Aggregated antibodies.Centrifuge the antibody solution before use.
Western Blotting (WB) Issues
Problem Possible Cause Recommended Solution
Multiple Bands Non-specific antibody binding.Use a validated antibody and optimize the antibody concentration. Include a negative control cell lysate (e.g., from a Cx45 KO line) to identify the specific band.
Protein degradation.Add protease inhibitors to the lysis buffer.
No Band Low protein expression.Use a positive control lysate from cells or tissues known to express high levels of Cx45.
Poor antibody-antigen recognition.Ensure the antibody is validated for Western blotting. Some antibodies only work on non-denatured proteins.[13]
Inefficient protein transfer.Check the transfer efficiency using a Ponceau S stain.

Experimental Protocols

Antibody Validation by Western Blotting using Cx45 Knockdown Cells
  • Cell Culture and Transfection:

    • Culture your cells of interest (e.g., Caco-2) to 70-80% confluency.

    • Transfect one group of cells with siRNA targeting Cx45 and another group with a non-targeting control siRNA using a suitable transfection reagent.

  • Protein Extraction:

    • After 48-72 hours, harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the Cx45 knockdown and control lysates onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cx45 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis:

    • A specific antibody should show a distinct band at the correct molecular weight for Cx45 (~45 kDa) in the control lysate, and this band should be significantly reduced or absent in the Cx45 knockdown lysate.[2]

    • Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.

Visualizations

Workflow for Antibody Validation

Antibody_Validation_Workflow cluster_0 Start: New Cx45 Antibody cluster_1 Specificity Testing cluster_2 Outcome cluster_3 Conclusion Start New Anti-Cx45 Antibody KO_Control Test on Cx45 KO Cells/Tissues Start->KO_Control siRNA_Control Test on Cx45 siRNA Knockdown Cells Start->siRNA_Control Peptide_Block Perform Peptide Blocking Assay Start->Peptide_Block Signal_Absent Signal Absent/ Reduced? KO_Control->Signal_Absent siRNA_Control->Signal_Absent Peptide_Block->Signal_Absent Validated Antibody Validated Signal_Absent->Validated Yes Not_Validated Antibody Not Specific Signal_Absent->Not_Validated No

Caption: Workflow for validating the specificity of a new anti-connexin 45 antibody.

Decision Tree for Selecting Negative Controls

Negative_Control_Decision_Tree Start Experiment Type? Antibody_Exp Antibody-based (IF, WB, IHC) Start->Antibody_Exp Antibody RNAi_Exp siRNA/shRNA Knockdown Start->RNAi_Exp RNAi Inhibitor_Exp Pharmacological Inhibitor Start->Inhibitor_Exp Inhibitor KO_Cells Use Cx45 KO Cells/Tissues Antibody_Exp->KO_Cells Secondary_Only Secondary Antibody Only Control Antibody_Exp->Secondary_Only Non_Expressing Non-expressing Cell Line Antibody_Exp->Non_Expressing Non_Targeting Non-targeting/ Scrambled siRNA RNAi_Exp->Non_Targeting Mock_Tx Mock Transfection (Reagent Only) RNAi_Exp->Mock_Tx Vehicle_Ctrl Vehicle Control (e.g., DMSO) Inhibitor_Exp->Vehicle_Ctrl KO_Rescue Test on Cx45 KO/KD Cells Inhibitor_Exp->KO_Rescue

References

Technical Support Center: Interpreting Unexpected Phenotypes in Connexin 45 Mutant Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes in connexin 45 (Cx45) mutant animals.

Frequently Asked Questions (FAQs)

Q1: We expected viable Cx45 knockout mice, but our homozygous mutants are embryonic lethal. Is this normal?

A1: Yes, this is the expected and widely reported phenotype for a global knockout of the Gjc1 gene (encoding this compound). Homozygous Cx45-deficient embryos typically die between embryonic day (E) 9.5 and 10.5.[1] The lethality is primarily due to severe cardiovascular defects.

Q2: What are the specific cardiovascular defects observed in global Cx45 knockout embryos?

A2: Cx45-deficient embryos exhibit a range of severe cardiovascular abnormalities, including:

  • Impaired Vascular Development: This includes a failure in the formation of mature vascular trees in the yolk sac and placenta, and an arrest of arterial growth. A key finding is the lack of a smooth muscle layer surrounding major arteries.[1]

  • Cardiac Dilation: The hearts of most Cx45-deficient embryos are dilated as a consequence of the vascular defects.[1]

  • Endocardial Cushion Defects: Cx45 is essential for the epithelial-mesenchymal transformation required for endocardial cushion formation. Its absence leads to defects in this structure.[2]

  • Cardiac Conduction Block: Shortly after the heart begins to beat, conduction blocks appear in Cx45-deficient embryos, leading to heart failure.[2]

Q3: We are using a conditional knockout model to delete Cx45 in cardiac myocytes and still observe embryonic lethality. Why is this?

A3: Myocardial-specific deletion of Cx45 is also embryonically lethal at a similar stage to the global knockout.[3] This indicates that the cardiac function of Cx45 is essential for embryonic survival. The primary cause of death in these conditional mutants is attributed to heart failure resulting from conduction blocks.[3]

Q4: Do cardiac myocyte-specific Cx45 knockouts show the same heart defects as global knockouts?

A4: Not entirely. While cardiac myocyte-specific Cx45 conditional knockouts exhibit lethal conduction blocks similar to the global knockout, they do not typically show the endocardial cushion defect.[3] This demonstrates that the endocardial cushion phenotype is a result of Cx45's role in the cardiac endothelium, while the conduction block is due to its function in the myocardium.

Q5: Our Cx45 mutant phenotype seems less severe than what is reported in the literature. What could be the reason?

A5: Phenotypic variability can arise from several factors. See the Troubleshooting Guide below for a more detailed explanation of potential causes, including genetic background and compensatory mechanisms.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Variability (Milder or Inconsistent Phenotypes)

Possible Cause 1: Genetic Background

  • Explanation: The genetic background of the mouse strain can significantly influence the severity of a mutant phenotype due to the presence of modifier genes. A different genetic background than that used in seminal publications could lead to a less severe phenotype.

  • Troubleshooting Steps:

    • Verify Genetic Background: Confirm the genetic background of your mouse colony.

    • Backcrossing: If your colony is on a mixed background, consider backcrossing to a standard inbred strain (e.g., C57BL/6J) for at least 10 generations to create a congenic line. This will increase phenotypic consistency.

    • Literature Review: Check the materials and methods of key publications to determine the genetic background of the mice used.

Possible Cause 2: Compensatory Upregulation of Other Connexins

  • Explanation: The absence of one connexin can sometimes lead to the upregulation of other connexins, which may partially compensate for the loss of function. In the cardiovascular system, Cx40 and Cx43 are also expressed and could potentially play a compensatory role.

  • Troubleshooting Steps:

    • Gene Expression Analysis: Perform qPCR or Western blotting on tissues from your mutant animals to assess the expression levels of other relevant connexins, such as Cx40 and Cx43.

    • Immunohistochemistry: Use immunohistochemistry to examine the localization and expression levels of other connexins in the heart and vasculature of your mutant embryos.

Possible Cause 3: Inefficient Cre-LoxP Recombination (for conditional knockouts)

  • Explanation: The efficiency of Cre-mediated recombination can vary depending on the Cre driver line, the specific floxed allele, and other factors. Incomplete deletion of Cx45 in the target tissue can result in a mosaic phenotype that is less severe than a complete knockout. The cardiac alpha-actin promoter, while widely used, can exhibit variable recombination efficiency.[4][5]

  • Troubleshooting Steps:

    • Confirm Recombination Efficiency: Use a reporter line (e.g., Rosa26-lacZ or a fluorescent reporter) crossed with your Cre driver to visualize the extent and pattern of recombination in your target tissue.

    • Genotyping of Recombined Allele: Perform PCR on genomic DNA from the target tissue to detect the excised floxed allele, which can give an indication of recombination efficiency.

    • Protein/RNA Level Confirmation: Use Western blotting or qPCR on the target tissue to quantify the reduction in Cx45 protein or mRNA levels.

Issue 2: Difficulty in Analyzing Embryonic Lethal Phenotype

Possible Cause: Timing of Embryo Collection is Critical

  • Explanation: Since Cx45 knockout embryos die between E9.5 and E10.5, it is crucial to time embryo collection precisely to observe the phenotype before the embryos are resorbed.

  • Troubleshooting Steps:

    • Timed Matings: Set up timed matings and consider noon on the day a vaginal plug is observed as E0.5.

    • Staged Embryo Collection: Collect embryos at multiple time points (e.g., E8.5, E9.5, E10.5) to capture the progression of the phenotype.

    • Genotyping of Embryos/Yolk Sacs: Always genotype the yolk sac or a portion of the embryo to correlate the phenotype with the genotype. Resources like The Jackson Laboratory provide troubleshooting guides for genotyping.[6]

Quantitative Data Summary

ParameterWild-Type (E9.5)Cx45 -/- (E9.5)Data Source
Embryonic Viability ViableLethal between E9.5-E10.5[1]
Heart Morphology Normal, looped heartDilated heart[1]
Aortic Smooth Muscle PresentAbsent or severely reduced[1]
Yolk Sac Vasculature Organized vascular treeImpaired formation of vascular trees[1]
TGF-β1 Protein Level (Yolk Sac) NormalLargely decreased[1]
Cardiac Conduction Coordinated contractionsConduction block appears within 24h of first beat[2]
Endocardial Cushion Normal formationDefective (impaired EMT)[2]

Experimental Protocols

Analysis of Embryonic Cardiovascular Phenotype

This workflow outlines the key steps to characterize the cardiovascular phenotype of Cx45 mutant embryos.

G cluster_0 Breeding and Genotyping cluster_1 Phenotypic Analysis cluster_2 Functional Analysis TimedMating Set up timed matings of Cx45+/- mice EmbryoCollection Collect embryos at E8.5, E9.5, E10.5 TimedMating->EmbryoCollection Genotyping Genotype yolk sac DNA EmbryoCollection->Genotyping GrossMorphology Gross morphological analysis (imaging) Genotyping->GrossMorphology Electrophysiology Electrophysiological recording of embryonic heart Genotyping->Electrophysiology Histology Histology (H&E staining) of embryo sections GrossMorphology->Histology VascularCasting Vascular Casting (optional, for detailed vascular morphology) GrossMorphology->VascularCasting IHC Immunohistochemistry (e.g., for smooth muscle actin) Histology->IHC

Workflow for characterizing embryonic lethal cardiovascular phenotypes.
Immunohistochemistry for Smooth Muscle Actin in Embryos

  • Fixation: Fix E9.5 embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Dehydration and Embedding: Dehydrate embryos through a graded ethanol (B145695) series and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5-7 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against smooth muscle actin (e.g., α-SMA) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope.

Electrophysiological Recording of Embryonic Heart
  • Embryo Dissection: Dissect E9.5 embryos in Tyrode's solution.

  • Heart Isolation: Carefully isolate the embryonic heart.

  • Recording Setup: Place the isolated heart in a recording chamber with a multi-electrode array (MEA) system.

  • Data Acquisition: Record spontaneous field potentials to assess heart rate and atrioventricular (AV) conduction. Pacing protocols can be applied to further assess conduction properties.[7]

Signaling Pathways

The vascular defects in Cx45-deficient embryos may be linked to defective TGF-β signaling, as TGF-β1 protein levels are reduced in the yolk sac of mutant embryos.[1]

TGF_beta_pathway cluster_nucleus TGFb TGF-β1 TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., for vascular smooth muscle differentiation) Nucleus->GeneExpression Regulates Cx45 This compound Cx45->TGFb Potential upstream regulation of TGF-β1 protein levels QuestionMark ?

Simplified TGF-β signaling pathway potentially disrupted in Cx45 mutants.

References

Validation & Comparative

Validating Connexin 45 Knockout Efficiency: A Comparative Guide for In Vivo and In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of gene knockout is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of established methods for validating the efficiency of Connexin 45 (Cx45), also known as GJA7, knockout both in vivo and in vitro. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these essential techniques.

This compound is a gap junction protein crucial for direct cell-to-cell communication in various tissues, including the heart, nervous system, and kidneys. Its role in cardiac conduction and embryonic development makes it a significant target of study. Validating the successful knockout of the GJC1 gene, which encodes Cx45, is paramount to accurately interpreting phenotypic outcomes.

Comparative Analysis of Knockout Validation Methods

The validation of a gene knockout should ideally be performed at the genomic, transcript, protein, and functional levels. The choice of method depends on the experimental system (in vivo or in vitro), the availability of specific reagents, and the biological question being addressed.

Validation Level Method Model System Quantitative Readout Throughput Pros Cons
Genomic PCR & Sanger SequencingIn Vivo & In VitroConfirmation of insertion/deletion (indel)LowConfirms genetic modification at the DNA level.Does not confirm functional knockout; low throughput for screening multiple clones.
Transcript Quantitative PCR (qPCR)In Vivo & In VitroPercentage reduction in mRNA expressionHighHighly sensitive and quantitative.mRNA levels may not always correlate with protein levels; requires careful primer design and normalization.
Protein Western BlottingIn Vivo & In VitroPercentage reduction in protein expressionMediumDirectly measures the level of the target protein; can detect truncated proteins.Antibody specificity is crucial; may not be sensitive enough for low-abundance proteins.
Protein Immunohistochemistry (IHC) / Immunofluorescence (IF)In Vivo & In vitroVisual confirmation of protein absence in specific cells/tissuesLowProvides spatial information on knockout efficiency within a tissue or cell population.Can be semi-quantitative; susceptible to artifacts and antibody cross-reactivity.
Functional Dual Whole-Cell Patch ClampIn VitroMeasurement of junctional conductance (Gj) and current (Ij)LowDirectly assesses the physiological function of gap junctions.Technically demanding; low throughput.
Functional Dye Transfer Assay (e.g., I-YFP GJIC)In VitroRate of intercellular dye transferMediumProvides a functional readout of gap junctional intercellular communication (GJIC).Can be influenced by factors other than gap junction permeability.
Phenotypic Physiological AssessmentIn vivoObservation of expected phenotype (e.g., embryonic lethality, altered cardiac conduction)LowConfirms the biological consequence of the knockout.Phenotypes can be complex and influenced by multiple factors.

Quantitative Data from this compound Knockout Studies

The following table summarizes quantitative data from published studies, demonstrating the levels of knockout efficiency achieved with different methods.

Method Model System Result Reference Study
Western Blotting Conditional knockout mouse heart~70% reduction in Cx45 protein levels.[1](Frank, et al., 2012)
I-YFP GJIC Assay HeLa cells with CRISPR/Cas9-mediated Cx45 knockoutGJIC activity reduced to 2.45 ± 22.24% of wild-type levels.(Kameritsch, et al., 2012)
Dual Whole-Cell Patch Clamp HeLa cells with CRISPR/Cas9-mediated Cx45 knockoutAblation of junctional currents (Ij).(Kameritsch, et al., 2012)
Phenotypic Analysis Germline Cx45 knockout miceEmbryonic lethality around day E10.[2](Nishii et al., 2003)

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of Cx45 is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a typical workflow for validating Cx45 knockout and a simplified representation of its role in cell communication.

experimental_workflow cluster_generation Knockout Generation cluster_validation Validation start Design gRNA for GJC1 gene transfection Transfect cells/zygotes with CRISPR/Cas9 components start->transfection selection Select and expand clones/generate founder mice transfection->selection genomic Genomic DNA Extraction & PCR/Sequencing selection->genomic Confirm Indel rna RNA Extraction & qPCR selection->rna Assess mRNA reduction protein Protein Extraction & Western Blot / IHC selection->protein Confirm protein absence functional Functional Assays (e.g., Patch Clamp, Dye Transfer) selection->functional Verify loss of function

References

A Comparative Guide to the Channel Properties of Connexin 45 and Connexin 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gap junctions, composed of connexin proteins, are essential for direct intercellular communication in a variety of tissues. The specific connexin isoform expressed dictates the biophysical properties of the channel, thereby influencing cellular function. This guide provides a detailed comparison of the channel properties of two critical connexins, Connexin 45 (Cx45) and Connexin 36 (Cx36), with a focus on their distinct electrophysiological and permeability characteristics.

Quantitative Comparison of Channel Properties

The functional differences between Cx45 and Cx36 channels are most evident in their unitary conductance, voltage-dependent gating, and permeability. The following table summarizes these key quantitative distinctions, providing a clear overview for comparative analysis.

Channel PropertyThis compound (Cx45)Connexin 36 (Cx36)
Unitary Conductance (γj) ~26 - 31 pS (a second state at ~19-20 pS is also observed)[1][2]~10 - 15 pS[3][4][5]
Voltage Sensitivity (Vj) High sensitivityVery low sensitivity[3][4][5]
Half-inactivation Voltage (V₀ or V₁/₂) +/- 18.9 mV[2]+/- 75 mV[3][4]
Permeability Permeable to 2',7'-dichlorofluorescein; impermeable to 6-carboxyfluorescein.[1][6] Shows lower permeability to Lucifer Yellow compared to Cx43.[7]Permeable to Lucifer yellow despite low conductance.[3][4][5] Exhibits strong cationic selectivity.[8]
Modulation by pH Highly sensitive to intracellular pH; acidification reduces open probability.[9][10][11]Can be upregulated by low intracellular pH.[12][13]
Modulation by Kinases Junctional conductance is increased by PKC activation and decreased by PKA activation.[14]PKA activation reduces open probability; CaMKII inhibition reduces the number of channels.[15][16][17]

Experimental Methodologies

The quantitative data presented above are primarily derived from dual whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of the electrical conductance between two coupled cells.

Dual Whole-Cell Patch-Clamp Recording

Objective: To measure the junctional conductance (Gj) and single-channel currents (γj) between two adjoining cells expressing connexin channels.

Protocol:

  • Cell Culture: Communication-deficient cell lines (e.g., N2A neuroblastoma or HeLa cells) are transfected with cDNA encoding either Cx45 or Cx36. These cells are then cultured to allow for the formation of cell pairs.

  • Electrode Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and filled with an internal solution typically containing a high concentration of a salt like CsCl (e.g., 130 mM) to measure conductance accurately.

  • Whole-Cell Configuration: Two patch-clamp amplifiers are used to independently voltage-clamp two adjacent, coupled cells. A whole-cell recording configuration is established on each cell of a pair.

  • Junctional Conductance (Gj) Measurement: One cell is held at a constant holding potential, while voltage steps or ramps are applied to the other cell, creating a transjunctional voltage (Vj). The current required to hold the second cell at its holding potential is measured. The junctional conductance is calculated as the ratio of the junctional current to the transjunctional voltage (Gj = Ij / Vj).

  • Single-Channel Conductance (γj) Measurement: To resolve single-channel events, measurements are taken from cell pairs with very low junctional conductance. Discrete current steps corresponding to the opening and closing of individual channels are recorded in response to a transjunctional voltage. The amplitude of these steps is used to calculate the single-channel conductance.

  • Data Analysis: The relationship between the steady-state junctional conductance and the transjunctional voltage is fitted with a Boltzmann equation to determine the half-inactivation voltage (V₀) and the gating charge, which are measures of voltage sensitivity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Transfection Patching Dual Whole-Cell Patching CellCulture->Patching ElectrodePrep Electrode Preparation ElectrodePrep->Patching VoltageClamp Voltage Clamp Protocol Patching->VoltageClamp Gj_calc Calculate Gj VoltageClamp->Gj_calc gamma_j_calc Calculate γj VoltageClamp->gamma_j_calc Boltzmann Boltzmann Fit Gj_calc->Boltzmann

Experimental workflow for dual whole-cell patch-clamp recording.

Signaling Pathways and Modulation

The activity of both Cx45 and Cx36 channels can be modulated by intracellular signaling pathways, providing a mechanism for dynamic regulation of intercellular communication.

Modulation of this compound

Cx45 channel conductance is subject to regulation by protein kinases. Activation of Protein Kinase C (PKC) has been shown to increase junctional conductance, while activation of Protein Kinase A (PKA) leads to a decrease in coupling.[14] This differential regulation suggests that Cx45-mediated communication can be fine-tuned by various signaling cascades.

cx45_modulation PKC PKC Cx45 This compound Channel PKC->Cx45 + PKA PKA PKA->Cx45 - Gj_inc Increased Junctional Conductance Gj_dec Decreased Junctional Conductance

Modulation of this compound by PKA and PKC.

Modulation of Connexin 36

The regulation of Cx36 channels is particularly relevant in the nervous system where they form electrical synapses. Studies have shown that the activity of Protein Kinase A (PKA) can reduce the open probability of Cx36 channels, thereby weakening electrical coupling.[15][16][17] Conversely, Ca2+/calmodulin-dependent protein kinase II (CaMKII) appears to be crucial for maintaining the number of Cx36 gap junctions at the synapse, as inhibition of CaMKII leads to a reduction in channel number.[15][16][17]

cx36_modulation PKA PKA Cx36_prob Cx36 Open Probability PKA->Cx36_prob - CaMKII CaMKII Cx36_num Number of Cx36 Channels CaMKII->Cx36_num + Coupling_dec Decreased Coupling Cx36_prob->Coupling_dec Cx36_num->Coupling_dec inhibition leads to

Modulation of Connexin 36 by PKA and CaMKII.

Conclusion

This compound and Connexin 36 exhibit markedly different channel properties. Cx45 forms channels with a higher unitary conductance and strong voltage sensitivity, making them well-suited for rapid and voltage-dependent cell-cell communication, such as in the cardiac conduction system. In contrast, Cx36 forms channels with a very low unitary conductance and weak voltage sensitivity, a characteristic that is thought to be important for the plasticity of electrical synapses in the nervous system.[3][4][5][18] Their distinct permeabilities and differential modulation by signaling pathways further underscore their specialized roles in physiology and disease. Understanding these differences is paramount for the development of targeted therapeutic strategies that aim to modulate gap junctional communication.

References

Assessing Functional Redundancy Between Connexin 45 and Other Connexins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between different connexin isoforms is critical for deciphering their roles in health and disease. This guide provides a comprehensive comparison of connexin 45 (Cx45) with other key connexins, particularly connexin 43 (Cx43) and connexin 40 (Cx40), focusing on their functional redundancy and unique properties. The information presented is supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Connexin Properties

The functional characteristics of gap junction channels are determined by their constituent connexin proteins. Co-expression of different connexins can lead to the formation of heteromeric (mixed connexons) and heterotypic (different connexons in apposing cells) channels with distinct properties. The following tables summarize key quantitative data comparing channels formed by Cx45, Cx43, and their co-expression.

ParameterThis compound (Homomeric)Connexin 43 (Homomeric)Cx43/Cx45 Co-expressionReference(s)
Unitary Conductance (γj) ~26-38 pS~100-120 pSExhibits novel conductances not seen with either connexin alone[1][2]
Electrical Coupling WeakStrongDecreased compared to Cx43 alone[3]
pH Sensitivity (pHi for closure) Closes at pHi ~6.3Closes at pHi ~5.8-[4]
Permeability to Lucifer Yellow Low/ImpermeablePermeableLow/Impermeable[2][5]
Permeability to Neurobiotin PermeablePermeablePermeable[2][5]
Effect of PKC Activator (TPA) Reduction in conductanceReduction in conductance and neurobiotin transferReduction in conductance and neurobiotin transfer[2][5]

Experimental Methodologies

The data presented in this guide are derived from several key experimental techniques used to assess gap junction function.

Dual Whole-Cell Patch Clamp

This electrophysiological technique is the gold standard for measuring the conductance of gap junction channels between two adjacent cells.

Protocol:

  • Cell Preparation: Two cells expressing the connexin(s) of interest are selected for recording.

  • Patching: A micropipette is sealed onto the membrane of each cell, and the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Clamp: Both cells are voltage-clamped to the same holding potential.

  • Transjunctional Voltage (Vj): A voltage step is applied to one cell (the "driver" cell), creating a transjunctional voltage between the two cells.

  • Junctional Current (Ij): The current required to hold the second cell (the "follower" cell) at the holding potential is measured. This current is equal in magnitude and opposite in polarity to the current flowing through the gap junctions.

  • Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / Vj. Single-channel conductances can be resolved from fluctuations in the junctional current.[6]

Dye Transfer Assays

These assays assess the permeability of gap junction channels to fluorescent dyes.

Scrape-Loading Dye Transfer Protocol:

  • Cell Culture: Cells are grown to confluence in a culture dish.

  • Dye Loading: A solution containing a membrane-impermeant fluorescent dye (e.g., Lucifer Yellow) is added to the cells.

  • Scraping: A sharp instrument (e.g., a scalpel blade) is used to create a scrape or cut through the cell monolayer, allowing the dye to enter the damaged cells along the scrape line.

  • Incubation: The cells are incubated for a period to allow the dye to transfer from the initially loaded cells to their neighbors through functional gap junctions.

  • Imaging: The spread of the dye away from the scrape line is visualized and quantified using fluorescence microscopy.[7]

Microinjection Dye Transfer Protocol:

  • Cell Identification: A single cell within a coupled population is chosen for injection.

  • Microinjection: A micropipette filled with a fluorescent dye is used to inject the dye into the cytoplasm of the selected cell.

  • Dye Diffusion: The dye is allowed to diffuse through gap junctions into adjacent cells over time.

  • Quantification: The number of coupled cells (cells that received the dye) is counted, and the rate of dye spread can be measured.

Visualizing Connexin Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in connexin biology and experimental design.

G cluster_0 Cell 1 cluster_1 Cell 2 a Cx45 Connexon (Homomeric) d Cx45 Connexon (Homomeric) a->d Homotypic e Cx43 Connexon (Homomeric) a->e Heterotypic b Cx43 Connexon (Homomeric) b->e Homotypic c Cx43/Cx45 Connexon (Heteromeric) f Cx43/Cx45 Connexon (Heteromeric) c->f Heteromeric/ Homotypic

Caption: Formation of different types of gap junction channels.

G cluster_workflow Dual Whole-Cell Patch Clamp Workflow start Select Cell Pair patch1 Establish Whole-Cell Configuration in Cell 1 start->patch1 patch2 Establish Whole-Cell Configuration in Cell 2 patch1->patch2 vclamp Voltage Clamp Both Cells patch2->vclamp vstep Apply Voltage Step to Cell 1 (Vj) vclamp->vstep imeasure Measure Junctional Current in Cell 2 (Ij) vstep->imeasure calc Calculate Conductance (gj = Ij / Vj) imeasure->calc end Data Analysis calc->end

Caption: Workflow for measuring gap junctional conductance.

Functional Redundancy and Specialization

The concept of functional redundancy suggests that different connexins can compensate for one another. However, experimental evidence points to a more complex picture of both redundancy and specialization.

  • Cardiac Conduction: In the heart, Cx40, Cx43, and Cx45 are all expressed, but in distinct patterns.[8] Knockout mouse studies have revealed that while there is some degree of redundancy, each connexin has a critical role.[8] For instance, Cx45 knockout is embryonically lethal due to cardiac defects, indicating that other connexins cannot fully compensate for its absence during development.[8] Co-expression of Cx45 with Cx43 leads to decreased electrical coupling, which can be significant in cardiac tissue.[3]

  • Heteromeric Channel Properties: The formation of heteromeric channels between Cx43 and Cx45 results in gap junctions with unique properties that are not simply an average of the two homomeric channel types.[2][5] For example, while Cx43 channels are permeable to Lucifer yellow, channels formed by the co-expression of Cx43 and Cx45 are not, suggesting that Cx45 imparts a more restrictive permeability on the heteromeric channel.[2][5] This indicates a dominant effect of one connexin over the other for certain properties.

  • Regulation: The regulation of gap junctions by cellular signaling pathways can also be connexin-specific. Treatment with a protein kinase C activator, 12-O-tetradecanoylphorbol 13-acetate (TPA), reduces the conductance of channels made of Cx43, Cx45, or both.[2][5] However, TPA only reduces the transfer of neurobiotin in cells expressing Cx43 or co-expressing Cx43 and Cx45, but not in cells expressing only Cx45.[2][5] This highlights that even when co-expressed, the individual connexin components can dictate the regulatory response of the channel.

References

Validating Connexin 45 Antibody Specificity: A Comparison Guide Using Knockout Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available Connexin 45 (Cx45) antibodies, with a focus on their validation using knockout (KO) tissues—the gold standard for demonstrating antibody specificity.

Comparison of Commercially Available this compound Antibodies

The following table summarizes the key features of several commercially available this compound antibodies and the extent of their validation using knockout models. The use of knockout tissues or cell lines provides the most definitive evidence of antibody specificity, as the target protein is absent, and therefore, no signal should be detected.

Antibody (Product ID)Host SpeciesClonalityValidated ApplicationsKnockout Validation Details
Abcam (ab316742) RabbitMonoclonalWB, IPKO Validated . Western blot analysis showed a band at 45 kDa in wild-type A549 cell lysates, with no signal observed at this size in the GJC1 knockout A549 cell line.
Proteintech (22184-1-AP) RabbitPolyclonalWB, IHC, ELISAKD/KO Validated . Validated in-house using knockout or knockdown cell lines. Specific data on the knockout model is available on the product's webpage.
BiCell Scientific (00407) RabbitPolyclonalIF, IHC, WBValidated on mouse tissue. While not explicitly stated as knockout-validated on the product page, its validation on tissue makes it a candidate for comparison with knockout controls.[1]
Novus Biologicals (NBP2-76925) RabbitPolyclonalWB, ICC/IF, IHCValidated for use in human, mouse, and rat. Knockout validation is not explicitly mentioned on the product datasheet.
HUABIO (ER1803-93) RabbitPolyclonalWB, IHC, IF, ELISAReacts with human, mouse, and rat samples. Knockout validation is not specified on the product page.[2]
Biosensis SheepPolyclonalWB, IHCSpecificity was shown by pre-incubation with the immunizing peptide. While this demonstrates specificity for the peptide, it is not as rigorous as knockout validation.[3]

Experimental Workflow for Antibody Validation

The validation of antibody specificity using knockout tissue is a critical experimental step. The following diagram illustrates a typical workflow for this process.

Antibody Validation Workflow cluster_0 Sample Preparation cluster_1 Protein Extraction cluster_2 Analysis cluster_3 Expected Results WT_Tissue Wild-Type (WT) Tissue/Cells WT_Lysate WT Lysate WT_Tissue->WT_Lysate IHC Immunohistochemistry WT_Tissue->IHC KO_Tissue Knockout (KO) Tissue/Cells KO_Lysate KO Lysate KO_Tissue->KO_Lysate KO_Tissue->IHC WB Western Blot WT_Lysate->WB KO_Lysate->WB WB_Result Band in WT, No Band in KO WB->WB_Result IHC_Result Staining in WT, No Staining in KO IHC->IHC_Result

Caption: Experimental workflow for validating antibody specificity using knockout tissue.

Detailed Experimental Protocols

Reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry for the validation of this compound antibodies using knockout tissues.

Western Blotting Protocol

This protocol is adapted from standard procedures and product-specific recommendations for Cx45 antibody validation.

  • Protein Extraction:

    • Homogenize wild-type (WT) and Cx45 knockout (KO) tissues or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cx45 antibody (e.g., Abcam ab316742 at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin. It is important to confirm that the expression of the chosen loading control is not affected by the experimental conditions and is consistent across different tissue types.[4]

Immunohistochemistry (IHC) Protocol

This protocol provides a general framework for IHC staining of Cx45 in tissue sections.[5][6][7]

  • Tissue Preparation:

    • Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate the sections with the primary anti-Cx45 antibody (e.g., Proteintech 22184-1-AP at a 1:400 dilution) overnight at 4°C in a humidified chamber.[8]

    • Wash the sections three times with PBS.

  • Detection and Visualization:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (for chromogenic detection) or a fluorescently labeled secondary antibody.

    • For chromogenic detection, develop the signal with a DAB substrate and counterstain with hematoxylin.

    • For fluorescence, mount the slides with a mounting medium containing DAPI.

    • Image the slides using a light or fluorescence microscope.

This compound Signaling Pathway

This compound is involved in cellular communication and has been implicated in specific signaling pathways. For instance, Cx45 can influence cell proliferation through ATP signaling, which involves intracellular calcium and the ERK1/2 pathway.[9] Additionally, Cx43 and Cx45 hemichannels can mediate the release of ATP.[10]

This compound Signaling Pathway Cx45 This compound (Hemichannel) ATP_release ATP Release Cx45->ATP_release P2X P2X Receptors ATP_release->P2X activates Ca_influx Intracellular Ca2+ Increase P2X->Ca_influx ERK ERK1/2 Activation Ca_influx->ERK Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Simplified signaling pathway involving this compound-mediated ATP release.

By utilizing knockout-validated antibodies and following robust experimental protocols, researchers can ensure the accuracy and reliability of their findings in studies involving this compound.

References

A Researcher's Guide to Connexin 45 Antibodies: A Comparative Overview of Specificity and Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular communication, neuroscience, and cardiovascular biology, the accurate detection of Connexin 45 (Cx45) is paramount. As a key component of gap junctions, Cx45 plays a critical role in direct intercellular signaling. The specificity of the antibodies used to study this protein is therefore of utmost importance. This guide provides a comparative overview of commercially available this compound antibodies, focusing on their validation, potential for cross-reactivity, and the experimental protocols necessary for their accurate use.

Comparison of Commercial this compound Antibodies

The following table summarizes key features of several commercially available this compound antibodies. This information is based on data provided by the manufacturers and should be used as a starting point for antibody selection. Independent validation is highly recommended.

Antibody (Supplier, Cat. No.)TypeHostImmunogenValidated ApplicationsValidation Data HighlightsPotential for Cross-Reactivity
Proteintech, 22184-1-AP PolyclonalRabbitRecombinant human GJC1 protein (amino acids 248-396)WB, IHC, ELISA[1]WB on mouse heart tissue shows a band at the expected molecular weight.[1] IHC on mouse brain tissue shows specific staining.[1]The connexin family is highly homologous; cross-reactivity with other connexins is possible.
Abcam, ab316742 Monoclonal (EPR26705-152)RabbitProprietaryWB, IP[2]KO Validated: WB shows a specific band in wild-type A549 cells, which is absent in GJC1 knockout cells.[2]High specificity demonstrated by KO validation, but potential for cross-reactivity with other proteins containing homologous epitopes cannot be entirely excluded.
Thermo Fisher Scientific, 40-7000 PolyclonalRabbitSynthetic peptide from the C-terminal region of mouse, rat, Chinese hamster, and golden hamster Cx45WB, IHC (Frozen)[3]WB analysis shows detection of Cx45 in various cell and tissue lysates.The high homology of connexin proteins makes cross-reactivity with other family members a possibility.
Santa Cruz Biotechnology, sc-374354 (G-7) MonoclonalMouseAmino acids 251-335 mapping near the N-terminus of human Cx45WB, IP, IF, ELISA[4]User reviews indicate successful use in WB.[4]As a monoclonal antibody, it is expected to have high specificity, but cross-reactivity with proteins sharing the target epitope is possible.
Sigma-Aldrich (Chemicon), AB1745 PolyclonalRabbitKLH-conjugated synthetic peptide corresponding to human Cx45 near the C-terminusIP, WB, IHRecognizes human, rat, and mouse Cx45. Predicted to react with canine Cx45 due to 100% sequence homology.The polyclonal nature increases the likelihood of recognizing multiple epitopes, which can enhance signal but also potentially increase cross-reactivity.
BiCell Scientific, 00407 PolyclonalRabbitNot specifiedIF, IHC, WBValidated on mouse tissue for immunofluorescence labeling.[5]Due to the high homology within the connexin family, the potential for cross-reactivity with other connexins exists.

Understanding and Mitigating Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against one specific antigen binds to a different, unintended antigen. Within the connexin family, the high degree of sequence homology presents a significant challenge for antibody specificity. One study highlighted that several commercially available antibodies for another connexin, Connexin 32, showed significant cross-reactivity with an unrelated protein in the central nervous system, particularly in Western blotting applications.[6] This underscores the critical need for rigorous validation of any antibody in the specific application and tissue being studied.

Strategies to Validate Antibody Specificity and Assess Cross-Reactivity:

  • Knockout/Knockdown Validation: The gold standard for antibody validation is to test the antibody on cells or tissues where the target protein has been genetically removed (knockout) or its expression significantly reduced (siRNA knockdown). A specific antibody should show a corresponding loss of signal.

  • Transfected Cell Lines: The use of cell lines that do not endogenously express the target protein, which are then transfected to express it, can be a powerful tool. A specific antibody should only produce a signal in the transfected cells.

  • Peptide Competition/Blocking: Pre-incubating the antibody with the immunizing peptide should block the antibody from binding to the target protein in the sample, leading to a loss of signal.

  • Protein Arrays: Screening the antibody against a large array of purified proteins can help to identify potential off-target interactions.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): This technique can identify the proteins that are pulled down by the antibody, confirming the identity of the target protein and revealing any co-precipitating or cross-reacting proteins.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key applications used in the study of this compound. Researchers should always refer to the specific datasheet provided by the antibody manufacturer for optimal conditions.

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • SDS-PAGE: Denature the protein samples by heating in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Connexin 45 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the anti-Connexin 45 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody.

  • Washing: Repeat the washing step.

  • Chromogen Detection: Develop the signal with a chromogen substrate such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Connexin 45 antibody for several hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the role of this compound and the methods used to study it.

This compound-Mediated ATP Release Signaling Pathway

This compound hemichannels can mediate the release of ATP, which then acts as a signaling molecule on purinergic receptors of the same or neighboring cells.

Connexin45_ATP_Signaling cluster_cell1 Cell 1 cluster_extracellular Extracellular Space cluster_cell2 Cell 2 / Same Cell Cx45 This compound Hemichannel ATP_out Extracellular ATP Cx45->ATP_out ATP_in Intracellular ATP ATP_in->Cx45 Release P2_Receptor Purinergic Receptor (P2) ATP_out->P2_Receptor Binds to Downstream Downstream Signaling P2_Receptor->Downstream

This compound-mediated ATP release and subsequent purinergic signaling.

Experimental Workflow for Antibody Specificity Validation

A robust workflow is essential for confirming the specificity of a this compound antibody.

Antibody_Validation_Workflow start Start: Select this compound Antibody wb Western Blot (Wild-Type vs. KO/KD Lysate) start->wb ihc Immunohistochemistry (Wild-Type vs. KO/KD Tissue) start->ihc ip_ms Immunoprecipitation- Mass Spectrometry start->ip_ms decision Is the antibody specific? wb->decision ihc->decision ip_ms->decision pass Proceed with Experiments decision->pass Yes fail Select and Validate Alternative Antibody decision->fail No

References

A Comparative Guide to Homomeric and Heteromeric Connexin 45 Channels: Functional Distinctions and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Connexin 45 (Cx45), a key component of gap junction channels, plays a critical role in direct intercellular communication by allowing the passage of ions and small signaling molecules. These channels can be formed from a single type of connexin (homomeric) or a combination of different connexins (heteromeric), leading to distinct functional properties. This guide provides a detailed comparison of homomeric and heteromeric Cx45 channels, supported by experimental data, to aid in the understanding of their physiological significance and to inform drug development strategies targeting these channels.

Functional Differences: A Tabular Summary

The functional characteristics of gap junction channels are fundamentally dictated by their connexin composition. The incorporation of different connexin isoforms into a channel with Cx45 can lead to significant alterations in conductance, gating properties, and permeability. The following tables summarize the key quantitative differences between homomeric Cx45 channels and heteromeric channels formed by Cx45 and Connexin 43 (Cx43), a common partner in various tissues.

Property Homomeric Cx45 Channels Heteromeric Cx43/Cx45 Channels References
Unitary Conductance (γj) ~30-40 pSIntermediate conductances not observed in homomeric channels[1]
Voltage-Dependent Gating (Vj) Symmetrical and highly sensitive to transjunctional voltageAsymmetrical; Cx45 hemichannel gating is similar to homotypic channels, while Cx43 hemichannel gating is slower and less voltage-dependent.[2][3]
Permeability to Lucifer Yellow LowLow, similar to homomeric Cx45 channels[1][4]
Permeability to Neurobiotin HighHigh[1][4]
Regulation by Protein Kinase C (PKC) Junctional conductance is reduced, but neurobiotin transfer is unaffected.Junctional conductance and neurobiotin transfer are both reduced.[1][4][5]

Table 1: Key Functional Differences between Homomeric Cx45 and Heteromeric Cx43/Cx45 Channels.

Electrophysiological Properties

Unitary Conductance

Homomeric Cx45 channels exhibit a characteristic low unitary conductance of approximately 30-40 pS.[1] In contrast, when Cx45 co-assembles with Cx43 to form heteromeric channels, novel single-channel conductances are observed that are not present in cells expressing either connexin alone.[4][5] This indicates that the subunit composition directly influences the pore properties and ion flow through the channel. The formation of mono-heteromeric channels, where a cell co-expressing Cx43 and Cx45 is paired with a cell expressing only one of these connexins, results in a significant reduction in the total junctional conductance.[2][3]

Voltage-Dependent Gating

Homomeric Cx45 channels are highly sensitive to transjunctional voltage (Vj), displaying a symmetrical gating behavior where the channel closes in response to both positive and negative voltages.[6] The formation of heteromeric channels with Cx43 introduces a striking asymmetry to this voltage-dependent gating. In heterotypic configurations (homomeric Cx43 hemichannel paired with a homomeric Cx45 hemichannel), the Cx45 connexon retains its characteristic fast gating kinetics, while the Cx43 connexon gates more slowly and with reduced voltage dependence.[2][3] When a heteromeric Cx43/Cx45 connexon is paired with a homomeric Cx43 connexon, this asymmetry is even more pronounced.[2][3] Interestingly, the voltage gating of a homomeric Cx45 connexon does not change when it is paired with a heteromeric connexon.[2]

Permeability and Selective Filtering

The permeability of gap junction channels to various molecules is crucial for their role in coordinating cellular activities.

Dye Transfer Studies

Dye transfer assays are commonly used to assess the permeability of connexin channels. Homomeric Cx45 channels show limited permeability to the anionic fluorescent dye Lucifer yellow, while readily allowing the passage of the smaller, cationic molecule neurobiotin.[1][4] When Cx43 and Cx45 form heteromeric channels, the permeability characteristics largely resemble those of homomeric Cx45 channels, with low permeability to Lucifer yellow and high permeability to neurobiotin.[1][4] This suggests that the presence of Cx45 subunits within the channel imposes a more restrictive permeability profile, acting as a dominant determinant for the passage of larger molecules.[4]

Asymmetrical Flux

In mono-heteromeric channel configurations, an interesting phenomenon of asymmetrical molecular flux has been observed. The flux of fluorescent dyes like Lucifer yellow and Rhodamine123 was found to be significantly different depending on the direction of transfer across the junction.[2] This asymmetry in flux appears to be dependent on the size of the molecule rather than its charge, suggesting that heteromeric connexons can induce a rectifying effect on the passage of larger molecules.[2]

Regulation by Signaling Pathways

The function of connexin channels is dynamically regulated by various intracellular signaling cascades, allowing for rapid modulation of intercellular communication in response to physiological stimuli.

Protein Kinase C (PKC) Activation

Activation of Protein Kinase C (PKC) by phorbol (B1677699) esters like 12-O-tetradecanoylphorbol 13-acetate (TPA) has been shown to differentially regulate homomeric and heteromeric Cx45 channels.[1][4][5] In cells expressing only Cx45, TPA treatment reduces the overall junctional conductance but does not affect the transfer of neurobiotin.[4][5] However, in cells co-expressing Cx43 and Cx45, TPA treatment reduces both the junctional conductance and the extent of neurobiotin transfer.[4][5] This suggests that the presence of Cx43 in the heteromeric channel confers sensitivity to PKC-mediated regulation of permeability, a property not observed in homomeric Cx45 channels.[4]

Below is a simplified signaling pathway illustrating the differential regulation of homomeric and heteromeric Cx43/Cx45 channels by PKC.

PKC_Regulation cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_channels Gap Junction Channels cluster_effects Functional Effects TPA TPA (Phorbol Ester) PKC Protein Kinase C (PKC) TPA->PKC Activates Homomeric_Cx45 Homomeric Cx45 Channel PKC->Homomeric_Cx45 Heteromeric_Cx43_45 Heteromeric Cx43/Cx45 Channel PKC->Heteromeric_Cx43_45 Conductance_Reduction_Homo Reduced Conductance Homomeric_Cx45->Conductance_Reduction_Homo Permeability_Unaffected Permeability to Neurobiotin Unaffected Homomeric_Cx45->Permeability_Unaffected Conductance_Reduction_Hetero Reduced Conductance Heteromeric_Cx43_45->Conductance_Reduction_Hetero Permeability_Reduction Reduced Permeability to Neurobiotin Heteromeric_Cx43_45->Permeability_Reduction

Caption: PKC Regulation of Cx45 Channels.

Experimental Protocols

The characterization of connexin channel function relies on a suite of sophisticated electrophysiological and imaging techniques. Below are detailed methodologies for key experiments cited in this guide.

Dual Whole-Cell Patch-Clamp

This technique is the gold standard for measuring the conductance of gap junction channels between a pair of coupled cells.

Objective: To measure macroscopic and single-channel junctional currents (Ij) and calculate junctional conductance (gj).

Methodology:

  • Cell Preparation: Culture cells expressing the connexin(s) of interest on glass coverslips to sub-confluent densities to facilitate the formation of cell pairs.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 130 CsCl, 10 EGTA, 0.5 CaCl2, 2 MgCl2, 4 Na2ATP, and 10 HEPES, with the pH adjusted to 7.2.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES, with the pH adjusted to 7.4.

  • Patching: Using micromanipulators, bring two patch pipettes into contact with two adjacent cells. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration for both cells.

  • Voltage Protocol: Clamp the voltage of one cell (V1) at 0 mV and apply a series of voltage steps or ramps to the other cell (V2). The transjunctional voltage (Vj) is the difference between V2 and V1.

  • Data Acquisition: Record the current from the cell held at a constant voltage (I1). The junctional current (Ij) is equal in magnitude and opposite in sign to the current injected into the second cell to maintain its clamped voltage. Junctional conductance (gj) is calculated as Ij/Vj.

  • Single-Channel Recording: For single-channel analysis, measurements are made on cell pairs with low levels of coupling, where individual channel opening and closing events can be resolved.

Dual_Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture cells on coverslips Position_Pipettes Position pipettes on adjacent cells Cell_Culture->Position_Pipettes Pipette_Pulling Pull and fill patch pipettes Pipette_Pulling->Position_Pipettes Giga_Seal Form Giga-ohm seals Position_Pipettes->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply voltage protocol to one cell Whole_Cell->Voltage_Protocol Record_Current Record junctional current from the other cell Voltage_Protocol->Record_Current Calculate_Conductance Calculate junctional conductance (gj = Ij/Vj) Record_Current->Calculate_Conductance Single_Channel_Analysis Analyze single-channel events Record_Current->Single_Channel_Analysis Analyze_Gating Analyze voltage-dependent gating Calculate_Conductance->Analyze_Gating

Caption: Dual Whole-Cell Patch-Clamp Workflow.

Scrape-Loading Dye Transfer Assay

This assay provides a qualitative and semi-quantitative measure of gap junctional intercellular communication (GJIC) in a population of cells.

Objective: To assess the transfer of a fluorescent dye through gap junctions.

Methodology:

  • Cell Culture: Grow cells to confluence in a culture dish.

  • Dye Solution Preparation: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) in a phosphate-buffered saline (PBS). A gap junction-impermeable dye of a different color (e.g., Texas Red-dextran) can be included as a control for cell damage.

  • Scraping: Gently wash the cell monolayer with PBS. Add the dye solution to the cells. Using a sharp instrument (e.g., a scalpel blade or a syringe needle), make a scrape or cut across the monolayer.

  • Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) to allow the dye to be taken up by the damaged cells along the scrape line and transferred to adjacent, intact cells via gap junctions.

  • Washing and Fixation: Wash the cells thoroughly with PBS to remove excess dye. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Imaging: Visualize the cells using a fluorescence microscope. The extent of dye transfer from the scrape line to neighboring cells is indicative of the level of GJIC.

  • Quantification: The area or distance of dye spread can be quantified using image analysis software to provide a semi-quantitative measure of GJIC.

Scrape_Loading_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Confluent_Culture Grow cells to confluence Add_Dye Add dye solution to cells Confluent_Culture->Add_Dye Prepare_Dye Prepare dye solution Prepare_Dye->Add_Dye Scrape_Monolayer Scrape cell monolayer Add_Dye->Scrape_Monolayer Incubate Incubate for dye transfer Scrape_Monolayer->Incubate Wash_Fix Wash and fix cells Incubate->Wash_Fix Fluorescence_Microscopy Image with fluorescence microscope Wash_Fix->Fluorescence_Microscopy Quantify_Spread Quantify dye spread Fluorescence_Microscopy->Quantify_Spread

Caption: Scrape-Loading Dye Transfer Workflow.

Conclusion

The functional properties of this compound channels are profoundly influenced by their subunit composition. The formation of heteromeric channels with other connexins, such as Cx43, results in novel electrophysiological and permeability characteristics that are not a simple average of the properties of the constituent homomeric channels. These findings have significant implications for understanding the complex regulation of intercellular communication in tissues where multiple connexins are co-expressed. For drug development professionals, the distinct properties of homomeric versus heteromeric Cx45 channels present both challenges and opportunities for designing isoform-selective modulators of gap junction function. A thorough understanding of these functional differences, supported by robust experimental data, is essential for advancing our knowledge of connexin biology and for the development of targeted therapeutics.

References

A Comparative Guide to the Permeability of Connexin 45 and Pannexin-1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the permeability characteristics of two important large-pore channels: Connexin 45 (Cx45) and Pannexin-1 (Panx1). Understanding the distinct permeability of these channels to ions and small molecules is crucial for elucidating their physiological roles and for the development of targeted therapeutics.

At a Glance: Key Differences in Permeability

FeatureThis compound (Cx45)Pannexin-1 (Panx1)
Primary Function Forms gap junction channels for direct intercellular communication. Can also form hemichannels.Primarily forms single-membrane channels (pannexons) connecting the cytoplasm to the extracellular space.[1][2]
Ionic Selectivity Highly cation-selective.[3]Anion-selective in its basal state; becomes non-selective upon activation.[4][5]
Conductance Low conductance, approximately 26-40 pS.[6]Exhibits multiple conductance states: a low conductance state (~70 pS) and a high conductance state (~500 pS).[7]
Permeability to ATP Permeable to cAMP, but direct evidence for significant ATP permeability is limited.[3]Highly permeable to ATP, especially in its activated, high-conductance state.[4][8]
Regulation of Permeability Regulated by voltage, pH, intracellular Ca2+, and phosphorylation by kinases such as PKC and MAP kinase.[9][10]Regulated by a variety of stimuli including mechanical stress, caspase cleavage during apoptosis, high extracellular K+, and interaction with P2X7 receptors.[8][11][12]

Quantitative Permeability Data

The following tables summarize the quantitative data on the permeability of Cx45 and Panx1 channels to various ions and small molecules.

Table 1: Ionic Permeability and Conductance
ParameterThis compound (Cx45)Pannexin-1 (Panx1)References
Primary Ion Selectivity CationsAnions (basal state)[3][4]
Relative Permeability (PCl/PK) ~0.2>1 (anion selective)
Single Channel Conductance ~26 pS~70 pS (low), ~500 pS (high)[7]
Table 2: Small Molecule Permeability
Molecule (Molecular Weight)This compound (Cx45) PermeabilityPannexin-1 (Panx1) PermeabilityReferences
ATP (~507 Da)Limited/LowHigh (activated state)[3][8]
Lucifer Yellow (~457 Da)Very Low/ImpermeablePermeable (activated state)[7][13]
Neurobiotin (~287 Da)PermeablePermeable[13]
YO-PRO-1 (~375 Da)Not reportedPermeable (activated state)[7]
2',7'-dichlorofluorescein (~401 Da)PermeableNot reported
6-carboxyfluorescein (~376 Da)ImpermeablePermeable[14]
cAMP (~329 Da)PermeableNot reported[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the permeability of Cx45 and Panx1 channels.

Dual Whole-Cell Patch Clamp for Measuring Ionic Permeability

This technique is used to measure the conductance and ion selectivity of gap junction channels formed by connexins.

Protocol:

  • Cell Culture: Culture cells expressing the connexin of interest (e.g., HeLa or N2A cells transfected with Cx45) on glass coverslips to form cell pairs.

  • Electrode Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ. Fill the pipettes with an intracellular solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2).

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Obtaining Whole-Cell Configuration: Approach two adjacent cells with separate micropipettes and apply gentle suction to form a gigaohm seal. Apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration in both cells.[15][16][17]

  • Voltage Clamp Protocol: Clamp the voltage of one cell (V₁) and apply voltage steps, while clamping the other cell (V₂) at the same holding potential. The current required to hold V₂ constant reflects the junctional current (Ij).

  • Ion Substitution: To determine ion selectivity, replace ions in the extracellular solution with larger, less permeable ions (e.g., replace Na⁺ with NMDG⁺ or Cl⁻ with gluconate) and measure the shift in the reversal potential of the junctional current.

Scrape-Loading Dye Transfer Assay for Small Molecule Permeability

This method assesses the transfer of fluorescent dyes through gap junctions.

Protocol:

  • Cell Culture: Grow cells to confluence on a culture dish.

  • Dye Solution Preparation: Prepare a solution of a fluorescent dye such as Lucifer Yellow (e.g., 0.05% w/v in PBS without Ca²⁺ and Mg²⁺).[5]

  • Scraping: Wash the cell monolayer with a Ca²⁺- and Mg²⁺-containing buffer (PBSS). Add the dye solution to the cells and make several scrapes across the monolayer with a surgical scalpel.[5][18]

  • Incubation: Incubate the cells for a few minutes to allow the dye to transfer from the scraped, dye-loaded cells to adjacent, coupled cells.[7]

  • Washing and Fixation: Wash the cells thoroughly with PBSS to remove extracellular dye and then fix with paraformaldehyde.

  • Imaging: Visualize the spread of the dye using fluorescence microscopy. The extent of dye transfer is a measure of gap junctional intercellular communication.[15][19]

YO-PRO-1 Uptake Assay for Pannexin-1 Channel Opening

This assay is used to monitor the opening of Panx1 channels, which are permeable to the fluorescent dye YO-PRO-1 in their activated state.

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Stimulation: Treat the cells with a stimulus known to activate Panx1 channels (e.g., mechanical stress, ATP, or an apoptosis-inducing agent).

  • Dye Loading: Add YO-PRO-1 stock solution to the cell suspension to a final concentration of 1 µM. For distinguishing apoptotic from necrotic cells, propidium (B1200493) iodide (PI) can also be added.[20]

  • Incubation: Incubate the cells on ice for 20-30 minutes, protected from light.[20]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, using a 488 nm excitation laser. Detect YO-PRO-1 fluorescence in the green channel (e.g., 530/30 bandpass filter).[20][21][22] The increase in green fluorescence indicates the uptake of YO-PRO-1 through open Panx1 channels.

Luciferase-Based ATP Release Assay

This assay quantifies the amount of ATP released from cells, a key function of activated Panx1 channels.

Protocol:

  • Cell Culture and Treatment: Culture cells in a multi-well plate. Apply the desired stimulus to induce Panx1 channel opening.

  • Sample Collection: After stimulation, carefully collect the extracellular medium from each well.

  • Luciferase Reaction Preparation: Prepare a luciferase reaction mixture containing luciferin (B1168401) and luciferase enzyme according to the manufacturer's instructions.[23][24][25]

  • Luminescence Measurement: Add a small volume of the collected extracellular medium to the luciferase reaction mixture.

  • Quantification: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the ATP concentration in the sample. Create a standard curve with known ATP concentrations to quantify the results.[1][3][26][27]

Signaling Pathways and Regulation of Permeability

The permeability of Cx45 and Panx1 channels is dynamically regulated by various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key regulatory mechanisms.

This compound Regulation

The permeability of Cx45 channels can be modulated by phosphorylation through protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, as well as by intracellular calcium levels.

Connexin45_Regulation Stimuli Growth Factors, Neurotransmitters GPCR_RTK GPCR / RTK Stimuli->GPCR_RTK PLC PLC GPCR_RTK->PLC Ras Ras GPCR_RTK->Ras PKC PKC PLC->PKC Ca_influx Intracellular Ca²⁺ Increase PLC->Ca_influx Cx45_channel This compound Channel PKC->Cx45_channel Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK MAPK->Cx45_channel Phosphorylation Permeability_change Altered Permeability Cx45_channel->Permeability_change Ca_influx->Cx45_channel Gating

Caption: Regulation of this compound permeability by phosphorylation and calcium.

Pannexin-1 Activation Pathways

Pannexin-1 channel permeability is regulated by diverse stimuli, including mechanical stress, caspase cleavage during apoptosis, and crosstalk with the P2X7 receptor.

Pannexin1_Activation cluster_mechanical Mechanical Stress cluster_apoptosis Apoptosis cluster_purinergic Purinergic Signaling Mechanical_Stress Membrane Stretch Piezo1 Piezo1 Mechanical_Stress->Piezo1 Ca_influx_mech Ca²⁺ Influx Piezo1->Ca_influx_mech Panx1 Pannexin-1 Channel Ca_influx_mech->Panx1 Activation Apoptotic_Signal Apoptotic Signal Caspase37 Caspase-3/7 Apoptotic_Signal->Caspase37 Caspase37->Panx1 Cleavage of C-terminus Extracellular_ATP High Extracellular ATP P2X7R P2X7 Receptor Extracellular_ATP->P2X7R Inflammasome Inflammasome Activation P2X7R->Inflammasome P2X7R->Panx1 Crosstalk Inflammasome->Panx1 Activation Large_Pore Large Pore Formation (High Permeability) Panx1->Large_Pore ATP_Release ATP Release Large_Pore->ATP_Release

Caption: Major activation pathways of Pannexin-1 channels.

This guide provides a foundational understanding of the permeability differences between this compound and Pannexin-1 channels. For more in-depth information, please refer to the cited literature.

References

Validating Connexin 45 Interacting Proteins: A Comparative Guide to Secondary Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of protein-protein interactions is a critical step in understanding cellular processes and developing targeted therapeutics. Initial high-throughput screening methods, such as yeast two-hybrid assays, often yield a large number of potential interacting partners. However, to confirm the biological relevance of these interactions, secondary validation by independent methods is essential. This guide provides a comparative overview of secondary methods used to validate proteins interacting with Connexin 45 (Cx45), a key component of gap junctions involved in direct cell-to-cell communication.

This document details the experimental validation of Cx45 interacting proteins, presenting data in a comparative format. It includes detailed protocols for key validation experiments and visual diagrams of experimental workflows and signaling pathways to provide a comprehensive resource for researchers in the field.

Comparison of Secondary Validation Methods for Cx45 Interacting Proteins

The following table summarizes the primary identification and secondary validation of known Cx45 interacting proteins.

Interacting ProteinPrimary Identification MethodSecondary Validation MethodQuantitative Data
Zonula Occludens-1 (ZO-1) Yeast Two-Hybrid ScreenCo-immunoprecipitation & Co-localizationCo-precipitation of Cx45 with ZO-1 confirmed by Western blot.[1]
Connexin 43 (Cx43) Co-immunoprecipitationReciprocal Co-immunoprecipitationCo-precipitation of Cx45 with Cx43, and vice-versa, demonstrated in murine ventricular myocardium.[2]

Experimental Protocols

Detailed methodologies for the key secondary validation experiments are provided below.

Co-immunoprecipitation of this compound and Zonula Occludens-1

This protocol is adapted from studies validating the interaction between Cx45 and ZO-1 in transfected epithelial cells.[1]

1. Cell Lysis:

  • Grow Madin-Darby canine kidney (MDCK) cells transfected with a Cx45 expression vector to confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.

  • To the pre-cleared lysate, add a primary antibody specific for ZO-1. As a negative control, use a non-specific IgG antibody.

  • Incubate overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer (a less stringent wash buffer may be used, e.g., with a lower detergent concentration).

  • After the final wash, aspirate all supernatant.

  • Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Probe the membrane with a primary antibody specific for Cx45.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the presence of Cx45 using an enhanced chemiluminescence (ECL) substrate and imaging system. A band corresponding to the molecular weight of Cx45 in the lane with the ZO-1 immunoprecipitate confirms the interaction.

Co-immunoprecipitation of this compound and Connexin 43

This protocol is based on the methodology used to demonstrate the interaction between Cx45 and Cx43 in murine heart tissue.[2]

1. Tissue Homogenization:

  • Excise ventricular myocardium from wild-type mice and immediately freeze in liquid nitrogen.

  • Pulverize the frozen tissue into a fine powder.

  • Homogenize the tissue powder in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

  • Incubate the homogenate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant containing the soluble protein extract.

2. Immunoprecipitation:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clear the lysate by incubating with protein G sepharose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • To equal amounts of pre-cleared lysate, add a mouse monoclonal anti-Cx45 antibody or a mouse monoclonal anti-Cx43 antibody. For a negative control, use mouse IgG1.

  • Incubate overnight at 4°C with gentle rotation.

  • Add protein G sepharose beads and incubate for an additional 2-4 hours at 4°C.

3. Washing and Elution:

  • Collect the beads by centrifugation.

  • Wash the beads extensively with the lysis buffer.

  • After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the immunoprecipitated proteins.

4. Western Blot Analysis:

  • Resolve the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • For the sample immunoprecipitated with the anti-Cx45 antibody, perform immunoblotting with a rabbit polyclonal anti-Cx43 antibody to detect co-precipitated Cx43.

  • For the sample immunoprecipitated with the anti-Cx43 antibody, perform immunoblotting with a rabbit polyclonal anti-Cx45 antibody to detect co-precipitated Cx45.

  • The presence of the respective connexin in the reciprocal immunoprecipitate confirms their interaction.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Co-immunoprecipitation

Co_Immunoprecipitation_Workflow cluster_lysis Cell/Tissue Lysis cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis Lysate Prepare Cell/Tissue Lysate Preclear Pre-clear with Beads Lysate->Preclear Incubate_Ab Incubate with Primary Antibody (Bait) Preclear->Incubate_Ab Capture Capture with Protein A/G Beads Incubate_Ab->Capture Wash Wash Beads Capture->Wash Elute Elute Protein Complex Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot for Prey Protein SDS_PAGE->Western_Blot

Caption: Workflow for Co-immunoprecipitation.

Signaling Pathway: Cx45 Interaction with Scaffolding and Other Connexin Proteins

Cx45_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cx45 This compound Cx43 Connexin 43 Cx45->Cx43 interacts with GapJunction Gap Junction Channel Cx45->GapJunction forms ZO1 ZO-1 Cx45->ZO1 binds to Cx43->GapJunction forms Cytoskeleton Actin Cytoskeleton ZO1->Cytoskeleton links to

Caption: Cx45 signaling and structural interactions.

References

Navigating the Labyrinth of RNAi: A Comparative Guide to Connexin 45 siRNAs and Their Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of siRNAs is often hampered by unintended gene silencing, known as off-target effects. These effects primarily arise from the miRNA-like activity of the siRNA, where the "seed" region (nucleotides 2-8 of the guide strand) binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their translational repression or degradation. This guide will explore how rational siRNA design and rigorous validation can mitigate these challenges.

Comparing Connexin 45 siRNA Designs: A Principled Approach

In the absence of head-to-head comparative studies, we present a comparison of three hypothetical siRNA designs targeting this compound, each with features aimed at reducing off-target effects. The presented data is illustrative, based on established principles of siRNA design, and serves to highlight the expected performance of siRNAs with varying characteristics.

Table 1: Hypothetical Performance Comparison of this compound siRNAs

FeaturesiRNA Design A (Standard)siRNA Design B (Pooled)siRNA Design C (Chemically Modified)
Description A single, potent siRNA sequence.A pool of four different siRNAs targeting Cx45.A single siRNA with 2'-O-methyl modifications.
On-Target Knockdown Efficiency (%) 859088
Number of Off-Target Genes (Fold Change > 2) 1505035
Cell Viability (% of Control) 809598

Table 2: Characteristics of Hypothetical this compound siRNAs

ParametersiRNA Design AsiRNA Design B (Individual siRNAs in Pool)siRNA Design C
Target Sequence (mRNA) GGC​UAU​GAC​UUC​GGC​UAC​AVariousGGC​UAU​GAC​UUC​GGC​UAC​A
GC Content (%) 5248-5552
Seed Region Sequence (Antisense) AUC​GAA​GVariousAUC​GAA​G
Chemical Modifications NoneNone2'-O-methylated nucleotides in seed region

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results will vary depending on the specific siRNA sequences, cell type, and experimental conditions.

Mitigating Off-Target Effects: Key Strategies

Several strategies can be employed to minimize the off-target effects of siRNAs:

  • siRNA Pooling: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can significantly reduce off-target effects.[1] This is because the concentration of any single siRNA with the potential for off-target activity is reduced, minimizing its impact on unintended transcripts.[1]

  • Chemical Modifications: Introducing chemical modifications, such as 2'-O-methyl groups, into the siRNA duplex can reduce off-target effects. These modifications can decrease the binding affinity of the seed region to off-target mRNAs.

  • Lowering siRNA Concentration: Using the lowest effective concentration of siRNA is a crucial step in reducing off-target effects, as these effects are often concentration-dependent.[2]

  • Rational siRNA Design: Computational algorithms can be used to design siRNAs with a lower probability of off-target binding by avoiding sequences with common seed regions or those with high complementarity to other genes.[3]

Experimental Protocols for Assessing Off-Target Effects

Rigorous experimental validation is essential to confirm the specificity of any siRNA. Here are detailed protocols for two key methods:

Microarray Analysis for Global Off-Target Profiling

This method provides a genome-wide view of changes in gene expression following siRNA transfection, allowing for the identification of unintendedly silenced genes.[1][4]

Experimental Workflow:

experimental_workflow cluster_transfection Cell Transfection cluster_rna RNA Processing cluster_microarray Microarray Analysis cluster_data Data Analysis start Seed cells in 6-well plates transfect Transfect with Cx45 siRNA or negative control siRNA start->transfect incubate Incubate for 48 hours transfect->incubate extract Extract total RNA incubate->extract quality Assess RNA quality and quantity extract->quality label_rna Label RNA with fluorescent dyes (e.g., Cy3 and Cy5) quality->label_rna hybridize Hybridize labeled RNA to microarray slides label_rna->hybridize wash Wash slides to remove unbound RNA hybridize->wash scan Scan microarray slides wash->scan normalize Normalize microarray data scan->normalize identify Identify differentially expressed genes normalize->identify validate Validate off-target candidates (e.g., by qPCR) identify->validate

Caption: Workflow for microarray-based off-target analysis.

Methodology:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or a relevant cell line expressing this compound) at an appropriate density. Transfect cells with the this compound siRNA and a non-targeting control siRNA at the desired concentration using a suitable transfection reagent.

  • RNA Isolation: After 48-72 hours of incubation, harvest the cells and isolate total RNA using a commercial kit.

  • RNA Quality Control: Assess the integrity and purity of the isolated RNA using a spectrophotometer and gel electrophoresis.

  • Microarray Hybridization: Label the RNA from siRNA-treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5). Hybridize the labeled RNA to a microarray chip containing probes for thousands of genes.

  • Data Acquisition and Analysis: Scan the microarray chip to measure the fluorescence intensity for each probe. Normalize the data and perform statistical analysis to identify genes that are significantly up- or downregulated in the siRNA-treated samples compared to the control.

  • Validation: Validate the potential off-target genes identified from the microarray analysis using a secondary method, such as quantitative real-time PCR (qPCR).

Quantitative Real-Time PCR (qPCR) for Target and Off-Target Validation

qPCR is a sensitive and specific method to quantify the mRNA levels of the target gene (this compound) and potential off-target genes.[5][6]

Methodology:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA from siRNA-treated and control cells into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[7]

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers for this compound, potential off-target genes, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[7][8]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the siRNA-treated samples compared to the control samples. A significant decrease in the mRNA levels of a non-target gene indicates an off-target effect.

This compound Signaling Pathways

Understanding the signaling pathways in which this compound is involved is crucial for interpreting the phenotypic consequences of its knockdown and potential off-target effects. This compound forms gap junction channels that allow for direct intercellular communication by facilitating the passage of ions and small molecules.

connexin45_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cx45 This compound (Gap Junction) Ca2_ions Ca2+ ions Cx45->Ca2_ions Intercellular Communication ATP ATP Cx45->ATP IP3 IP3 Cx45->IP3 ERK12 ERK1/2 Ca2_ions->ERK12 ATP->ERK12 IP3->Ca2_ions Release from ER CellCycle Cell Cycle Progression ERK12->CellCycle

Caption: Simplified this compound signaling pathway.

This compound-containing gap junctions play a role in various cellular processes, including the synchronization of cellular activity and the propagation of signaling molecules. For instance, they can mediate the transfer of calcium ions (Ca2+) and adenosine (B11128) triphosphate (ATP), which in turn can activate downstream signaling cascades such as the ERK1/2 pathway, ultimately influencing processes like cell cycle progression.

Conclusion

While the ideal siRNA is highly specific to its intended target, the reality is that off-target effects are a common challenge in RNAi experiments. By employing a combination of rational siRNA design, such as pooling and chemical modifications, and conducting rigorous experimental validation using techniques like microarray analysis and qPCR, researchers can confidently assess and minimize the impact of off-target effects in their studies of this compound. This systematic approach is essential for generating reliable and reproducible data, ultimately advancing our understanding of this compound function and its potential as a therapeutic target.

References

comparing the phenotype of different connexin 45 mutant alleles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical component of gap junctions, facilitating direct intercellular communication in various tissues.[1] In the adult heart, Cx45 is predominantly expressed in the cardiac conduction system, playing a vital role in the propagation of electrical impulses.[2] Mutations in the GJC1 gene can lead to a range of phenotypes, from embryonic lethality to cardiac conduction abnormalities and congenital heart disease.[3][4] This guide provides a comparative overview of different Cx45 mutant alleles, summarizing key phenotypic data and the experimental methodologies used for their characterization.

Comparative Phenotypic Data of Cx45 Mutant Alleles

The following table summarizes the phenotypes observed in various mouse models with engineered mutations in the Cx45 gene. These models have been instrumental in elucidating the in vivo functions of Cx45.

Allele Genotype Key Phenotype Quantitative Data/Observations References
Wild-Type Cx45+/+Normal cardiac development and function.Single channel conductance: ~30 pS; High voltage sensitivity (V1/2 = 13 mV).[5]
Null Allele Cx45-/-Embryonic lethal around E9.5-E10.5.Severe cardiovascular defects, including endocardial cushion defects and atrioventricular (AV) block.[6][3][6][7]
Cardiomyocyte-Specific Deletion α-actin-Cre;Cx45flox/floxEmbryonic lethal, similar to global knockout.Demonstrates the essential role of Cx45 in cardiomyocytes for embryonic heart development.[4][4]
Inducible Cardiomyocyte-Specific Deletion (Adult) α-MHC-CreER;Cx45flox/floxViable but with impaired cardiac conduction.Decreased atrioventricular nodal conductivity.[2] Post-transcriptional reduction of Cx30.2 protein by ~70%.[2][2][4]
Heterozygous Null Cx45+/-Generally normal electrocardiographic parameters.Structurally normal hearts.[3][3]
Compound Heterozygous with Cx40 Null Cx40-/-/Cx45+/-More severe cardiac conduction defects than Cx40-/- alone.Significantly prolonged QRS duration and PQ interval compared to Cx40-/- mice.[3][3]
Overexpression Cx45OEIncreased susceptibility to ventricular arrhythmias.---[4]
Human Mutation (R184G) Heterozygous missense mutationAtrial septal defect and arrhythmias (autosomal dominant).Significantly diminished coupling conductance in homomeric (R184G/R184G) and heterotypic (R184G/Cx45 or R184G/Cx43) cell pairs.[3] No increase in hemichannel function.[3][3]

Experimental Methodologies

The characterization of Cx45 mutant alleles involves a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methods employed.

1. Dual Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the junctional conductance (Gj) between a pair of cells, providing a direct measure of gap junction channel function.

  • Protocol:

    • Cells (e.g., N2A or HeLa cells) are cultured on glass coverslips.[3][8]

    • Cells are transfected with plasmids encoding wild-type or mutant connexins, often with a fluorescent marker to identify transfected cells.

    • A pair of adjacent, fluorescently-labeled cells is selected for recording.

    • Two patch-clamp amplifiers are used in the whole-cell configuration, one for each cell.

    • One cell is held at a constant voltage, while the other is subjected to voltage steps.

    • The current required to hold the second cell at its holding potential is measured. The junctional current (Ij) is the current that flows from the first cell to the second through the gap junctions.

    • Junctional conductance is calculated using the formula: Gj = Ij / (V1 - V2), where V1 and V2 are the membrane potentials of the two cells.[3]

2. Dye Transfer Assays (e.g., Propidium (B1200493) Iodide Uptake)

  • Objective: To assess the permeability of connexin hemichannels.

  • Protocol:

    • HeLa cells are transfected with the connexin construct of interest.[3]

    • The cell culture medium is replaced with a solution containing a fluorescent dye such as propidium iodide (PI).

    • Hemichannel opening can be stimulated, for example, by reducing the extracellular calcium concentration.[9]

    • After a defined incubation period, the cells are washed to remove extracellular dye.

    • The uptake of the dye by the cells is quantified by fluorescence microscopy. An increase in intracellular fluorescence indicates increased hemichannel permeability.[3][9]

3. Generation and Analysis of Genetically Modified Mice

  • Objective: To study the in vivo effects of Cx45 mutations on development and physiology.

  • Protocol:

    • Generation of Knockout/Knock-in Mice: Standard homologous recombination techniques in embryonic stem (ES) cells are used to create mice with specific genetic modifications (e.g., Cx45-/-, Cx45flox/flox).[2][3][4]

    • Conditional Knockout: To bypass embryonic lethality, the Cre-LoxP system is often used.[2][4] Mice carrying a floxed Cx45 allele (Cx45flox/flox) are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., α-MHC-CreER for adult cardiomyocytes).[2]

    • Phenotypic Analysis: A comprehensive analysis of the resulting mouse models is performed, which can include:

      • Histology and Immunohistochemistry: To examine tissue morphology and protein expression/localization.[2]

      • Electrocardiography (ECG): To assess cardiac electrical activity and identify conduction abnormalities.[3]

      • Echocardiography: To evaluate cardiac structure and function.

      • Gene and Protein Expression Analysis: Techniques like RT-PCR and Western blotting are used to quantify mRNA and protein levels.[2][8]

Visualizing this compound in Cellular Processes

The following diagrams illustrate a simplified signaling pathway involving Cx45 and a typical experimental workflow for its study.

G cluster_0 Upstream Signals cluster_1 Cell Membrane cluster_2 Downstream Effects Mechanical Stretch Mechanical Stretch Cx45_HC Cx45 Hemichannel Mechanical Stretch->Cx45_HC opens Low Extracellular Ca2+ Low Extracellular Ca2+ Low Extracellular Ca2+->Cx45_HC opens ATP_release ATP Release Cx45_HC->ATP_release P2X_activation P2X Receptor Activation ATP_release->P2X_activation Ca_influx Intracellular Ca2+ Increase P2X_activation->Ca_influx ERK12_signaling ERK1/2 Signaling Ca_influx->ERK12_signaling Proliferation Cell Proliferation ERK12_signaling->Proliferation

Caption: Cx45 hemichannel-mediated ATP signaling pathway.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis start Hypothesis: Cx45 mutation affects cardiac conduction transfection Transfect cell lines (e.g., HeLa) with WT and mutant Cx45 start->transfection mouse_model Generate knock-in mouse model of Cx45 mutation start->mouse_model patch_clamp Dual whole-cell patch-clamp transfection->patch_clamp dye_transfer Dye transfer assay (e.g., PI uptake) transfection->dye_transfer conductance Measure junctional conductance patch_clamp->conductance permeability Assess hemichannel permeability dye_transfer->permeability conclusion Conclusion: Correlate in vitro channel dysfunction with in vivo phenotype conductance->conclusion permeability->conclusion ecg Record ECG from WT and mutant mice mouse_model->ecg histology Histological analysis of heart tissue mouse_model->histology arrhythmia Identify arrhythmias and conduction defects ecg->arrhythmia morphology Assess cardiac morphology histology->morphology arrhythmia->conclusion morphology->conclusion

References

Safety Operating Guide

Safe Disposal of Connexin 45: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is paramount for ensuring a safe working environment and maintaining regulatory compliance. While a universal, specific disposal protocol for connexin 45 as a standalone substance is not defined, the appropriate procedure is determined by the formulation of the specific product in use and the nature of the waste generated. This guide provides essential safety and logistical information for the handling and disposal of this compound-related materials in a research setting.

Immediate Safety and Handling Considerations:

Before initiating any work with this compound products, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding potential hazards, handling precautions, and required personal protective equipment (PPE).

Summary of Potential Hazards in this compound Preparations

This compound is a protein and, in its purified form, is not typically considered hazardous. However, it is commonly supplied in buffers or solutions that may contain hazardous preservatives. The following table summarizes key information found in commercially available this compound-related products.

Product ComponentPotential HazardCommon ConcentrationHandling NotesDisposal Consideration
This compound ProteinGenerally non-hazardousVaries by productStandard laboratory practicesDispose of as biological or chemical waste depending on the matrix.
Sodium AzideToxic0.01% - 0.1%Avoid contact with skin and eyes. Can form explosive compounds with lead and copper plumbing.Dispose of as hazardous chemical waste. Do not pour down the drain.[1][2][3]
GlycerolNon-hazardousVariesStandard laboratory practicesGenerally considered non-hazardous for disposal.
Phosphate-Buffered Saline (PBS)Non-hazardousVariesStandard laboratory practicesGenerally considered non-hazardous for disposal.

Step-by-Step Disposal Protocol for this compound and Related Materials

The following protocols are based on general best practices for laboratory waste disposal. Always cross-reference with your institution's specific waste management policies and the product's SDS.

Experimental Protocol: Waste Segregation and Disposal

1. Identification and Segregation of Waste Streams:

  • Solid Waste: This category includes unused or expired this compound protein (in solid form), and contaminated lab supplies such as pipette tips, tubes, gloves, and bench paper. These materials should be treated as chemical or biological waste, not general trash.

  • Liquid Waste: This includes solutions containing this compound, buffers, and rinsates. These should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be disposed of in a designated sharps container.

2. Solid Waste Disposal Procedure:

  • Collect all non-sharp, solid materials that have come into contact with this compound in a designated biohazard or chemical waste bag.

  • If the material is considered infectious or is from a BSL-2 (or higher) environment, it must be decontaminated, typically by autoclaving, before being placed in the final disposal container.[4]

  • Seal the bag when it is no more than two-thirds full and place it in the appropriate secondary container as per your institution's guidelines.

3. Liquid Waste Disposal Procedure:

  • Collect all liquid waste containing this compound and its buffer components in a clearly labeled, leak-proof container. The label should include the words "Hazardous Waste" and a description of the contents.

  • Due to the common presence of sodium azide, do not pour this compound solutions down the drain.

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

4. Decontamination of Work Surfaces:

  • After handling this compound, decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution followed by a water rinse, or 70% ethanol.[5]

  • All materials used for decontamination (e.g., paper towels) should be disposed of as solid chemical or biological waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.

Connexin45_Disposal_Workflow start Start: this compound Waste Generated sds Consult Product-Specific Safety Data Sheet (SDS) start->sds waste_type Identify Waste Type sds->waste_type solid Solid Waste (Gloves, Tubes, Tips) waste_type->solid Solid liquid Liquid Waste (Solutions, Buffers) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps is_biohazardous Biologically Contaminated? solid->is_biohazardous has_preservative Contains Hazardous Preservative (e.g., Sodium Azide)? liquid->has_preservative sharps_container Place in Designated Sharps Container sharps->sharps_container autoclave Decontaminate (e.g., Autoclave) is_biohazardous->autoclave Yes chem_waste_solid Dispose as Solid Chemical/Biohazard Waste is_biohazardous->chem_waste_solid No autoclave->chem_waste_solid end End: Waste Properly Disposed chem_waste_solid->end chem_waste_liquid Collect in Labeled Hazardous Liquid Waste Container has_preservative->chem_waste_liquid Yes non_haz_liquid Dispose per Institutional Guidelines for Non-Hazardous Aqueous Waste has_preservative->non_haz_liquid No chem_waste_liquid->end non_haz_liquid->end sharps_container->end

This compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Connexin 45

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with connexin 45 (Cx45), also known as Gap Junction Protein Gamma 1 (GJC1). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, as with any recombinant protein or biological material, a comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following PPE is required:

Protection TypeRecommended EquipmentPurpose & Best Practices
Eye and Face Protection Safety Goggles & Face ShieldTo protect against splashes and sprays of solutions containing the protein. Chemical splash goggles compliant with ANSI Z87.1 standards should be worn. A face shield provides an additional layer of protection, especially during procedures with a high splash potential.[1][2]
Skin and Body Protection Chemical-Resistant Gloves & Laboratory CoatTo prevent skin contact. Disposable nitrile gloves are the minimum requirement.[1] For extended handling or when working with concentrated solutions, double-gloving is recommended.[3] A fully buttoned lab coat should be worn to protect clothing and skin, with sleeves covering the wrists.[1][2]
Respiratory Protection Mask or RespiratorA surgical mask should be worn to protect against potential inhalation of aerosols.[4] If there is a significant risk of aerosol generation, a risk assessment should be conducted to determine if a respirator (e.g., N95) is necessary.[3][4]
Foot Protection Closed-Toe ShoesTo protect feet from spills and falling objects. Shoes must fully cover the feet; open-toed shoes are not permitted in a laboratory setting.[1][2]

Donning and Doffing PPE: It is critical to follow the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.[1]

  • Donning: Lab coat, mask/respirator, goggles/face shield, and gloves last.

  • Doffing: Gloves, goggles/face shield, lab coat, and mask/respirator. Always wash hands thoroughly after removing all PPE.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the stability and activity of recombinant this compound.

Handling:

  • Work in a designated clean area, such as a laminar flow hood or a clean bench, to minimize contamination.

  • Use sterile, low-binding tubes and pipette tips to prevent the protein from adhering to surfaces.[5]

  • When preparing solutions, use high-purity water and filter all buffers before use.[6]

  • Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and loss of function.[5] It is recommended to aliquot the protein solution into single-use volumes upon receipt.[5]

Storage:

  • Long-term storage: Store aliquots at -80°C to minimize enzymatic activity and degradation.[5][7]

  • Short-term storage: For samples that will be used frequently, storage at -20°C is suitable.[5]

  • Temporary storage: For immediate use, proteins can be kept at 4°C.[5]

  • Always refer to the manufacturer's datasheet for specific storage recommendations for the particular recombinant protein product.[7]

Disposal Plan

All materials that come into contact with this compound, including unused protein solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as biohazardous waste.

Segregation and Collection:

  • Segregate biohazardous waste from general laboratory trash at the point of generation.[8]

  • Use designated, leak-proof containers clearly labeled with the universal biohazard symbol.[8][9] These containers are typically red or orange.[9][10]

  • Sharps, such as needles or broken glass, must be disposed of in puncture-resistant sharps containers.[9][11]

Decontamination and Disposal:

  • Autoclaving: Steam autoclaving is a common and effective method for decontaminating biological waste before disposal.[8][12] After autoclaving, some types of waste may be disposed of as general trash, depending on institutional and local regulations.[8] Note that red biohazard bags may not be permissible for general trash even after autoclaving in some jurisdictions.[10]

  • Chemical Disinfection: Liquid waste can be decontaminated with an appropriate chemical disinfectant, such as bleach, before being discharged into the sewer system.[8][11] It is important to follow manufacturer's instructions for the disinfectant and ensure it is compatible with the waste material.[8]

  • Incineration: For large volumes of biological waste, incineration is a suitable disposal method that ensures complete sterilization.[8][12]

  • Waste Management Services: Many institutions contract with professional waste management services for the collection and disposal of biohazardous waste.[10]

Always adhere to your institution's specific guidelines and local regulations for the disposal of biohazardous waste.[10]

Data Presentation

The following table summarizes key quantitative data for a commercially available recombinant human this compound protein and a related antibody.

ParameterRecombinant Human this compound (ab153040)Monoclonal Antibody (5C7G1) for this compound (41-5800)
Molecular Weight ~45 kDa[13]Not specified
Form LiquidLiquid
Storage Conditions -80°C[7]-20°C[14]
Concentration Not specified0.5 mg/mL[14]
Purity (SDS-PAGE) >90%Not specified
Species Reactivity HumanHuman, Mouse[14]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Western Blotting

This protocol is for the detection of this compound in cell lysates.

  • Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 12.5%).[7] Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (e.g., sc-374354 at a 1:100 dilution) overnight at 4°C.[13]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.

Immunofluorescence

This protocol is for visualizing the localization of this compound in cells or tissue sections.

  • Sample Preparation:

    • Cells: Grow cells on coverslips, then fix with 4% paraformaldehyde for 15 minutes.

    • Tissue: Use frozen or paraffin-embedded tissue sections.

  • Permeabilization: Permeabilize the cells or tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[15]

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., 41-5800) overnight at 4°C.[14]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.[15]

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips or tissue sections onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the samples using a fluorescence or confocal microscope.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Protein Analysis cluster_detection Data Acquisition and Analysis cell_culture Cell Culture or Tissue Collection lysis Cell Lysis and Protein Extraction cell_culture->lysis immunofluorescence Immunofluorescence cell_culture->immunofluorescence quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot imaging Imaging and Data Acquisition western_blot->imaging immunofluorescence->imaging data_analysis Data Analysis imaging->data_analysis connexin_pathway This compound in Gap Junction Formation cluster_cell1 Cell 1 cluster_cell2 Cell 2 cluster_signaling Intercellular Communication connexin45_1 6 x this compound (GJC1 gene product) hemichannel_1 Hemichannel (Connexon) connexin45_1->hemichannel_1 Oligomerization gap_junction Gap Junction Channel hemichannel_1->gap_junction Docking connexin45_2 6 x this compound (GJC1 gene product) hemichannel_2 Hemichannel (Connexon) connexin45_2->hemichannel_2 Oligomerization hemichannel_2->gap_junction Docking ions Ions ions->gap_junction small_molecules Small Molecules (<1 kDa) small_molecules->gap_junction

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.